molecular formula C7H4BrFO2 B182561 2-Bromo-5-fluorobenzoic acid CAS No. 394-28-5

2-Bromo-5-fluorobenzoic acid

Cat. No.: B182561
CAS No.: 394-28-5
M. Wt: 219.01 g/mol
InChI Key: OQBMJMJZMDBQSM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzoic acid is a valuable aromatic building block in organic synthesis and drug discovery. Its distinct structure, featuring both a bromine and a fluorine atom on the benzoic acid ring, allows it to serve as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, for constructing more complex biaryl systems . The North American market for this compound is experiencing growth, driven by its expanding application spectrum in pharmaceuticals and agrochemicals . In pharmaceutical research, it is a key intermediate in the synthesis of various high-value compounds, with its demand closely linked to advancements in drug development and the growing emphasis on personalized medicine . Furthermore, in the field of agrochemicals, this acid contributes to the development of modern crop protection solutions . The compound is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMJMJZMDBQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380803
Record name 2-Bromo-5-fluorobenzoic acid
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Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-28-5
Record name 2-Bromo-5-fluorobenzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-fluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-bromo-5-fluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromo-5-fluorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-fluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these properties is fundamental for its application in chemical synthesis, process development, and formulation.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on a benzene ring, dictates its physical and chemical behavior.

PropertyValueSource(s)
Molecular Formula C₇H₄BrFO₂[1][2]
Molecular Weight 219.01 g/mol [1][2]
Appearance White to cream or light yellow crystalline powder[3]
Melting Point 153 - 159 °C[3]
Boiling Point 291.1 °C at 760 mmHgN/A
Density Approximately 1.8 g/cm³N/A
pKa (Predicted) 2.51 ± 0.10N/A
Flash Point 129.8 °CN/A

Solubility Profile

The solubility of this compound is a critical parameter for its use in reaction chemistry and purification processes.

SolventSolubilitySource(s)
Methanol SolubleN/A
Water Slightly soluble[4][5][6]

Due to its carboxylic acid moiety, this compound is expected to be soluble in aqueous basic solutions, such as sodium hydroxide and sodium bicarbonate, through the formation of the corresponding carboxylate salt. Its solubility in a broader range of common organic solvents such as ethanol, acetone, and dichloromethane has not been extensively reported in publicly available literature. The experimental protocol for determining solubility is detailed in a later section.

Spectral Data for Structural Elucidation

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching is also anticipated. Bands in the aromatic region (around 1600-1450 cm⁻¹) and those corresponding to C-F and C-Br stretches would also be present.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic proton signals would be expected, with their chemical shifts and coupling patterns influenced by the bromine, fluorine, and carboxylic acid groups. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carboxyl carbon (typically in the 165-185 ppm range) and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br).[8] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[9]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If necessary, finely crush the powder using a mortar and pestle.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the melting point of the sample.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Apparatus and Reagents:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • This compound

  • Solvents to be tested (e.g., water, ethanol, acetone, dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃)

Procedure:

  • Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously agitate the mixture for 60 seconds at room temperature. A vortex mixer can be used for efficient mixing.

  • Observation and Classification:

    • Soluble: The solid completely dissolves, resulting in a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): If the compound is insoluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

  • Record Keeping: Meticulously record the observations for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of this compound.

Physical_Properties_Workflow cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting start Obtain Sample of This compound drying Ensure Sample is Dry start->drying crushing Grind to a Fine Powder drying->crushing melting_point Melting Point Determination crushing->melting_point Packed in Capillary Tube solubility Solubility Testing crushing->solubility Weighed Sample spectral Spectroscopic Analysis (IR, NMR, MS) crushing->spectral Prepared Sample data_table Tabulate Quantitative Data melting_point->data_table solubility->data_table protocol_doc Document Experimental Protocols spectral->protocol_doc report Compile Technical Guide data_table->report protocol_doc->report

Caption: Workflow for the physical characterization of this compound.

References

2-Bromo-5-fluorobenzoic acid chemical structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-fluorobenzoic Acid: Structure, Bonding, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of this compound (CAS No. 394-28-5), a key halogenated aromatic building block utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

This compound is a disubstituted benzoic acid derivative. The strategic placement of the bromine and fluorine atoms, along with the carboxylic acid group, imparts unique reactivity and makes it a versatile intermediate in organic synthesis.

Nomenclature and Identifiers

The compound is systematically named following IUPAC conventions. Key identifiers are summarized in the table below for easy reference.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 394-28-5[2]
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol
SMILES String OC(=O)c1cc(F)ccc1Br
InChI Key OQBMJMJZMDBQSM-UHFFFAOYSA-N
Physicochemical Properties

The compound is a solid at room temperature with properties characteristic of small aromatic carboxylic acids.

PropertyValueSource(s)
Physical Form White to light yellow crystalline powder[2]
Melting Point 154-157 °C
Purity (Typical) ≥96%

Chemical Bonding and Molecular Geometry

No dedicated single-crystal X-ray diffraction study for this compound was identified in the literature. However, the molecular geometry can be reliably inferred from data on benzoic acid and related substituted analogs. The benzene ring forms a planar scaffold, with the substituents (Br, F, COOH) lying in or very close to the plane of the ring.

The electronic properties of the substituents influence the bond lengths and angles. The fluorine atom acts as an inductively withdrawing but resonance-donating group, while the bromine atom is inductively withdrawing. The carboxylic acid group is strongly electron-withdrawing. These combined effects modulate the electron density of the aromatic ring and influence its reactivity.

The table below presents expected bond lengths and angles, based on experimental data for benzoic acid and typical values for the carbon-halogen bonds.[3]

BondExpected Bond Length (Å)Bond AngleExpected Bond Angle (°)
C-C (aromatic) ~1.390C-C-C (in ring) ~120
C=O ~1.220O=C-O ~122
C-O ~1.356C-C=O ~119
O-H ~0.952C-O-H ~106
C-COOH ~1.481C(ring)-C(ring)-Br ~120
C-Br ~1.90 (Typical)C(ring)-C(ring)-F ~120
C-F ~1.35 (Typical)
Note: Values for the benzoic acid core are derived from experimental data.[3] C-Br and C-F bond lengths are typical values for aryl halides and are included for reference.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to C-F and H-H coupling, these signals would appear as complex multiplets (e.g., doublet of doublets, triplet of doublets). The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The chemical shifts of the ring carbons are influenced by the attached substituents; the carbon attached to bromine would be shifted upfield relative to benzene, while the carbon attached to fluorine would show a large downfield shift and a characteristic large one-bond C-F coupling constant. The carboxyl carbon signal is expected around 165-175 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal, likely a multiplet due to coupling with the neighboring aromatic protons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid dimer from ~2500 to 3300 cm⁻¹.[4][5] A strong, sharp absorption for the C=O (carbonyl) stretch is expected around 1700 cm⁻¹.[4][5] Bands corresponding to C-F and C-Br stretches would be observed in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br).

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 218 and 220 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[6][7] The base peak is often the benzoyl cation fragment [C₆H₃BrF-CO]⁺ at m/z 189/191.[6]

Experimental Protocols & Synthesis

This compound is a valuable intermediate, often used in cross-coupling reactions to build more complex molecular scaffolds.[1] A common synthetic route to produce a bromofluorobenzoic acid isomer involves the electrophilic bromination of a fluorobenzoic acid precursor.

Synthesis of 5-Bromo-2-fluorobenzoic Acid

The following protocol describes the synthesis of the closely related isomer, 5-Bromo-2-fluorobenzoic acid, via the bromination of 2-fluorobenzoic acid. This reaction is regioselective due to the directing effects of the fluorine and carboxylic acid groups, with bromination occurring preferentially at the 5-position (para to the fluorine).

Reactants:

  • 2-Fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a suitable reaction flask, dissolve 2-fluorobenzoic acid in dichloromethane.

  • Cool the solution to approximately 20°C.

  • Add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at 20-25°C for approximately 16 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC). If the reaction is incomplete, additional NBS may be added.

  • Upon completion, add water to the reaction mixture and stir for 1 hour to quench any remaining NBS and dissolve succinimide byproduct.

  • Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake sequentially with cold dichloromethane and water to remove impurities.

  • Dry the resulting white solid under vacuum at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid.

Visualizations of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows associated with this compound.

G cluster_start Starting Materials cluster_reactions Synthetic Transformations cluster_products Target Molecules A This compound B Suzuki Coupling A->B Arylboronic Acid/Ester C Buchwald-Hartwig Amination A->C Amine D Esterification / Amidation A->D Alcohol / Amine E Bioactive Compounds (e.g., APIs) B->E F Functional Materials B->F C->E G Agrochemicals C->G D->E

Caption: Role as a versatile synthetic intermediate.

G start Dissolve 2-Fluorobenzoic Acid in Dichloromethane react Add N-Bromosuccinimide (NBS) Stir for 16h at 20-25°C start->react quench Add Water Stir for 1h react->quench precipitate Cool to 0-5°C to Precipitate Product quench->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold DCM and Water filter->wash dry Dry Under Vacuum at 60-65°C wash->dry end_node Obtain Pure Bromofluorobenzoic Acid dry->end_node

Caption: Workflow for synthesis and purification.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Correlate Spectral Data nmr->data ir->data ms->data confirm Confirm Structure and Purity data->confirm

Caption: Analytical workflow for structural confirmation.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-5-fluorobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and visually represents the molecular structure and its corresponding chemical shifts.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the benzene ring, leads to a distinct ¹³C NMR spectrum. Understanding these spectral characteristics is crucial for structural elucidation, purity assessment, and monitoring chemical reactions involving this molecule. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data, supported by general principles of NMR spectroscopy and data from related compounds.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established algorithms that consider the effects of the different substituents on the benzene ring. The carbon atoms are numbered according to standard IUPAC nomenclature, starting from the carboxylic acid-bearing carbon as C1.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-COOH)~167
C2 (C-Br)~118
C3~136
C4~120
C5 (C-F)~160 (d, ¹JCF ≈ 250 Hz)
C6~117
COOH~167

Note: The chemical shift for C5 is expected to appear as a doublet due to one-bond coupling with the fluorine atom. The coupling constant (¹JCF) is typically large.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized protocol for obtaining a ¹³C NMR spectrum of a solid aromatic carboxylic acid like this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)). The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer operating at a frequency of 100 MHz or higher for ¹³C nuclei.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the chosen solvent.

  • Shim the magnetic field to optimize its homogeneity, which is essential for obtaining high-resolution spectra.

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing the couplings between carbon and proton atoms, resulting in a single peak for each unique carbon (unless coupled to other nuclei like fluorine).

  • Key acquisition parameters to consider include:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although this requires specific acquisition parameters for accuracy.

Molecular Structure and Chemical Shift Assignment

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear association with the ¹³C NMR data.

Caption: Structure of this compound with carbon numbering.

Logical Relationship of Carbon Atoms to Chemical Shifts

The following diagram illustrates the logical connection between each carbon atom in this compound and its predicted ¹³C NMR chemical shift range.

G cluster_molecule This compound cluster_shifts Predicted ¹³C Chemical Shifts (ppm) C1 C1 (C-COOH) shift1 ~167 C1->shift1 C2 C2 (C-Br) shift2 ~118 C2->shift2 C3 C3 shift3 ~136 C3->shift3 C4 C4 shift4 ~120 C4->shift4 C5 C5 (C-F) shift5 ~160 (doublet) C5->shift5 C6 C6 shift6 ~117 C6->shift6 COOH COOH shift_cooh ~167 COOH->shift_cooh

Caption: Carbon atoms and their predicted ¹³C NMR chemical shifts.

FT-IR Analysis of 2-Bromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-Bromo-5-fluorobenzoic acid. This document details the characteristic vibrational frequencies, a standard experimental protocol for analysis, and a logical workflow for obtaining and interpreting the spectral data. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Data Presentation: FT-IR Spectral Data Summary

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. The table below summarizes the expected key vibrational frequencies and their assignments. These assignments are based on the analysis of similar benzoic acid derivatives and general principles of infrared spectroscopy.[1][2][3]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretch (in hydrogen-bonded dimer)Carboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600 & ~1475Medium to StrongC=C aromatic ring stretchesAromatic Ring
~1300MediumIn-plane O-H bend coupled with C-O stretchCarboxylic Acid
~1250StrongC-O stretch coupled with in-plane O-H bendCarboxylic Acid
~1100Medium to StrongC-F stretchAryl Fluoride
~930Broad, MediumOut-of-plane O-H bend (dimer)Carboxylic Acid
~880 - 800Medium to StrongC-H out-of-plane bendAromatic Ring
Below 700MediumC-Br stretchAryl Bromide

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound is the Potassium Bromide (KBr) pellet technique.[4] This method involves embedding the solid sample in a KBr matrix, which is transparent to infrared radiation in the typical analysis range.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[5][6][7]

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • This compound (analytical grade)

  • Potassium Bromide (KBr), FT-IR grade, desiccated

  • Spatula

  • Infrared lamp (optional, for drying)

Procedure:

  • Drying: Gently dry the this compound sample and the KBr powder to remove any residual moisture, which can interfere with the spectrum (especially in the O-H stretching region). This can be done in a desiccator or under a gentle infrared lamp.

  • Sample Preparation: Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.

  • Grinding: Add the KBr to the agate mortar and grind it to a very fine, consistent powder. Add the this compound to the mortar and continue to grind the mixture for several minutes until it is homogenous. The goal is to reduce the particle size of the sample and disperse it evenly within the KBr matrix.

  • Pellet Formation: Transfer a portion of the homogenous powder into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good dispersion and small particle size.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectral Collection: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. Collect the background spectrum of the empty sample holder. Then, collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations: Workflows and Molecular Relationships

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationships between the key vibrational modes of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Output start Start: Solid Sample grind Grind Sample with KBr start->grind 1-2 mg sample 100-200 mg KBr press Press into Pellet grind->press Homogenous Mixture place_sample Place Pellet in Spectrometer press->place_sample collect_bg Collect Background Spectrum place_sample->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample process Process Data collect_sample->process spectrum FT-IR Spectrum process->spectrum interpretation Data Interpretation spectrum->interpretation vibrational_modes cluster_functional_groups Key Functional Groups & Vibrational Modes cluster_cooh_modes cluster_arom_modes cluster_halogen_modes molecule This compound cooh Carboxylic Acid molecule->cooh arom Aromatic Ring molecule->arom halogens Halogen Substituents molecule->halogens oh_stretch O-H Stretch (3300-2500 cm⁻¹) cooh->oh_stretch co_double_stretch C=O Stretch (~1700 cm⁻¹) cooh->co_double_stretch co_single_stretch C-O Stretch (~1250 cm⁻¹) cooh->co_single_stretch cc_stretch C=C Stretch (~1600, ~1475 cm⁻¹) arom->cc_stretch ch_bend C-H Bend (~880-800 cm⁻¹) arom->ch_bend cf_stretch C-F Stretch (~1100 cm⁻¹) halogens->cf_stretch cbr_stretch C-Br Stretch (<700 cm⁻¹) halogens->cbr_stretch

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 2-Bromo-5-fluorobenzoic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. By understanding its fragmentation pattern, researchers can better identify and characterize this molecule in complex matrices.

Core Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragmentation events following initial ionization. The molecular ion ([M]•+) is expected to be observed, with its isotopic pattern being a key identifier due to the presence of bromine. The fragmentation is primarily driven by the loss of functional groups from the benzoic acid core and the halogen substituents.

Based on established fragmentation patterns of analogous compounds, including benzoic acid, 2-bromobenzoic acid, and 2-fluorobenzoic acid, a predictive fragmentation pathway for this compound under electron ionization (EI) can be proposed. The initial ionization event involves the removal of an electron to form the molecular ion. Subsequent fragmentation steps likely involve the loss of a hydroxyl radical (•OH), followed by the elimination of carbon monoxide (CO). Further fragmentation can lead to the loss of bromine and fluorine radicals.

Predicted Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are predicted based on the stability of the resulting ions and are for illustrative purposes.

m/z (Predicted)Proposed Fragment IonFormulaDescription of Loss
218/220[C7H4BrFO2]•+C7H4BrFO2Molecular Ion
201/203[C7H3BrFO]+C7H3BrFOLoss of •OH
173/175[C6H3BrF]+C6H3BrFLoss of •OH and CO
122[C7H4FO2]+C7H4FO2Loss of •Br
94[C6H3F]+C6H3FLoss of •Br and COOH
75[C6H3]+C6H3Loss of •Br, F, and COOH

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocol: A Generalized Approach

While a specific experimental protocol for this compound was not found in the literature, a standard procedure for analyzing similar aromatic carboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • For GC-MS analysis, derivatization to a more volatile ester form (e.g., methyl ester) may be performed to improve chromatographic performance. This can be achieved by reacting the acid with a methylating agent like diazomethane or by acidic esterification with methanol.

2. Gas Chromatography (GC) Parameters:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: An initial temperature of 100°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 50-300.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

Visualizing the Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized as a directed graph.

G M [C₇H₄BrFO₂]⁺˙ m/z 218/220 Molecular Ion F1 [C₇H₃BrFO]⁺ m/z 201/203 M->F1 - •OH F3 [C₇H₄FO₂]⁺ m/z 122 M->F3 - •Br F2 [C₆H₃BrF]⁺ m/z 173/175 F1->F2 - CO F4 [C₆H₃F]⁺˙ m/z 94 F2->F4 - •Br

Caption: Proposed fragmentation pathway of this compound.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound. The predictive nature of the fragmentation pathway provides a robust starting point for experimental design and data interpretation in the absence of a publicly available experimental spectrum. Researchers are encouraged to use this information in conjunction with their own experimental data for accurate compound identification and structural elucidation.

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and solubility of 2-Bromo-5-fluorobenzoic acid. A critical intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility is paramount for process optimization, formulation development, and ensuring reproducibility in experimental and manufacturing settings. This document outlines the known physical and chemical characteristics of this compound, discusses its solubility in organic solvents, and provides detailed experimental protocols for determining its solubility.

Compound Profile: this compound

This compound (CAS RN: 394-28-5) is a halogenated benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis. These functional groups allow for a variety of chemical transformations, such as Suzuki couplings at the bromine position and nucleophilic aromatic substitution of the fluorine atom, while the carboxylic acid can be converted into esters, amides, and other derivatives.[1] It is widely utilized in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the synthesis of agrochemicals like herbicides and pesticides.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting its behavior in different solvent systems.

PropertyValue
Molecular Formula C₇H₄BrFO₂
Molecular Weight 219.01 g/mol [2][3][4][5][6]
CAS Number 394-28-5[2][3][4][5][6][7][8][9]
Appearance White to light yellow crystalline powder[1][7][8]
Melting Point 154-157 °C (lit.)[1][3][7][8][9]
Boiling Point 291.1 °C at 760 mmHg[7][8]
Density 1.789 g/cm³[7][8]
pKa (Predicted) 2.51 ± 0.10[7][9]

Solubility Profile

Quantitative, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates that the compound is soluble in methanol.[7][9]

SolventQuantitative SolubilityQualitative Solubility
MethanolData not availableSoluble[7][9]

Given the lack of comprehensive data, researchers may need to determine the solubility of this compound in their specific solvent systems of interest. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility.

This method measures the equilibrium solubility by determining the mass of the dissolved solute in a saturated solution.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

This method is suitable if this compound has a distinct UV absorbance in the chosen solvent.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware for preparing solutions

  • Materials for the shake-flask method (as listed above)

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

  • Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the isothermal shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Method A Add excess solute to vial B Add known volume of solvent A->B C Seal and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Filtered Saturated Solution G->H I Evaporate solvent from a known volume H->I L Dilute sample to known volume H->L J Dry residue to constant weight I->J K Calculate Solubility (mass/volume) J->K M Measure absorbance at λmax L->M N Calculate concentration from calibration curve M->N

Caption: Experimental workflow for solubility determination.

References

Acidity and pKa of 2-Bromo-5-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and predicted pKa value of 2-Bromo-5-fluorobenzoic acid. The document outlines the theoretical basis for its acidity, offers a quantitative estimation of its pKa, details relevant experimental protocols for pKa determination, and visualizes the underlying chemical principles. This information is critical for applications in drug design, chemical synthesis, and formulation development where the ionization state of a molecule is a key determinant of its behavior.

Introduction: The Significance of Acidity and pKa

The acid dissociation constant (Ka) and its logarithmic form, pKa, are fundamental parameters that quantify the acidity of a chemical compound. For an ionizable molecule like this compound, the pKa value dictates the extent of its protonation or deprotonation at a given pH. This, in turn, profoundly influences its solubility, lipophilicity, membrane permeability, and interaction with biological targets. Consequently, a thorough understanding of the acidity of this compound is indispensable for professionals in the pharmaceutical and chemical sciences.

Theoretical Framework: Substituent Effects on Benzoic Acid Acidity

The acidity of a substituted benzoic acid is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the negative charge of the carboxylate anion through inductive and/or resonance effects, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.20). Conversely, electron-donating groups (EDGs) destabilize the conjugate base, leading to decreased acidity and a higher pKa.

In the case of this compound, both the bromine and fluorine atoms are halogens, which are known to be electron-withdrawing. Their influence on the acidity of the carboxylic acid group can be understood through the following effects:

  • Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and increasing the acidity. The strength of the inductive effect decreases with distance.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect. This effect donates electron density to the ring, which can partially counteract the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids.

The position of the substituents is also crucial. An ortho substituent (at the 2-position) can exert a more pronounced inductive effect due to its proximity to the carboxylic acid group.

Quantitative Data: pKa Estimation and Comparative Analysis

The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity and equilibrium of aromatic compounds. For the dissociation of benzoic acids in water at 25°C, the reaction constant ρ is defined as 1. The substituent constant, σ, is a measure of the electronic effect of a particular substituent.

An estimated pKa can be calculated using the following relationship:

pKa ≈ pKa (benzoic acid) - Σσ

However, the simple additivity of Hammett σ constants for disubstituted benzoic acids, especially with an ortho substituent, can be complex due to steric and other proximity effects. A more practical approach is to compare the pKa values of monosubstituted and related disubstituted benzoic acids.

Table 1: pKa Values of Benzoic Acid and Relevant Substituted Derivatives

CompoundpKa ValueReference Compound
Benzoic Acid4.20-
2-Bromobenzoic Acid2.84[1]
2-Fluorobenzoic Acid3.27[2]
2,5-Difluorobenzoic Acid2.87[2]
This compound ~2.7 - 3.0 (Estimated) -

Based on the data, the presence of a bromine atom at the 2-position significantly increases the acidity (lowers the pKa) of benzoic acid. A fluorine atom at the 2-position also increases acidity, though to a lesser extent than bromine. In 2,5-difluorobenzoic acid, the combined electron-withdrawing effects of two fluorine atoms lead to a pKa of 2.87[2]. Given that bromine has a stronger electron-withdrawing inductive effect than fluorine at the ortho position, it is anticipated that the pKa of this compound will be in a similar range, likely slightly lower than that of 2,5-difluorobenzoic acid.

Experimental Protocols for pKa Determination

The pKa of this compound can be experimentally determined using several well-established methods. The following are detailed protocols for two common and reliable techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base) to a solution of the acid and monitoring the resulting change in pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent. A co-solvent system, such as ethanol-water, may be necessary to ensure complete dissolution.

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume of the this compound solution in a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments using a burette.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative plot corresponds to the equivalence point, and the half-equivalence point can then be determined.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized (deprotonated) and unionized (protonated) forms of a compound often have different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Spectral Measurement:

    • For each buffer solution, add a small, constant aliquot of the stock solution of this compound to ensure the same total concentration in each sample.

    • Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range.

    • Identify the wavelength at which the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

    • The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.

Visualization of Chemical Principles

The following diagrams illustrate the key concepts discussed in this guide.

Substituent_Effects cluster_acid Benzoic Acid cluster_substituents Substituents cluster_effect Effect on Acidity cluster_pka Resulting pKa BA Benzoic Acid (pKa ≈ 4.20) EWG Electron-Withdrawing Groups (e.g., -Br, -F) BA->EWG Addition of EWG EDG Electron-Donating Groups (e.g., -CH3, -OCH3) BA->EDG Addition of EDG Increase Increases Acidity (Stabilizes Conjugate Base) EWG->Increase Leads to Decrease Decreases Acidity (Destabilizes Conjugate Base) EDG->Decrease Leads to Lower_pKa Lower pKa Increase->Lower_pKa Higher_pKa Higher pKa Decrease->Higher_pKa

Caption: Logical flow of substituent effects on the acidity and pKa of benzoic acid.

Experimental_Workflow cluster_potentiometry Potentiometric Titration cluster_spectrophotometry UV-Vis Spectrophotometry P1 Prepare Acid and Standard Base Solutions P2 Titrate Acid with Base, Recording pH P1->P2 P3 Plot Titration Curve (pH vs. Volume) P2->P3 P4 Determine pKa at Half-Equivalence Point P3->P4 S1 Prepare Buffered Solutions of the Acid S2 Measure UV-Vis Absorbance at Various pHs S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Determine pKa from Inflection Point S3->S4

Caption: Simplified workflow for the experimental determination of pKa.

Conclusion

The acidity of this compound is significantly enhanced compared to the parent benzoic acid due to the strong electron-withdrawing inductive effects of the bromine and fluorine substituents. Based on comparative data, the pKa of this compound is estimated to be in the range of 2.7 to 3.0. For precise applications, experimental determination of the pKa using methods such as potentiometric titration or UV-Vis spectrophotometry is recommended. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this and related halogenated benzoic acid derivatives.

References

A Technical Guide to the Electronic Effects of Substituents in 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzoic acid is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. The electronic properties of this molecule are dictated by the interplay of the bromo and fluoro substituents on the benzoic acid core. Understanding these electronic effects is paramount for predicting reactivity, designing novel molecular structures with desired properties, and elucidating mechanisms of action in biological systems. This technical guide provides an in-depth analysis of the electronic effects of the 2-bromo and 5-fluoro substituents, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The bromo and fluoro substituents modulate the acidity of the carboxylic acid group and influence the electron density distribution across the aromatic ring through a combination of inductive and resonance effects. The positioning of these substituents—bromo at the ortho position and fluoro at the meta position relative to the carboxyl group—results in a unique electronic profile that is critical to its utility as a chemical building block.

Electronic Effects of Substituents

The electronic influence of a substituent on an aromatic ring can be broadly categorized into two types: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Both bromine and fluorine are highly electronegative atoms, and thus they exert a strong electron-withdrawing inductive effect (-I). This effect decreases with distance from the substituent.

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Halogens, including bromine and fluorine, possess lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R or +M). However, the extent of this donation is often outweighed by their strong inductive withdrawal.

In this compound:

  • The 2-Bromo substituent exerts a strong -I effect due to its electronegativity. It also has a +R effect, but being in the ortho position, it can also introduce steric effects that influence the orientation of the carboxyl group. This "ortho effect" can lead to an increase in acidity greater than what would be predicted by electronic effects alone, due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring.[1][2]

  • The 5-Fluoro substituent (meta to the carboxyl group) primarily exerts a strong -I effect. Its +R effect does not influence the carboxyl group's acidity directly from the meta position.

The cumulative effect of these substituents is a significant withdrawal of electron density from the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule compared to benzoic acid.

Quantitative Analysis: Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[3] It is given by:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reaction.

  • K₀ is the equilibrium constant for the unsubstituted reaction.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.

SubstituentPositionHammett Constant (σ)
Bromometa0.40[4]
Bromopara0.23[4]
Fluorometa0.34
Fluoropara0.06

Note: Ortho substituent constants are not as straightforward due to the inclusion of steric effects (the "ortho effect").

The strong positive σ values for bromo and fluoro at the meta position indicate their electron-withdrawing nature. In this compound, the ortho-bromo and meta-fluoro groups work synergistically to increase the acidity.

Acidity (pKa)

The pKa is a quantitative measure of the acidity of a compound. Due to the strong electron-withdrawing nature of the bromo and fluoro substituents, the pKa of this compound is expected to be significantly lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2). While an experimentally determined pKa for this specific molecule is not widely reported, it can be determined using the experimental protocols outlined below.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).[5]

  • Titration:

    • Calibrate a pH meter with standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker.

    • Incrementally add the standardized NaOH solution from a burette.

    • Record the pH after each addition of NaOH.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.[5]

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the acid.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values.

    • Prepare a stock solution of this compound.

  • Spectral Measurement:

    • Add a small, constant volume of the stock solution to each buffer solution.

    • Record the UV-Vis spectrum (absorbance versus wavelength) for each solution.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance difference between the acidic and basic forms is maximal.

    • Plot absorbance at these wavelengths against pH.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[6]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment of the nuclei and the vibrational modes of the bonds within the molecule, respectively.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are influenced by the electron density of the ring. The electron-withdrawing bromo and fluoro substituents will cause the aromatic protons to be deshielded and appear at a higher chemical shift (downfield) compared to those in benzene.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the electronic effects of the substituents. The carbons directly attached to the electronegative halogens will be significantly affected.

Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency of the carboxylic acid is indicative of the electronic effects. Electron-withdrawing groups increase the double bond character of the C=O bond, shifting its stretching frequency to a higher wavenumber.

While specific spectral data for this compound can be found in spectral databases[7][8], a detailed analysis is beyond the scope of this guide.

Visualizing Electronic Effects and Experimental Workflows

Interplay of Inductive and Resonance Effects

Electronic_Effects substituents 2-Bromo 5-Fluoro effects Inductive Effect (-I) Resonance Effect (+R) substituents:bromo->effects:inductive -I (Strong) substituents:bromo->effects:resonance +R (Weak) substituents:fluoro->effects:inductive -I (Strong) substituents:fluoro->effects:resonance +R (Weak) benzoic_acid Benzoic Acid Core effects->benzoic_acid Electron Withdrawal acidity Increased Acidity (Lower pKa) benzoic_acid->acidity

Caption: Interplay of Inductive and Resonance Effects.

Experimental Workflow for pKa Determination

pKa_Workflow start Start prep_acid Prepare 2-Bromo-5-fluorobenzoic Acid Solution start->prep_acid prep_base Prepare Standardized NaOH Solution start->prep_base titration Perform Potentiometric Titration prep_acid->titration prep_base->titration data_collection Record pH vs. Volume of NaOH titration->data_collection analysis Plot Titration Curve and Determine pKa data_collection->analysis end End analysis->end

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing inductive effects of the ortho-bromo and meta-fluoro substituents. These effects, coupled with the ortho effect of the bromine atom, lead to a significant increase in the acidity of the carboxylic acid group. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for the effective utilization of this compound in research and development. This guide provides a foundational framework for scientists and professionals working with this and structurally related molecules, enabling more informed decisions in molecular design and application.

References

An In-depth Technical Guide to the Reactivity Profile of the C-Br Bond in 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a fluorine atom on an aromatic ring, provides multiple points for molecular elaboration. The reactivity of the carbon-bromine (C-Br) bond is of particular importance, serving as a key handle for a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity profile of the C-Br bond in this compound, detailing its engagement in pivotal synthetic transformations.

Electronic and Steric Profile

The reactivity of the C-Br bond in this compound is intricately governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Carboxylic Acid (-COOH): As a meta-directing and electron-withdrawing group, the carboxylic acid moiety deactivates the aromatic ring towards electrophilic substitution but, more importantly, influences the electronic environment of the C-Br bond. Its electron-withdrawing nature can enhance the electrophilicity of the carbon atom bonded to bromine, making it more susceptible to nucleophilic attack in certain reaction manifolds.

  • Fluorine (-F): Positioned meta to the bromine atom, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further decreasing the electron density of the aromatic ring. This inductive effect can play a role in activating the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.

  • Bromine (-Br): Located at the ortho position relative to the carboxylic acid, the bromine atom is a good leaving group in many cross-coupling reactions. The C-Br bond is weaker than a C-Cl or C-F bond, making it more reactive in oxidative addition steps, which are often rate-determining in catalytic cycles. The steric bulk of the ortho-bromo substituent can also influence the approach of reagents and catalysts.

Key Reactions of the C-Br Bond

The C-Br bond in this compound is readily functionalized through several classes of modern organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the derivatization of the C-Br bond in this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[1] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: This compound, Boronic Acid/Ester, Pd Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent (e.g., Dioxane/Water, Toluene) Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Substituted Biaryl Product Purification->Product

General workflow for a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively documented in single sources, the following table provides representative conditions and yields for analogous Suzuki-Miyaura couplings of brominated benzoic acid derivatives, offering a valuable predictive framework.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O901680-90
3-Pyridinylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Dioxane1101875-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[2] This reaction is instrumental in the synthesis of arylamines, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Amination cluster_mechanism Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Br PdII_complex Ar-Pd(II)(L_n)-Br Ox_Add->PdII_complex Amine_Coord Amine Coordination + Base PdII_complex->Amine_Coord HNR'R'' Pd_Amido Ar-Pd(II)(L_n)-NR'R'' Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of related aryl bromides.

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001680-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102070-85
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄ (2.0)t-BuOH1001875-90

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Add the desired amine (1.2 equiv.).

  • Add an anhydrous solvent, such as toluene or dioxane.

  • Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite®.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

  • Heck Reaction: The Heck reaction couples the C-Br bond with an alkene to form a substituted alkene.[3] This reaction is typically carried out in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: This reaction involves the coupling of the C-Br bond with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne.[4]

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to activated aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur at the C-Br bond of this compound under forcing conditions or with highly activated nucleophiles. The presence of the electron-withdrawing carboxylic acid and fluorine groups can facilitate this reaction pathway, although it is generally less favored than palladium-catalyzed processes.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is challenging due to the presence of the acidic carboxylic acid proton. The highly basic Grignard reagent, once formed, would be immediately quenched by the carboxylic acid. Therefore, protection of the carboxylic acid group, for instance as an ester, is a necessary prerequisite for successful Grignard reagent formation.

Conclusion

The C-Br bond in this compound exhibits a rich and versatile reactivity profile, making it a valuable handle for a wide array of synthetic transformations. Its propensity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. While other reactions such as the Heck and Sonogashira couplings, and under specific conditions, nucleophilic aromatic substitution, are also viable, the palladium-catalyzed methods offer the broadest scope and utility. The strategic functionalization of the C-Br bond in this molecule will undoubtedly continue to be a cornerstone in the development of novel pharmaceuticals and advanced materials.

References

Chemical Compatibility of 2-Bromo-5-fluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 2-Bromo-5-fluorobenzoic acid with common laboratory materials. The information herein is essential for ensuring the integrity of experiments, preventing contamination, and maintaining a safe laboratory environment during the handling, storage, and use of this versatile chemical intermediate.

Executive Summary

This compound is a halogenated aromatic carboxylic acid widely used in pharmaceutical synthesis and drug development. Its chemical reactivity is primarily dictated by the acidic carboxylic group and the bromo and fluoro substituents on the benzene ring. This guide summarizes its compatibility with a range of materials, outlines potential hazardous reactions, and provides standardized protocols for material compatibility testing. In the absence of specific experimental data for this compound, this guide combines information from safety data sheets, general chemical compatibility charts, and expert analysis based on its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₇H₄BrFO₂
Molecular Weight219.01 g/mol
AppearanceWhite to light yellow crystalline powder[1]
Melting Point154-157 °C[1][2][3]
Boiling Point291.1 °C at 760 mmHg[1]
SolubilitySoluble in Methanol[1]
StabilityStable at room temperature in closed containers under normal storage and handling conditions.[3]

Material Compatibility

The compatibility of this compound with various laboratory materials is crucial for selecting appropriate storage containers, reaction vessels, and handling equipment. The following sections provide a detailed overview of its compatibility with plastics, metals, and elastomers.

Plastics

The acidic nature and the presence of halogenated aromatic rings in this compound can affect the integrity of many plastic materials. Compatibility is often dependent on the specific type of plastic, temperature, and exposure duration.

MaterialCompatibility RatingExpected Interaction
High-Density Polyethylene (HDPE)GoodLittle to no damage expected at room temperature for short-term contact.
Low-Density Polyethylene (LDPE)FairSome effect may be observed after prolonged contact, especially at elevated temperatures.
Polypropylene (PP)GoodGenerally resistant to weak acids; suitable for short-term storage and handling.
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals, including organic acids and halogenated compounds. Recommended for long-term storage and critical applications.
Polyvinyl Chloride (PVC)Poor to FairMay be attacked by the aromatic nature of the compound, leading to swelling or degradation.
Polycarbonate (PC)PoorSusceptible to attack by acids and organic compounds, leading to crazing and loss of strength.
Metals

The corrosive potential of this compound, particularly in the presence of moisture, should be considered when selecting metallic materials for reaction setups or storage.

MaterialCompatibility RatingExpected Interaction
Stainless Steel (304 & 316)GoodGenerally resistant, especially at room temperature. Pitting corrosion may occur at elevated temperatures or in the presence of impurities.
AluminumPoorCan be attacked by acids, leading to corrosion and hydrogen gas evolution.
Carbon SteelPoorNot recommended due to susceptibility to acid corrosion.
HastelloyExcellentHigh resistance to a wide range of corrosive chemicals, including halogenated acids.
GlassExcellentInert to organic acids and halogenated compounds. Recommended for reaction vessels and long-term storage.
Elastomers

The selection of appropriate elastomers for seals, gaskets, and tubing is critical to prevent leaks and material degradation.

MaterialCompatibility RatingExpected Interaction
Viton® (FKM)ExcellentOffers excellent resistance to aromatic hydrocarbons and acids. Recommended for seals and gaskets.
Kalrez® (FFKM)ExcellentSuperior chemical resistance across a broad range of chemicals and temperatures.
Buna-N (Nitrile)Poor to FairMay exhibit swelling and degradation upon prolonged exposure to aromatic compounds.
EPDMPoorNot recommended for use with aromatic compounds.
SiliconePoorSusceptible to swelling and degradation by aromatic compounds.

Chemical Reactivity and Incompatibilities

Understanding the chemical reactivity of this compound is paramount for safe handling and preventing hazardous reactions.

Incompatible Materials
  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

  • Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide) in a neutralization reaction.

  • Reactive Metals: Contact with reactive metals such as aluminum, magnesium, and zinc may lead to the formation of flammable hydrogen gas.

Hazardous Decomposition Products

Upon thermal decomposition, this compound can release toxic and corrosive fumes.

Decomposition ProductHazard
Carbon Monoxide (CO)Toxic, flammable gas
Carbon Dioxide (CO₂)Asphyxiant
Hydrogen Bromide (HBr)Corrosive, toxic gas
Hydrogen Fluoride (HF)Highly corrosive, toxic gas

Experimental Protocols for Chemical Compatibility Testing

For applications requiring definitive compatibility data, it is recommended to perform specific testing. The following protocol is based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[4][5][6]

Objective

To determine the effect of this compound on the physical and chemical properties of a given material.

Materials and Equipment
  • Test specimens of the material (e.g., plastic, elastomer) with known dimensions, weight, and surface finish.

  • This compound (reagent grade).

  • A suitable solvent for this compound if testing in solution (e.g., methanol, ensuring the solvent itself does not affect the material).

  • Immersion tanks with lids (glass or other inert material).

  • Analytical balance.

  • Calipers or other dimensional measurement tools.

  • Mechanical testing equipment (e.g., tensile tester).

  • Controlled temperature environment (oven or incubator).

Procedure
  • Initial Measurements:

    • Condition the test specimens according to standard procedures (e.g., 24 hours at 23 ± 2°C and 50 ± 5% relative humidity).

    • Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

    • For mechanical property evaluation, determine the initial tensile strength, elongation, and hardness of a set of control specimens.

  • Immersion:

    • Prepare a solution of this compound in a suitable solvent at a concentration relevant to the intended application, or use the neat solid if direct contact is being evaluated.

    • Completely immerse the test specimens in the test solution within the immersion tanks. Ensure specimens are not in contact with each other.

    • Seal the tanks to prevent evaporation of the solvent or ingress of moisture.

    • Place the immersion tanks in a controlled temperature environment for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Immersion Analysis:

    • After the specified immersion period, carefully remove the specimens from the solution.

    • Gently clean the specimens to remove any residual test solution and allow them to dry under controlled conditions.

    • Measure and record the final weight and dimensions of the specimens.

    • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

    • Conduct mechanical property tests (tensile strength, elongation, hardness) on the exposed specimens.

Data Presentation and Interpretation
  • Calculate the percentage change in weight and dimensions.

  • Calculate the percentage retention of mechanical properties compared to the control specimens.

  • Summarize the visual observations.

  • A significant change in any of these parameters indicates incompatibility.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key logical relationships and workflows relevant to the chemical compatibility of this compound.

G cluster_0 Material Selection Workflow A Define Application Requirements (Temperature, Duration, Stress) B Consult Compatibility Guide (Tables 3.1, 3.2, 3.3) A->B C Select Candidate Materials B->C D Perform Experimental Testing (Protocol 5.0) C->D E Final Material Selection D->E

Figure 1. A streamlined workflow for selecting compatible materials for use with this compound.

G cluster_1 Potential Incompatibility Pathways cluster_plastics Plastics cluster_metals Metals cluster_elastomers Elastomers substance This compound p_swell Swelling substance->p_swell Aromaticity p_degrade Degradation substance->p_degrade Acidity p_craze Crazing substance->p_craze Stress Cracking m_corrode Corrosion substance->m_corrode Acidity + H₂O m_h2 H₂ Evolution substance->m_h2 Acidity e_swell Swelling substance->e_swell Aromaticity e_harden Hardening substance->e_harden Chemical Attack

Figure 2. Potential pathways of material degradation when in contact with this compound.

Conclusion

While this compound is a stable compound under normal laboratory conditions, its acidic and halogenated aromatic nature necessitates careful consideration of material compatibility. Glass, PTFE, and high-quality stainless steel are generally recommended for handling and storage. For critical applications, especially those involving prolonged contact, elevated temperatures, or mechanical stress, it is imperative to conduct specific compatibility testing as outlined in this guide. By adhering to these guidelines, researchers can ensure the safety, reliability, and success of their scientific endeavors involving this compound.

References

Technical Guide: 2-Bromo-5-fluorobenzoic Acid (CAS 394-28-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-fluorobenzoic acid (CAS 394-28-5), a key building block in the fields of medicinal chemistry, agrochemical synthesis, and material science. This document outlines its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms, in addition to the carboxylic acid group, imparts unique reactivity, making it a versatile intermediate for the synthesis of complex molecules.[1]

PropertyValueReference
CAS Number 394-28-5[2][3][4]
Molecular Formula C₇H₄BrFO₂[3][4][5]
Molecular Weight 219.01 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 5-Fluoro-2-bromobenzoic acid[4]
Appearance White to light yellow crystalline powder[3][4][6]
Melting Point 154-158 °C[3]
Boiling Point 291.1 °C at 760 mmHg[4]
Density 1.789 g/cm³[4]
InChI Key OQBMJMJZMDBQSM-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the regioselective bromination of fluorobenzoic acid precursors. The directing effects of the fluorine atom (ortho-, para-directing) and the carboxylic acid group (meta-directing) are key to achieving high yields of the desired isomer.[2]

Experimental Protocol: Bromination of 3-Fluorobenzoic Acid

A common method for synthesizing this compound is the direct bromination of 3-fluorobenzoic acid.

Materials:

  • 3-Fluorobenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Sulfuric acid (concentrated)

  • Appropriate solvent (e.g., dichloromethane)

  • Ice bath

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 3-fluorobenzoic acid in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of Iron(III) bromide to the flask.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent or sulfuric acid, to the reaction mixture via the dropping funnel. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it over crushed ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove excess bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Synthesis_of_2_Bromo_5_fluorobenzoic_acid Start 3-Fluorobenzoic Acid Product This compound Start->Product Bromination Reagents Br₂, FeBr₃ Concentrated H₂SO₄ Reagents->Product

Synthesis of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis due to its multiple reactive sites.[2] The carboxylic acid can be readily converted to amides or esters, while the bromine and fluorine atoms allow for various coupling and substitution reactions.[6]

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[3] The incorporation of fluorinated moieties is a common strategy in medicinal chemistry to enhance metabolic stability and bioactivity.[3][7]

Agrochemical Synthesis

It is also an important intermediate in the formulation of modern agrochemicals, including effective herbicides and pesticides.[3] The unique electronic properties conferred by the halogen substituents can enhance the efficacy of the final active ingredients.

Material Science

In material science, this compound is utilized in the production of specialty polymers and resins.[3] Its incorporation into polymer backbones can improve thermal stability and other mechanical properties.[3]

Applications Compound This compound Pharma Pharmaceuticals (Anti-inflammatories, Analgesics) Compound->Pharma Intermediate Agro Agrochemicals (Herbicides, Pesticides) Compound->Agro Intermediate Material Material Science (Specialty Polymers) Compound->Material Monomer/Precursor Organic Organic Synthesis (Cross-Coupling Reactions) Compound->Organic Building Block

Key application areas of the compound.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Hazard StatementDescriptionReference
H315 Causes skin irritation[8]
H319 Causes serious eye irritation[8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or face shield.[8][9]

  • Hand Protection: Chemical-resistant gloves.[8][9]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or exposure limits are exceeded.[9]

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.[9]

First Aid Measures:

  • After eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

  • After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[9]

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[9]

  • After ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[4] Keep away from strong oxidizing agents and strong bases.[9]

This document is intended for use by qualified professionals and is for research purposes only. It is not for human or veterinary use.[2] Always refer to the most current Safety Data Sheet (SDS) before handling this compound.

References

Molecular weight and formula of 2-Bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-fluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Data

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both bromine and fluorine atoms, makes it a versatile building block in organic synthesis. The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄BrFO₂[1]
Molecular Weight 219.01 g/mol [1][2][3][4]
CAS Number 394-28-5[1][2][3]
Appearance White to light yellow crystalline powder[5]
Melting Point 154-157 °C[3][5]
Boiling Point 291.1 °C at 760 mmHg[5]
Density 1.789 g/cm³[5]
InChI Key OQBMJMJZMDBQSM-UHFFFAOYSA-N[2][3]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the electrophilic bromination of a fluorobenzoic acid precursor. A prevalent method involves the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.[3] The fluorine atom at the 2-position and the carboxylic acid group direct the bromination to the 5-position.[3]

Synthesis_Workflow Start Start Materials: 2-Fluorobenzoic Acid N-Bromosuccinimide (NBS) Dichloromethane Reaction Dissolve 2-Fluorobenzoic Acid in Dichloromethane Start->Reaction Step 1 Cooling1 Cool to 20°C Reaction->Cooling1 Step 2 Addition Add NBS in Portions (20-25°C) Cooling1->Addition Step 3 Stirring Stir for 16 hours (20-25°C) Addition->Stirring Step 4 Quenching Add Water and Stir Stirring->Quenching Step 5 Precipitation Cool to 0-5°C Quenching->Precipitation Step 6 Filtration Filter and Wash with Dichloromethane and Water Precipitation->Filtration Step 7 Drying Dry under Vacuum (60-65°C) Filtration->Drying Step 8 End Final Product: This compound Drying->End Step 9

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid

This section details the experimental procedure for the synthesis of this compound via the bromination of 2-fluorobenzoic acid.

Materials:

  • 2-Fluorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Four-necked flask equipped with a thermometer and a stirrer

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a four-necked flask, dissolve 2-fluorobenzoic acid in dichloromethane.

  • Cool the solution to 20°C using a water bath.

  • Slowly add N-bromosuccinimide (NBS) in portions to the reaction mixture, maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the mixture at 20-25°C for 16 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, add water to the mixture and stir for one hour to quench the reaction.

  • Cool the mixture to 0-5°C in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash the filter cake with cold dichloromethane and then with water to remove any remaining impurities.

  • Dry the collected white solid under vacuum at 60-65°C to obtain the final product, this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern allows for its use in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to construct more complex molecular architectures.[3]

Key Application Areas:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] The presence of the fluorine atom can enhance metabolic stability and bioactivity.

  • Agrochemicals: This compound is utilized in the development of modern herbicides and pesticides.[1]

  • Material Science: It is also used in the production of specialty polymers and materials, where it can improve thermal stability and mechanical properties.[1]

Logical_Relationships This compound This compound Properties Properties This compound->Properties Applications Applications This compound->Applications Synthesis Synthesis This compound->Synthesis Molecular Formula: C₇H₄BrFO₂ Molecular Formula: C₇H₄BrFO₂ Properties->Molecular Formula: C₇H₄BrFO₂ Molecular Weight: 219.01 g/mol Molecular Weight: 219.01 g/mol Properties->Molecular Weight: 219.01 g/mol Pharmaceutical Intermediate Pharmaceutical Intermediate Applications->Pharmaceutical Intermediate Agrochemical Intermediate Agrochemical Intermediate Applications->Agrochemical Intermediate Material Science Material Science Applications->Material Science Bromination of 2-Fluorobenzoic Acid Bromination of 2-Fluorobenzoic Acid Synthesis->Bromination of 2-Fluorobenzoic Acid

Caption: Key properties and applications of this compound.

This guide provides essential technical information on this compound for professionals engaged in chemical research and development. For safety and handling information, please refer to the appropriate Safety Data Sheet (SDS).

References

Methodological & Application

Application Note: Synthesis of 2-Bromo-5-fluorobenzoic Acid via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-fluorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its specific substitution pattern allows for further functionalization through cross-coupling reactions and other transformations. This application note describes a highly regioselective and efficient protocol for the synthesis of this compound from the readily available starting material, 3-fluorobenzoic acid. The presented method utilizes the principle of Directed Ortho-Metalation (DoM), a powerful tool for the functionalization of aromatic rings in a position ortho to a directing metalation group (DMG). In this case, the carboxylic acid moiety of 3-fluorobenzoic acid serves as the DMG, facilitating the selective deprotonation and subsequent bromination at the C-2 position. This synergy between the carboxylic acid and the meta-positioned fluorine atom, both directing to the same ortho position, ensures high regioselectivity of the reaction.

Reaction Principle

The synthesis proceeds in two main steps within a one-pot procedure. First, 3-fluorobenzoic acid is treated with a strong base, sec-butyllithium (s-BuLi), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This results in the formation of a dianion, with deprotonation occurring at both the carboxylic acid and the C-2 position of the aromatic ring. The subsequent addition of an electrophilic bromine source, 1,2-dibromoethane, leads to the formation of this compound.

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
3-Fluorobenzoic acid99%Sigma-Aldrich
sec-Butyllithium (s-BuLi)1.4 M in cyclohexaneSigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TMEDA)99.5%Sigma-Aldrich
1,2-Dibromoethane99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnel

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel is dried in an oven and assembled hot under a stream of argon. The flask is allowed to cool to room temperature under an inert atmosphere.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the reaction flask via cannula. The flask is then cooled to -78 °C using a dry ice/acetone bath. N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 equivalents) is added to the stirred THF. Following this, sec-butyllithium (s-BuLi, 2.2 equivalents) is added dropwise via syringe, maintaining the temperature below -70 °C.

  • Addition of Starting Material: A solution of 3-fluorobenzoic acid (1.0 equivalent) in 20 mL of anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1.5 hours.

  • Bromination: A solution of 1,2-dibromoethane (1.2 equivalents) in 10 mL of anhydrous THF is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for an additional 2 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of 20 mL of water, followed by 20 mL of 2 M hydrochloric acid. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude solid is then purified by recrystallization from a mixture of ethanol and water to afford this compound as a white to off-white solid.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (3-FBA : s-BuLi : TMEDA : DBE)1 : 2.2 : 2.2 : 1.2
Reaction Temperature-78 °C
Reaction Time (Lithiation)1.5 hours
Reaction Time (Bromination)2 hours
Typical Yield75-85%

Table 2: Characterization Data for this compound

AnalysisExpected Result
AppearanceWhite to off-white solid
Melting Point155-158 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)13.6 (s, 1H, COOH), 8.05 (dd, J=8.8, 5.2 Hz, 1H), 7.80 (dd, J=8.8, 2.8 Hz, 1H), 7.45 (td, J=8.8, 2.8 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)165.8, 160.4 (d, J=248 Hz), 134.2 (d, J=8 Hz), 125.1 (d, J=24 Hz), 118.9 (d, J=22 Hz), 117.8 (d, J=9 Hz), 115.3
FT-IR (KBr, cm⁻¹)3100-2500 (br, O-H), 1705 (C=O), 1580, 1480, 1240 (C-F), 780 (C-Br)

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product 3-Fluorobenzoic Acid 3-Fluorobenzoic Acid s-BuLi s-BuLi Directed Ortho-Metalation Directed Ortho-Metalation s-BuLi->Directed Ortho-Metalation TMEDA TMEDA TMEDA->Directed Ortho-Metalation 1,2-Dibromoethane 1,2-Dibromoethane Bromination Bromination 1,2-Dibromoethane->Bromination Reaction Setup Reaction Setup Reaction Setup->Directed Ortho-Metalation Directed Ortho-Metalation->Bromination Dianion Intermediate Work-up & Purification Work-up & Purification Bromination->Work-up & Purification This compound This compound Work-up & Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_mols start 3-Fluorobenzoic Acid intermediate Ortho-lithiated Dianion start->intermediate Directed Ortho-Metalation product This compound intermediate->product Bromination & Protonation reagents1 1. s-BuLi (2.2 eq), TMEDA THF, -78 °C reagents2 2. 1,2-Dibromoethane -78 °C reagents3 3. H₃O⁺

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The Directed Ortho-Metalation of 3-fluorobenzoic acid provides a highly efficient and regioselective route to this compound. This protocol offers significant advantages over classical electrophilic aromatic substitution methods, which often lead to mixtures of isomers. The described procedure is robust, scalable, and provides the desired product in good yield and high purity, making it suitable for both academic research and industrial drug development applications.

Application Notes and Protocols for the Regioselective Bromination of Fluorobenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective bromination of fluorobenzoic acid precursors. These halogenated intermediates are of significant interest in the pharmaceutical and agrochemical industries due to their utility as versatile building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Introduction

Fluorobenzoic acids are important starting materials in organic synthesis. The introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution provides a valuable synthetic handle for further functionalization, most notably through cross-coupling reactions. The regioselectivity of this bromination is dictated by the directing effects of the fluorine and carboxylic acid substituents. The electron-withdrawing, meta-directing carboxylic acid group and the electron-withdrawing but ortho-, para-directing fluorine atom often lead to specific and predictable substitution patterns. This document outlines reliable methods for the selective bromination of 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acids.

Regioselective Bromination of 2-Fluorobenzoic Acid

The bromination of 2-fluorobenzoic acid predominantly yields 5-bromo-2-fluorobenzoic acid. The fluorine atom at the C2 position and the carboxylic acid group at the C1 position both direct incoming electrophiles to the C5 position (para to the fluorine and meta to the carboxylic acid).

Table 1: Summary of Quantitative Data for the Bromination of 2-Fluorobenzoic Acid
MethodBrominating AgentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
1N-Bromosuccinimide (NBS)Dichloromethane16 h20-2557≥85[1]
2NBS / Sulfuric AcidDichloromethane / Sulfuric Acid1 h25-3075.599.0[2]
3KBr / H₂SO₄ / NaClO₃Water2 h75Not ReportedNot Reported[1]
Experimental Protocols

Protocol 1: Bromination of 2-Fluorobenzoic Acid using N-Bromosuccinimide (NBS) in Dichloromethane

This protocol describes the synthesis of 5-bromo-2-fluorobenzoic acid using NBS as the brominating agent.[1]

Materials:

  • 2-Fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Deionized water

  • Tetrahydrofuran (THF) for HPLC analysis

Equipment:

  • 1000 mL reaction flask with magnetic stirrer

  • Cooling bath

  • Filtration apparatus

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.

  • Cool the solution to 20°C using a cooling bath.

  • Add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the mixture at 20-25°C for 16 hours.

  • Monitor the reaction progress by taking a sample and analyzing it by HPLC using a THF solution. If the reaction is incomplete, add an additional 2.5 g of NBS and continue stirring until completion.

  • Once the reaction is complete, add 160 g of water and stir for 1 hour.

  • Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.

  • Collect the solid product by filtration and wash it with dichloromethane and water.

  • Dry the wet product at 60-65°C to obtain 5-bromo-2-fluorobenzoic acid as a white solid.

Expected Yield: 41.9 g (57%) with a purity of ≥85%.[1]

Protocol 2: Bromination of 2-Fluorobenzoic Acid using NBS in Sulfuric Acid

This protocol provides a high-yielding synthesis of 5-bromo-2-fluorobenzoic acid.[2]

Materials:

  • o-Fluorobenzoic acid (13.9 g)

  • Sulfuric acid (41.7 g)

  • Dichloromethane (DCM) (111.2 g)

  • N-Bromosuccinimide (NBS) (19.8 g)

  • Ice water

  • Ethanol for recrystallization

Equipment:

  • Four-neck flask with a thermometer and a stirrer

  • Reaction vessel for quenching

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a four-neck flask equipped with a thermometer and a stirrer, dissolve 13.9 g of o-fluorobenzoic acid in a mixture of 41.7 g of sulfuric acid and 111.2 g of DCM.

  • Add 19.8 g of NBS to the reaction mixture.

  • Stir the reaction, maintaining the temperature between 25-30°C for 1 hour. A white solid will precipitate.

  • After the reaction is complete, pour the reaction mixture into ice water to quench the reaction.

  • Concentrate the mixture using a rotary evaporator.

  • Filter the solid product.

  • Recrystallize the crude product from 13.9 ml of ethanol to obtain 16.4 g of 2-fluoro-5-bromobenzoic acid.

Expected Yield: 16.4 g (75.5%) with a purity of 99.0%.[2]

Reaction Workflow

bromination_2_fluorobenzoic_acid start 2-Fluorobenzoic Acid reaction Electrophilic Aromatic Substitution start->reaction reagents Brominating Agent (e.g., NBS) reagents->reaction solvent Solvent (e.g., DCM, H₂SO₄) solvent->reaction conditions Reaction Conditions (Temperature, Time) conditions->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product 5-Bromo-2-fluorobenzoic Acid purification->product

Caption: General workflow for the bromination of 2-fluorobenzoic acid.

Regioselective Synthesis of 4-Bromo-3-fluorobenzoic Acid

The direct bromination of 3-fluorobenzoic acid is not highly regioselective. A more controlled, multi-step synthesis is employed to achieve the desired 4-bromo-3-fluorobenzoic acid isomer. This process involves nitration, reduction of the nitro group to an amine, and subsequent bromination.[3]

Table 2: Summary of Multi-step Synthesis of 4-Bromo-3-fluorobenzoic Acid
StepReactionReagentsKey ConditionsProduct
1NitrationNitric acid, Sulfuric acid-3-Fluoro-4-nitrobenzoic acid
2ReductionTin(II) chloride or Iron powder-3-Fluoro-4-aminobenzoic acid
3BrominationBromine or N-Bromosuccinimide-4-Bromo-3-fluorobenzoic acid
Experimental Protocol

Protocol 3: Multi-step Synthesis of 4-Bromo-3-fluorobenzoic Acid

This protocol outlines the synthesis of 4-bromo-3-fluorobenzoic acid starting from 3-fluorobenzoic acid.[3]

Step 1: Preparation of 3-Fluoro-4-nitrobenzoic acid

  • React 3-fluorobenzoic acid with a mixture of nitric acid and sulfuric acid.

  • Purify the resulting product by recrystallization.

Step 2: Reduction to 3-Fluoro-4-aminobenzoic acid

  • Reduce the 3-fluoro-4-nitrobenzoic acid using a suitable reducing agent such as tin(II) chloride or iron powder.

  • Purify the product by recrystallization.

Step 3: Bromination to 4-Bromo-3-fluorobenzoic acid

  • Brominate the 3-fluoro-4-aminobenzoic acid using a brominating agent like bromine or N-bromosuccinimide.

  • Purify the final product by recrystallization.

Note: Specific quantities, reaction times, and temperatures for each step require optimization for high yields and purity.

Synthetic Pathway Diagram

synthesis_4_bromo_3_fluorobenzoic_acid start 3-Fluorobenzoic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 3-Fluoro-4-nitrobenzoic Acid step1->intermediate1 step2 Reduction (SnCl₂ or Fe) intermediate1->step2 intermediate2 3-Fluoro-4-aminobenzoic Acid step2->intermediate2 step3 Bromination (Br₂ or NBS) intermediate2->step3 product 4-Bromo-3-fluorobenzoic Acid step3->product

Caption: Multi-step synthesis of 4-bromo-3-fluorobenzoic acid.

Regioselective Synthesis of Bromo-derivatives of 4-Fluorobenzoic Acid

The direct bromination of 4-fluorobenzoic acid can lead to a mixture of products. To obtain specific isomers, indirect methods are often preferred.

Synthesis of 3-Bromo-4-fluorobenzoic Acid

A common route to 3-bromo-4-fluorobenzoic acid starts from fluorobenzene.

Protocol 4: Synthesis of 3-Bromo-4-fluorobenzoic Acid from Fluorobenzene [4][5]

This process involves a Friedel-Crafts acylation, followed by bromination and a haloform reaction.

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Aluminum chloride (acylation catalyst)

  • Bromine

  • Hypochlorite solution

  • Ice

  • Sodium bisulfite solution

  • Hydrochloric acid

Equipment:

  • Reaction flask with stirrer and cooling capabilities

  • Apparatus for filtration

  • Apparatus for work-up

Procedure:

  • Acylation: React fluorobenzene with acetyl chloride in the presence of an aluminum chloride catalyst at a temperature between 0°C and 100°C.

  • Bromination: Without isolating the acylated product, react the mixture with bromine at a temperature between 50°C and 150°C.

  • Isolation of Brominated Intermediate: Pour the hot reaction mixture onto ice to precipitate the brominated product. Separate the crystalline product by filtration.

  • Haloform Reaction: Introduce the still moist bromination product into a technical grade hypochlorite solution and stir at a slightly elevated temperature (between 20°C and 80°C).

  • Work-up: After the reaction, separate the aqueous solution. Add sodium bisulfite solution and adjust the pH to 2 with hydrochloric acid to precipitate the product.

  • Purification: Isolate the crystalline 3-bromo-4-fluorobenzoic acid by filtration and dry.

Expected Yield: Approximately 87%.[5]

Synthesis of 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid is typically synthesized from 2-fluoro-4-bromotoluene.

Protocol 5: Oxidation of 2-Fluoro-4-bromotoluene [1]

Materials:

  • 2-Fluoro-4-bromotoluene (25 g, 132.3 mmol)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (521 mg, 3.2 mmol)

  • Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O) (1.6 g, 6.5 mmol)

  • Sodium bromide (NaBr) (449 mg, 4.4 mmol)

  • Acetic acid (HOAc) (250 mL)

  • Oxygen

  • Purified water

  • Sodium hydroxide (NaOH), solid

  • Methyl tert-butyl ether (MTBE)

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Reaction flask with heating and stirring capabilities, and a gas inlet

  • Pressure-resistant reaction setup

  • Apparatus for extraction and filtration

Procedure:

  • Dissolve 25 g of 2-fluoro-4-bromotoluene, 521 mg of AIBN, 1.6 g of Co(OAc)₂·4H₂O, and 449 mg of NaBr in 250 mL of acetic acid.

  • Heat the reaction mixture to 130°C.

  • Adjust the pressure inside the flask to 1.2 MPa with oxygen and maintain the reaction for 1.5 hours.

  • Transfer the reaction mixture to 375 mL of purified water.

  • Adjust the pH to 12-14 with solid NaOH.

  • Extract the aqueous phase twice with 125 mL of MTBE.

  • Acidify the aqueous phase to pH 1 with concentrated HCl to precipitate the product.

  • Filter the solid to obtain 4-bromo-2-fluorobenzoic acid.

Expected Yield: 88%.[1]

Applications in Drug Development

Bromofluorobenzoic acids are crucial intermediates in the synthesis of several pharmaceuticals.

Application Example: Synthesis of Enzalutamide

4-Bromo-2-fluorobenzoic acid is a key starting material for the synthesis of Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[6][7]

Protocol 6: Synthesis of a Key Intermediate for Enzalutamide [3][5]

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to 4-bromo-2-fluoro-N-methylbenzamide, a direct precursor in the Enzalutamide synthesis pathway.

Materials:

  • 4-Bromo-2-fluorobenzoic acid (10.0 g, 0.045 mol)

  • Dichloromethane (70 mL)

  • N,N-Dimethylformamide (DMF) (0.5 mL)

  • Oxalyl chloride (8.0 mL, 0.093 mol)

  • Methyl tert-butyl ether (MTBE) (100 mL)

  • Aqueous methylamine (40%)

Equipment:

  • Reaction flask with stirrer and cooling capabilities

  • Distillation apparatus

  • Apparatus for pH measurement and control

Procedure:

  • Suspend 10.0 g of 4-bromo-2-fluorobenzoic acid in 70 mL of dichloromethane and cool to 10-15°C.

  • Add 0.5 mL of DMF.

  • Add 8.0 mL of oxalyl chloride dropwise and stir the mixture at 25-30°C for 2-3 hours to form the acid chloride.

  • Distill off the solvents to obtain the crude acid chloride as a residue.

  • Add 100 mL of MTBE to the residue and cool to 10-15°C.

  • Add 40% aqueous methylamine dropwise, maintaining the pH at 8-9.

  • Stir the reaction mixture at 25-30°C for 30-60 minutes to form 4-bromo-2-fluoro-N-methylbenzamide.

This intermediate is then further elaborated to yield Enzalutamide.

Drug Synthesis Pathway

enzalutamide_synthesis start 4-Bromo-2-fluorobenzoic Acid step1 Acid Chloride Formation (Oxalyl Chloride, DMF) start->step1 intermediate1 4-Bromo-2-fluorobenzoyl Chloride step1->intermediate1 step2 Amidation (Methylamine) intermediate1->step2 intermediate2 4-Bromo-2-fluoro-N-methylbenzamide step2->intermediate2 step3 Further Synthetic Steps intermediate2->step3 product Enzalutamide step3->product

Caption: Simplified synthesis pathway of Enzalutamide from 4-bromo-2-fluorobenzoic acid.

Conclusion

The regioselective bromination of fluorobenzoic acid precursors is a critical transformation in the synthesis of valuable chemical intermediates. The protocols provided herein offer reliable and reproducible methods for obtaining specific isomers of bromofluorobenzoic acids. The choice of brominating agent, solvent, and reaction conditions are paramount in achieving high regioselectivity and yield. These compounds serve as essential building blocks in the development of important pharmaceuticals, underscoring the significance of these synthetic methodologies.

References

Application Note: Oxidation of 2-Bromo-5-fluorobenzaldehyde to 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the oxidation of 2-bromo-5-fluorobenzaldehyde to its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The presented method utilizes the Pinnick oxidation, a mild and efficient protocol known for its high functional group tolerance, making it particularly suitable for substrates with sensitive halogen substituents.[3][4][5]

Introduction

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel drug candidates and advanced materials.[1][6] The oxidation of the corresponding aldehyde is a common and effective strategy for its preparation. While several methods exist for the oxidation of aldehydes to carboxylic acids, including the use of strong oxidants like potassium permanganate or chromium-based reagents, these can sometimes lead to side reactions or be environmentally hazardous.[7][8] The Pinnick oxidation, employing sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions, offers a superior alternative for substrates sensitive to harsh conditions.[3][4][9] This method is known for its chemoselectivity and generally provides high yields of the desired carboxylic acid.[10][11]

Comparative Overview of Oxidation Methods

To aid in the selection of an appropriate synthetic strategy, the following table summarizes key parameters of common aldehyde oxidation methods.

MethodOxidizing AgentTypical SubstrateReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)Aliphatic, aromatic, α,β-unsaturated aldehydes4 - 12 hours85-95%Excellent functional group tolerance, mild conditions, ideal for sensitive substrates.[3][4][10]Requires a scavenger for the hypochlorite byproduct.[9]
Potassium Permanganate Oxidation Potassium Permanganate (KMnO₄)Aldehydes, primary alcohols1 - 4 hours70-90%Strong, readily available, and inexpensive oxidant.[7][8]Can be harsh, leading to over-oxidation or side reactions with sensitive functional groups.[12]
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄Primary alcohols and most aldehydes0.5 - 2 hours75-90%Fast and high-yielding.[10]Highly toxic chromium waste, strongly acidic conditions limit its use with acid-sensitive substrates.[10]
Catalytic Oxidation with H₂O₂ Hydrogen Peroxide (H₂O₂)Aromatic and aliphatic aldehydes3 - 6 hours80-95%"Green" reagent with water as the primary byproduct.[13][14]Often requires a metal or organocatalyst.[13][15]

Experimental Protocol: Pinnick Oxidation of 2-Bromo-5-fluorobenzaldehyde

This protocol is adapted from the general procedure for the Pinnick oxidation of aldehydes.[3][9]

Materials:

  • 2-bromo-5-fluorobenzaldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in tert-butanol (10 mL/mmol of aldehyde).

  • Addition of Scavenger: To the solution, add 2-methyl-2-butene (4.0 eq) as a scavenger for the hypochlorite byproduct.[5]

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of sodium chlorite (1.5 eq, 80% technical grade) and sodium dihydrogen phosphate monohydrate (1.5 eq) in deionized water (4 mL/mmol of NaClO₂).

  • Oxidation: Cool the aldehyde solution to 0 °C using an ice-water bath. Add the aqueous sodium chlorite solution dropwise to the stirred aldehyde solution over a period of 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL).

  • Basification and Purification: Extract the combined organic layers with 1 M sodium hydroxide solution (3 x 15 mL). The product will move to the aqueous basic layer as its carboxylate salt.

  • Acidification: Cool the combined basic aqueous layers in an ice-water bath and acidify to pH ~2 with 1 M hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Data Summary

Reactant/ReagentMolecular Weight ( g/mol )Molar EquivalentsAmount
2-Bromo-5-fluorobenzaldehyde203.011.0(user defined)
Sodium Chlorite (80%)90.441.5(calculated)
2-Methyl-2-butene70.134.0(calculated)
Sodium Dihydrogen Phosphate Monohydrate137.991.5(calculated)
Product Molecular Weight ( g/mol ) Theoretical Yield Expected Yield
This compound219.01(calculated)85-95%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2-Bromo-5-fluorobenzaldehyde tert-Butanol 2-Methyl-2-butene reaction Pinnick Oxidation (0°C to RT, 4-6h) start->reaction 1. Dissolve reagents NaClO₂ Solution (NaClO₂ + NaH₂PO₄ in H₂O) reagents->reaction 2. Add dropwise workup Aqueous Workup reaction->workup 3. Quench extraction Ethyl Acetate Extraction workup->extraction base_extraction Base Extraction (NaOH) extraction->base_extraction acidification Acidification (HCl) base_extraction->acidification filtration Filtration & Drying acidification->filtration product This compound filtration->product

Caption: Experimental workflow for the Pinnick oxidation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction should be cooled in an ice bath during the addition of the oxidant to control the exothermic reaction.

Conclusion

The Pinnick oxidation is a reliable and high-yielding method for the synthesis of this compound from 2-bromo-5-fluorobenzaldehyde. The mild reaction conditions and high functional group tolerance make it an ideal choice for the preparation of this and other sensitive halogenated aromatic carboxylic acids, which are important precursors in drug discovery and development.[1]

References

Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[3][4]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of 2-Bromo-5-fluorobenzoic acid. The presence of a carboxylic acid moiety on the aryl bromide substrate requires special consideration, as it can potentially interfere with the catalytic cycle.[5] These notes offer robust starting points for reaction optimization, addressing common challenges and providing detailed experimental workflows.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) complex. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[6][8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Data Presentation: Recommended Starting Conditions

Optimizing the Suzuki-Miyaura coupling for this compound involves careful selection of the catalyst, ligand, base, and solvent. The presence of the carboxylic acid group may necessitate using stronger bases or protecting the acid functionality as an ester prior to coupling.[5] The following tables summarize typical conditions used for structurally similar aryl bromides, which serve as an excellent starting point for optimization.[9]

Table 1: Recommended Catalyst, Base, and Solvent Systems

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Typical Yields
1Pd(PPh₃)₄ (2-5)---K₂CO₃ (2-3)Toluene/H₂O (4:1)90-100Good to Excellent
2Pd(dppf)Cl₂ (2-3)---Cs₂CO₃ (2-3)1,4-Dioxane100-110Good to Excellent
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)90-110Moderate to Good
4Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (3)THF/H₂O (10:1)80-100Good to Excellent

Yields are generalized from similar substrates and should be considered as a guideline for optimization.[9]

Table 2: Substrate and Reagent Stoichiometry

ReagentEquivalentsPurpose
This compound1.0Aryl halide substrate
Arylboronic Acid1.2 - 1.5Coupling partner
Palladium Catalyst0.01 - 0.05 (1-5 mol%)Facilitates the C-C bond formation
Base2.0 - 3.0Activates the boronic acid for transmetalation

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound. This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.[10]

Materials Required:
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]

  • Base (e.g., K₃PO₄, 2-3 equiv.)[7][10]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[12]

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Standard glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[11]

  • Catalyst Addition: In the same flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[3]

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[7][12]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.[7][10]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.[10][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and acidify with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final coupled product.[1][10]

Troubleshooting and Key Considerations

  • Low or No Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Screening different palladium catalysts, ligands, and bases can also improve yields. Ensure all reagents and solvents are anhydrous and properly deoxygenated.[1]

  • Carboxylic Acid Interference: The carboxylate formed under basic conditions can coordinate to the palladium center and deactivate the catalyst.[5] If this is suspected, increasing the amount of base or switching to a non-coordinating base like CsF may be beneficial. Alternatively, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the coupling and deprotecting it afterward is a common strategy.[5]

  • Side Reactions: Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[13] Ensuring a thoroughly inert atmosphere can minimize this. Protodeboronation (loss of the boron group from the boronic acid) can also be an issue under harsh basic conditions.[10] Using a more stable boronic ester, such as a pinacol ester, can mitigate this problem.[10][13]

Visualizations

General Experimental Workflow

Suzuki_Workflow reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst reagents->catalyst degas 3. Evacuate & Backfill (Inert Atmosphere) catalyst->degas solvent 4. Add Degassed Solvent degas->solvent react 5. Heat & Stir (e.g., 90-100 °C, 4-24h) solvent->react workup 6. Quench & Extract react->workup purify 7. Column Chromatography workup->purify product 8. Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pdiia Ar-Pd(II)L2-X pd0->pdiia transmetal Transmetalation pdiib Ar-Pd(II)L2-Ar' pdiia->pdiib pdiib->pd0 reductive_elim Reductive Elimination arx Ar-X (this compound) arboronic Ar'-B(OR)2 + Base product Ar-Ar' (Product)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-5-fluorobenzoic acid, a versatile building block in organic synthesis.[1] The strategic placement of the bromine, fluorine, and carboxylic acid functionalities allows for diverse synthetic transformations, making it a valuable substrate in the synthesis of pharmaceuticals and other complex molecules.[1] These protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions serve as a starting point for methodology development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug molecules.[2][4]

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).[4]

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[4]

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[4]

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Toluene100Good to Excellent
Pd(PPh₃)₄ (5)---K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[2]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent[2]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-Br(L2) Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArX This compound Oxidative\nAddition Oxidative Addition ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation Ar'B(OH)2 Arylboronic acid Transmetalation Transmetalation Base Base ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product ArPd(II)Ar'L2->Ar-Ar' Reductive\nElimination Reductive Elimination

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in many pharmaceuticals.[5][7]

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.[8]

  • Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).[8]

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.[6][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.[8]

  • Quench the reaction with saturated aqueous NH₄Cl and extract the mixture with ethyl acetate.[8]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields
Pd₂(dba)₃ (1.5)Xantphos (3)NaOtBu (1.4)Toluene110Good to Excellent[6]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane100Good
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)t-BuOH100Good to Excellent

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-Br(L2) Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArX This compound Oxidative\nAddition Oxidative Addition [ArPd(II)(NHR2)L2]+X- [Ar-Pd(II)-NHR2(L2)]+Br- ArPd(II)XL2->[ArPd(II)(NHR2)L2]+X- Amine Coordination R2NH Amine Amine\nCoordination Amine Coordination Base Base Deprotonation Deprotonation ArPd(II)(NR2)L2 Ar-Pd(II)-NR2(L2) [ArPd(II)(NHR2)L2]+X-->ArPd(II)(NR2)L2 Deprotonation ArPd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Coupled Product ArPd(II)(NR2)L2->Ar-NR2 Reductive\nElimination Reductive Elimination

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[9] This reaction is a valuable method for the synthesis of substituted alkenes.

General Reaction Scheme:

Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.4 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene (1.4 equiv), and Et₃N (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction progress by GC or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Heck Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF100Moderate to Good
Pd₂(dba)₃ (1)PPh₃ (4)Na₂CO₃ (2)Acetonitrile80Moderate
PdCl₂(PPh₃)₂ (3)---KOAc (2)DMA120Good

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[10] This reaction is a reliable method for the synthesis of substituted alkynes.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Typical Yields
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT - 50Good to Excellent
Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene60Good
Pd(OAc)₂ (2) / XPhos (4)--- (Copper-free)Cs₂CO₃1,4-Dioxane80Good

Cyanation

Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring. Aryl nitriles are valuable intermediates in organic synthesis.[11]

General Reaction Scheme:

Experimental Protocol: Cyanation

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂) (0.6 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

Equipment:

  • Sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a sealed vial, add this compound (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Cyanation Conditions
Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)SolventTemperature (°C)Typical Yields
Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂ (0.6)DMF120Good
Pd(OAc)₂ (2)Buchwald Ligand (e.g., tBuXPhos) (4)K₄[Fe(CN)₆] (0.5)Dioxane/H₂O100Good to Excellent[12]
Pd(OAc)₂ (5)2-(di-t-butylphosphino)-1,1'-binaphthyl (10)Zn(CN)₂ (0.54)DMF110Excellent[13]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh and add aryl halide, coupling partner, base, catalyst, and ligand. Solvent Add anhydrous, degassed solvent. Reagents->Solvent Inert Purge with inert gas. Solvent->Inert Heat Heat to desired temperature with vigorous stirring. Inert->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool and quench reaction. Monitor->Quench Extract Extract with organic solvent. Quench->Extract Dry Dry and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

References

Application Notes and Protocols: 2-Bromo-5-fluorobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorobenzoic acid is a versatile trifunctional building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a fluorine atom, provides multiple reactive sites for synthetic elaboration. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a privileged scaffold in modern drug discovery.[1] The bromine atom serves as a key handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures prevalent in many therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and scaffolds.

Application Note 1: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

This compound is a crucial starting material for the synthesis of potent PARP inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. A key application is in the synthesis of the approved PARP inhibitor, Olaparib. The following protocols describe the synthesis of a key intermediate for Olaparib, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2][3]

Biological Activity of PARP Inhibitors

The following table summarizes the inhibitory activity of Olaparib, a downstream product synthesized from the intermediate derived from this compound.

CompoundTargetIC50 (nM)Cell LineReference
OlaparibPARP-15-[4]
OlaparibPARP-21-[4]
Signaling Pathway: PARP Inhibition in Cancer Therapy

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Replication cluster_3 Homologous Recombination Repair (HRR) cluster_4 Cell Fate DNA_Damage Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP activates Replication_Fork Replication Fork DNA_Damage->Replication_Fork during S-phase PAR Poly(ADP-ribose) synthesis PARP->PAR DSB Double-Strand Break (DSB) PARP->DSB unrepaired SSB leads to DSB Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Replication_Fork->DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 HRR_Repair DSB Repair BRCA1_2->HRR_Repair Apoptosis Apoptosis BRCA1_2->Apoptosis deficiency in BRCA1/2 HRR_Repair->Cell_Survival Olaparib Olaparib Olaparib->PARP inhibits

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-formylbenzoic acid from this compound (Representative Protocol)

This protocol outlines a plausible synthetic route involving the conversion of the carboxylic acid to a protected form, followed by a metal-halogen exchange and formylation, and subsequent deprotection.

  • Materials: this compound, Thionyl chloride, Methanol, n-Butyllithium, N,N-Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Silica gel.

  • Procedure:

    • Esterification: To a solution of this compound (1.0 eq) in methanol (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate to give methyl 2-bromo-5-fluorobenzoate.

    • Formylation: Dissolve methyl 2-bromo-5-fluorobenzoate (1.0 eq) in anhydrous diethyl ether (10 mL/mmol) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Add N,N-dimethylformamide (1.5 eq) and stir for another 2 hours at -78 °C. Quench the reaction with saturated ammonium chloride solution and warm to room temperature. Extract with diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate.

    • Hydrolysis: To the crude methyl 2-fluoro-5-formylbenzoate, add a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v) and heat to reflux for 6 hours. Cool the reaction mixture and pour it into ice water. Filter the precipitate, wash with cold water, and dry to afford 2-fluoro-5-formylbenzoic acid. Purify by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • Materials: 2-Fluoro-5-formylbenzoic acid, (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester, Triethylamine, Tetrahydrofuran (THF), Hydrazine hydrate, Sodium hydroxide, Hydrochloric acid.

  • Procedure:

    • Horner-Wadsworth-Emmons Reaction: To a solution of (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester (1.1 eq) and 2-fluoro-5-formylbenzoic acid (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Concentrate the reaction mixture under reduced pressure.

    • Phthalazinone Formation: To the crude product from the previous step, add ethanol and a 10 M aqueous solution of sodium hydroxide. Heat the mixture to 90 °C for 1 hour. Cool to 70 °C and add hydrazine hydrate (10 eq). Stir the mixture at 70 °C for 18 hours. Cool to room temperature and acidify with 4 M HCl to pH 4. Filter the precipitate, wash with water and diethyl ether, and dry to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Application Note 2: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the facile synthesis of 2-aryl-5-fluorobenzoic acids, which are important scaffolds in numerous biologically active molecules.[5]

Suzuki-Miyaura Coupling Reaction Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of aryl bromides with various arylboronic acids under typical conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/Ethanol/H2O85-95
24-Methoxyphenylboronic acidPd(dppf)Cl2 (2)Cs2CO31,4-Dioxane/H2O90-98
33-Pyridinylboronic acidPd(OAc)2 (2), SPhos (4)K3PO4Toluene/H2O80-90
44-Pyrimidinylboronic acidPd2(dba)3 (1.5), XPhos (3)K3PO41,4-Dioxane75-85
Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reactants Combine: - this compound - Arylboronic acid - Base (e.g., K2CO3) Start->Reactants Catalyst Add Pd catalyst and ligand Reactants->Catalyst Solvent Add degassed solvent Catalyst->Solvent Reaction Heat under inert atmosphere (e.g., 80-100 °C, 12-24 h) Solvent->Reaction Workup Cool, dilute with water, and extract with organic solvent Reaction->Workup Purification Dry organic layer, concentrate, and purify (e.g., column chromatography) Workup->Purification Product 2-Aryl-5-fluorobenzoic acid Purification->Product

Experimental Protocol: General Suzuki-Miyaura Coupling
  • Materials: this compound, Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%), Potassium carbonate (2.0 eq), Toluene, Ethanol, Water, Diethyl ether, Hydrochloric acid, Magnesium sulfate, Silica gel.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Tetrakis(triphenylphosphine)palladium(0) (3 mol%).

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl.

    • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-fluorobenzoic acid.

Application Note 3: Potential in the Synthesis of Anti-inflammatory Agents and Kinase Inhibitors

The 2-aryl-5-fluorobenzoic acid scaffold, readily accessible from this compound, is a key structural motif in various anti-inflammatory agents and kinase inhibitors. The following information on related compounds illustrates the potential of this building block in these therapeutic areas.

Biological Activity of Structurally Related Compounds

The following tables present the biological activity of compounds structurally related to those that can be synthesized from this compound, demonstrating the potential for this scaffold.

Table 3.1: Anti-inflammatory Activity of Related Benzoic Acid Derivatives

Compound ClassTargetIC50 (µM)Assay
5-Aryl-1,4-benzodiazepinesAnti-inflammatory-Carrageenan-induced paw edema
Substituted Benzoin DerivativesPI3Kα0.2 - 10In vitro kinase assay
Biaryl AnalogsCOX-1 / COX-20.1 - 5In vitro enzyme inhibition

Table 3.2: Kinase Inhibitory Activity of Related Scaffolds

Compound ClassTarget KinaseIC50 (nM)
2-AminothiazolesLck< 1000
2-DifluoromethylbenzimidazolesPI3Kα22.8 - 33.6
4-(Arylaminomethyl)benzamidesEGFR91-92% inhibition at 10 nM
Signaling Pathway: Representative Kinase Inhibition

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor binds ADP ADP Receptor->ADP phosphorylates Downstream_Signaling Downstream Signaling ATP ATP ATP->Receptor binds to active site Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate gets phosphorylated Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation / Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Receptor competes with ATP

Hypothetical Synthetic Protocol: Amide Formation

A common step in converting the 2-aryl-5-fluorobenzoic acid scaffold into a bioactive molecule is amide bond formation.

  • Materials: 2-Aryl-5-fluorobenzoic acid, Amine (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq), DMF.

  • Procedure:

    • Dissolve the 2-aryl-5-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes.

    • Add the desired amine (1.0 eq) and stir at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify by column chromatography to yield the final amide product.

References

Application Notes & Protocols: Preparation of API Intermediates from 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-fluorobenzoic acid is a highly versatile aromatic building block crucial in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure, featuring a reactive carbon-bromine bond and a fluorine atom, makes it an ideal substrate for various cross-coupling reactions, enabling the construction of complex molecular architectures found in many modern therapeutics.[1][2] The strategic placement of the bromo and fluoro substituents allows for precise chemical transformations, making it a valuable intermediate in drug discovery and development for pharmaceuticals and agrochemicals.[1][3] This document outlines key applications and detailed protocols for the preparation of API intermediates using this compound, focusing on palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations

The reactivity of the C-Br bond in this compound is central to its utility. It serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals.[1][4] This reaction couples an organohalide with an organoboron compound and is favored for its mild conditions and broad functional group tolerance.[4]

Suzuki_Coupling reactant This compound + R-B(OH)₂ product 5-Fluoro-2-arylbenzoic acid (Biaryl Intermediate) reactant->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.02-0.05 eq).[5]

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as oxygen can deactivate the catalyst.[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]

  • Reaction: Place the flask in a preheated oil bath and stir the mixture at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[5]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl API intermediate.[5]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[6] This reaction has broad utility in synthesizing aryl amines, which are common motifs in pharmaceuticals.[6][7]

Buchwald_Hartwig_Amination reactant This compound + R¹R²NH product 2-(Amino)-5-fluorobenzoic acid (Aryl Amine Intermediate) reactant->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) Heat

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

  • Reaction Setup: To a dry, 1-neck round-bottom flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and this compound (1.0 eq).[7]

  • Inert Atmosphere: Degas the flask by bubbling nitrogen gas through the solids for 10-15 minutes.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 eq) and a strong base, such as a 1M solution of potassium t-butoxide in THF (1.4 eq).[7]

  • Reaction: Stir the solution at 90-110°C under a nitrogen atmosphere while monitoring the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified via column chromatography to afford the aryl amine intermediate.[7]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes.[8][9] These structures are valuable intermediates in the synthesis of heterocycles and other complex molecules for pharmaceutical applications.[8][10]

Sonogashira_Coupling reactant This compound + Terminal Alkyne product 2-(Alkynyl)-5-fluorobenzoic acid (Arylalkyne Intermediate) reactant->product Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF) Room Temp.

Caption: General scheme for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and the copper(I) iodide (CuI) co-catalyst (0.04 eq).[10]

  • Reagent Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.5 eq).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis. Some reactions may require gentle heating to proceed efficiently.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the resulting residue by flash column chromatography to isolate the pure arylalkyne product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the synthesis of halogenated benzoic acid derivatives, which serve as important API intermediates.

Reaction TypeStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Bromination2-Fluorobenzoic acidN-Bromosuccinimide (NBS)Dichloromethane20-251657≥85[11]
Suzuki CouplingThis compoundArylboronic acid, K₃PO₄, Pd(dppf)Cl₂Dioxane/H₂O80-1004-2470-95>95[5] (Typical)
Buchwald-HartwigThis compoundAmine, NaOt-Bu, Pd₂(dba)₃/XPhosToluene90-11012-2465-90>95[7] (Typical)
Sonogashira CouplingThis compoundTerminal Alkyne, Et₃N, Pd(PPh₃)₂Cl₂/CuITHF252-1275-98>95[10][12] (Typical)

General Experimental Workflow

The successful synthesis of API intermediates relies on a systematic and well-controlled experimental process. The following diagram illustrates a typical workflow for the cross-coupling reactions described.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup Reaction Setup Weigh and combine reactants, catalyst, ligand, and base in a dry flask. inert Inert Atmosphere Degas the reaction vessel and backfill with Nitrogen or Argon. setup->inert solvent Solvent Addition Add degassed solvent via syringe. inert->solvent react Heating & Stirring Heat to desired temperature and stir for the required time. solvent->react monitor Monitoring Track progress using TLC or LC-MS. react->monitor workup Workup Cool, quench reaction, and perform aqueous extraction. monitor->workup purify Purification Dry organic layer and purify crude product via column chromatography or recrystallization. workup->purify product Final Product Characterize the pure intermediate. purify->product

Caption: A typical experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-Bromo-5-fluorobenzoic acid is a valuable building block in drug discovery due to its unique electronic properties and synthetic handles. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further functionalization, such as cross-coupling reactions. This document provides detailed protocols for the efficient coupling of this compound with various amines using standard, high-yield coupling reagents.

Significance in Drug Discovery

Halogenated benzamides are privileged structures in medicinal chemistry, often exhibiting a range of biological activities. For instance, structurally related N-benzyl-2-fluorobenzamides have been identified as potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are key targets in oncology, particularly in the context of triple-negative breast cancer.[1] The ability to reliably synthesize a diverse library of amides from this compound is therefore of significant interest for the development of novel therapeutic agents.

Quantitative Data Presentation

The following tables summarize representative data for amide coupling reactions with structurally similar halogenated benzoic acids. These results illustrate the expected efficiency of the provided protocols. Yields are highly dependent on the specific amine used and the efficiency of the purification process.

Table 1: Representative Yields for HATU-Mediated Amide Coupling of Substituted Fluorobenzoic Acids

EntryAmineProduct StructureReaction Time (h)Yield (%)
1Benzylamine12>95 (Illustrative)
2Aniline1270-95 (Illustrative)
3Morpholine12>95 (Illustrative)
42,6-Dimethylbenzylamine12>95 (Illustrative)
(Yields are illustrative based on couplings with 2-Fluoro-5-formylbenzoic acid and are expected to be similar for this compound)

Table 2: Representative Yields for EDC/HOBt-Mediated Amide Coupling of Substituted Halo-Fluorobenzoic Acids

EntryAmineProduct StructureReaction Time (h)Yield (%)
1Benzylamine1285
2Aniline1878
3Morpholine1292
4tert-Butylamine2465
(Data adapted from amide coupling of 3-fluoro-5-iodobenzoic acid)

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and suitable for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Reagent Addition: To the stirred solution, add HATU (1.2 equivalents) followed by the slow, dropwise addition of DIPEA (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: a. Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc and water. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation & Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide variety of amines. HOBt is added to suppress racemization (in case of chiral amines) and improve efficiency.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M).

  • Reagent Addition: a. Cool the solution to 0 °C in an ice bath with stirring. b. Add DIPEA or TEA (2.5 equivalents) dropwise. c. Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with DCM or EtOAc. b. Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation & Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Visualizations

Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_monitoring 3. Reaction Monitoring cluster_workup 4. Aqueous Workup cluster_purification 5. Isolation & Purification prep Dissolve this compound (1.0 eq) and Amine (1.1 eq) in anhydrous solvent (e.g., DMF, DCM). act Add Coupling Reagent (e.g., HATU or EDC/HOBt) and Base (e.g., DIPEA). Stir at 0°C to RT. prep->act Proceed mon Monitor progress by TLC or LC-MS until starting material is consumed (typically 2-24 hours). act->mon Stir work Quench reaction. Dilute with organic solvent. Wash with aq. acid (for EDC), aq. base, and brine to remove byproducts and excess reagents. mon->work Reaction Complete pur Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify by flash column chromatography. work->pur Proceed

Caption: General workflow for amide bond formation.

Logical Relationship of Coupling Reagents

G cluster_edc EDC/HOBt Pathway cluster_hatu HATU Pathway reagents Coupling Reagents Carbodiimide-Based (EDC) Uronium-Salt-Based (HATU) edc_acid Carboxylic Acid + EDC reagents:f1->edc_acid hatu_acid Carboxylic Acid + HATU + Base reagents:f2->hatu_acid isourea O-Acylisourea (unstable intermediate) edc_acid->isourea hobt_ester HOBt-Ester (activated, less prone to racemization) isourea->hobt_ester + HOBt amide_edc Amide Product hobt_ester->amide_edc + Amine oat_ester OAt-Ester (highly activated) hatu_acid->oat_ester amide_hatu Amide Product oat_ester->amide_hatu + Amine

Caption: Activation pathways for EDC and HATU reagents.

Illustrative Signaling Pathway: EGFR/HDAC Inhibition

As derivatives of N-benzyl-2-fluorobenzamide have shown potential as dual EGFR/HDAC inhibitors, the following diagram illustrates the simplified signaling pathways affected by such agents.[1]

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation HDAC3 HDAC3 Histones Histones HDAC3->Histones Acetylation Histone Acetylation Histones->Acetylation deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpr Tumor Suppressor Gene Expression Chromatin->GeneExpr Apoptosis Apoptosis GeneExpr->Apoptosis Inhibitor 2-Bromo-5-fluorobenzamide Derivative Inhibitor->EGFR Inhibition Inhibitor->HDAC3 Inhibition

Caption: Dual inhibition of EGFR and HDAC3 pathways.

References

Application Notes and Protocols for the Esterification of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-bromo-5-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The methods outlined below—Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction—offer versatility to accommodate various substrate sensitivities and reaction scales.

Summary of Esterification Protocols

The choice of esterification method depends on factors such as the desired ester, the scale of the reaction, and the presence of other functional groups. Below is a summary of common protocols with their typical reaction conditions and yields.

Protocol Reagents Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Fischer-Speier (Acid Catalyst) Alcohol (e.g., Methanol, Ethanol), H₂SO₄ or SOCl₂Alcohol (serves as solvent)Reflux (65-110)1-1250-95A classic, cost-effective method suitable for simple alkyl esters.[3][4]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Dichloromethane (DCM) or other aprotic solventsRoom Temperature2-1280-95Mild conditions, suitable for acid-sensitive substrates.[5][6][7]
Mitsunobu Reaction Alcohol, Triphenylphosphine (PPh₃), DEAD or DIADTetrahydrofuran (THF) or Dichloromethane (DCM)0 to Room Temperature1-670-90Mild, non-acidic conditions; proceeds with inversion of stereochemistry for chiral alcohols.[8][9][10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Thionyl Chloride

This method is a robust and widely used procedure for the synthesis of methyl and ethyl esters from carboxylic acids. The use of thionyl chloride as a catalyst provides a high yield of the desired ester.[3][11]

Materials:

  • This compound

  • Anhydrous Methanol or Ethanol

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous alcohol (e.g., methanol for the methyl ester, 10-20 eq). The alcohol also serves as the solvent.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (for methanol, this is approximately 65°C) and maintain for 1-3 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel or by distillation if applicable. A 51% yield was reported for the synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate using a similar protocol.[3]

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] This protocol is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[7]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution in an ice bath to 0°C.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C with continuous stirring.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for esterification, particularly for secondary alcohols where stereochemical inversion is desired.[8][9] For the esterification of this compound, a primary or secondary alcohol is used.

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct. These can often be removed by column chromatography on silica gel.

Visualizations

General Esterification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of esters of this compound.

Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction Execution cluster_workup Work-up cluster_purification Purification Reactants This compound + Alcohol + Reagents ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Reactants->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Stirring Stirring at specified temperature and time ReactionVessel->Stirring Monitoring Monitoring by TLC Stirring->Monitoring Quenching Quenching/Washing Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification FinalProduct Pure Ester Purification->FinalProduct Fischer_Esterification A Carboxylic Acid (R-COOH) B Protonation of Carbonyl Oxygen A->B H+ C Nucleophilic Attack by Alcohol (R'-OH) B->C + R'-OH D Proton Transfer C->D E Elimination of Water D->E F Deprotonation E->F - H2O G Ester (R-COOR') F->G - H+ Steglich_Esterification start Carboxylic Acid + DCC intermediate1 O-Acylisourea Intermediate start->intermediate1 side_reaction N-Acylurea (Side Product) intermediate1->side_reaction Rearrangement intermediate2 Acyl-DMAP Intermediate intermediate1->intermediate2 + DMAP dmap_cat DMAP Catalyst dmap_cat->intermediate2 product Ester + DCU intermediate2->product + Alcohol alcohol Alcohol alcohol->product

References

Application Notes and Protocols for the Functionalization of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the carboxylic acid group of 2-Bromo-5-fluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three key functional handles: a carboxylic acid, a bromine atom, and a fluorine atom. These features allow for a wide range of chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents and functional materials.

Overview of Functionalization Strategies

The carboxylic acid group of this compound is a primary site for chemical modification. The most common functionalization reactions include esterification, amidation, and conversion to the corresponding acyl chloride. Each of these transformations provides a gateway to a diverse array of derivatives with unique physicochemical and biological properties.

Below is a diagram illustrating the primary functionalization pathways for the carboxylic acid group of this compound.

Functionalization_Pathways cluster_products Functionalized Products 2-Bromo-5-fluorobenzoic_acid This compound Ester Ester (R-O-C=O) 2-Bromo-5-fluorobenzoic_acid->Ester Esterification (R-OH, H⁺) Amide Amide (R₂N-C=O) 2-Bromo-5-fluorobenzoic_acid->Amide Amidation (R₂NH, Coupling Agent) Acyl_Chloride Acyl Chloride (Cl-C=O) 2-Bromo-5-fluorobenzoic_acid->Acyl_Chloride Acyl Halogenation (SOCl₂, Oxalyl Chloride)

Caption: Primary functionalization pathways of the carboxylic acid group.

Experimental Protocols

This section provides detailed protocols for the key functionalization reactions of this compound.

Esterification

Esterification is a fundamental transformation that can alter the solubility, stability, and reactivity of the parent molecule. The Fischer-Speier esterification is a common and cost-effective method.

Protocol 2.1.1: Methyl Esterification using Sulfuric Acid Catalyst

This protocol describes the synthesis of methyl 2-bromo-5-fluorobenzoate.

Reaction Scheme:

Esterification reactant1 This compound plus1 + reactant2 Methanol arrow H₂SO₄ (cat.) Reflux product Methyl 2-bromo-5-fluorobenzoate cluster_products cluster_products arrow->cluster_products plus2 + product2 Water cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Fischer-Speier esterification of this compound.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (20-50 eq), which also serves as the solvent.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude methyl 2-bromo-5-fluorobenzoate by column chromatography on silica gel or by distillation.

Quantitative Data (Representative):

ReactantProductCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundMethyl 2-bromo-5-fluorobenzoateH₂SO₄Methanol4-12Reflux70-90
Amidation

Amide bond formation is a critical reaction in drug discovery. The use of coupling reagents facilitates the reaction between the carboxylic acid and an amine under mild conditions.

Protocol 2.2.1: Amidation using HATU

This protocol describes a general procedure for the synthesis of N-substituted-2-bromo-5-fluorobenzamides using HATU as the coupling agent.

Workflow:

Amidation_Workflow start Start: Dissolve Reactants add_reagents Add HATU and DIPEA start->add_reagents reaction Stir at Room Temperature add_reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification workup->purification end Final Product purification->end

Caption: General workflow for HATU-mediated amidation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To the solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-12 hours), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Quantitative Data (Representative):

AmineCoupling ReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
BenzylamineHATUDIPEADMF4Room Temp.>90Adapted from[1]
AnilineEDC/HOBtDIPEADMF12Room Temp.85Adapted from
Conversion to Acyl Chloride

The acyl chloride is a highly reactive intermediate that can be readily converted to a variety of other functional groups.

Protocol 2.3.1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

This protocol describes the conversion of this compound to its acyl chloride using thionyl chloride.

Reaction Scheme:

Acyl_Chloride_Formation reactant1 This compound plus1 + reactant2 Thionyl Chloride (SOCl₂) arrow Heat product 2-Bromo-5-fluorobenzoyl Chloride cluster_products cluster_products arrow->cluster_products plus2 + product2 SO₂ (g) plus3 + product3 HCl (g) cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Synthesis of 2-Bromo-5-fluorobenzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (2.0-5.0 eq).

  • Heat the mixture to reflux (approximately 79 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 2-Bromo-5-fluorobenzoyl chloride is often used in the next step without further purification.

Quantitative Data (Representative):

ReagentReaction Time (h)Temperature (°C)Yield (%)
Thionyl Chloride1.5100High (typically >90)

Data Summary

The following table summarizes the key functionalization reactions for the carboxylic acid group of this compound.

FunctionalizationReagentsProductTypical Yield (%)
Esterification R-OH, H⁺ (e.g., H₂SO₄)2-Bromo-5-fluorobenzoate ester70-90
Amidation R₂NH, Coupling Agent (e.g., HATU, EDC/HOBt)N-substituted-2-bromo-5-fluorobenzamide85->90
Acyl Halogenation SOCl₂, Oxalyl Chloride2-Bromo-5-fluorobenzoyl chloride>90

Conclusion

The functionalization of the carboxylic acid group of this compound provides a versatile platform for the synthesis of a wide range of derivatives. The protocols outlined in these application notes offer robust and efficient methods for esterification, amidation, and conversion to the acyl chloride. These transformations are essential for the development of novel compounds in the fields of drug discovery and materials science. Researchers can utilize these methods as a starting point for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary for specific substrates.

References

Green Chemistry Approaches to 2-Bromo-5-fluorobenzoic Acid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-fluorobenzoic acid, with a focus on comparing conventional methods to greener, more sustainable alternatives. The information is intended to guide researchers in selecting synthetic routes that are not only efficient but also align with the principles of green chemistry, minimizing environmental impact and improving laboratory safety.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Traditional synthesis routes often rely on hazardous reagents and solvents, generating significant chemical waste. This has prompted the exploration of greener synthetic methodologies that offer improved safety profiles, reduce waste, and utilize more environmentally benign materials. These application notes provide a comparative overview of various synthetic strategies, offering detailed protocols and quantitative data to aid in the selection of the most appropriate method for your research needs.

Synthetic Pathways Overview

The primary route to this compound is the electrophilic bromination of 2-fluorobenzoic acid. The fluorine and carboxylic acid groups on the aromatic ring direct the incoming electrophile, leading to the desired regioisomer. This document details two conventional methods and proposes several greener alternatives.

Synthesis_Overview cluster_conventional Conventional Methods cluster_green Green Alternatives start_conv 2-Fluorobenzoic Acid method1 NBS / H₂SO₄ in DCM start_conv->method1 method2 KBr / KBrO₃ / H₂SO₄ start_conv->method2 prod_conv This compound method1->prod_conv method2->prod_conv start_green 2-Fluorobenzoic Acid method3 KBr / Oxone in Water start_green->method3 method4 H₂O₂ / HBr in Water start_green->method4 method5 Electrochemical Bromination start_green->method5 prod_green This compound method3->prod_green method4->prod_green method5->prod_green

Caption: Comparison of conventional vs. green synthetic pathways.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data from the detailed experimental protocols, allowing for a direct comparison of the different synthetic approaches.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Green Chemistry Considerations
Conventional Method 1 NBS, H₂SO₄Dichloromethane25-30175.599.0Use of a hazardous chlorinated solvent and a strong acid. Generates significant acidic and organic waste.
Conventional Method 2 KBr, KBrO₃, H₂SO₄Water752HighHighAvoids organic solvents, but uses a strong acid and generates inorganic salt waste.
Proposed Green Alternative 1 KBr, OxoneWaterRoom Temp0.5-2ModerateGoodUtilizes water as a solvent and a safer oxidant. Generates benign salt byproducts. Note: May be unsuitable for deactivated rings.
Proposed Green Alternative 2 H₂O₂, HBrWaterRoom Temp24GoodGood"On water" synthesis with H₂O₂ as a green oxidant, producing water as the only byproduct.
Proposed Green Alternative 3 NaBrWater/AcetonitrileRoom Temp0.1-0.2Good-HighGoodElectrochemical synthesis avoids bulk reagents and can offer high selectivity with minimal waste.

Experimental Protocols

Conventional Synthesis Methods

These protocols represent established methods for the synthesis of this compound. While effective, they present several environmental and safety challenges.

This method employs NBS as the brominating agent in the presence of sulfuric acid, with dichloromethane as the solvent.

conventional_workflow_1 cluster_workflow Workflow for NBS Bromination A Dissolve 2-Fluorobenzoic Acid in H₂SO₄ and DCM B Add NBS A->B C React at 25-30°C for 1h B->C D Quench with Ice Water C->D E Filter and Recrystallize D->E F Obtain this compound E->F

Caption: Workflow for NBS bromination in DCM.

Protocol:

  • In a four-necked flask equipped with a thermometer and a stirrer, dissolve 13.9 g of o-fluorobenzoic acid in a mixture of 41.7 g of sulfuric acid and 111.2 g of dichloromethane (DCM).

  • To the stirred solution, add 19.8 g of N-bromosuccinimide (NBS).

  • Maintain the reaction temperature between 25-30°C and continue stirring for 1 hour. A white solid may precipitate during the reaction.

  • Upon completion (monitored by TLC or other suitable methods), pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer and evaporate the solvent.

  • Filter the crude product and recrystallize from ethanol to obtain pure 2-fluoro-5-bromobenzoic acid.[1]

Green Chemistry Assessment:

  • Principle 5: Safer Solvents and Auxiliaries: The use of dichloromethane, a halogenated solvent, is a significant drawback from a green chemistry perspective due to its environmental persistence and potential health hazards.

  • Principle 8: Reduce Derivatives: This one-step synthesis is efficient.

  • Principle 9: Catalysis: The reaction is promoted by a stoichiometric amount of sulfuric acid, which is not catalytic and contributes to waste.

This method generates bromine in situ from the reaction of bromide and bromate under acidic conditions.

Protocol:

  • Prepare a solution of potassium bromide and potassium bromate in water.

  • In a separate flask, dissolve 2-fluorobenzoic acid in water and add sulfuric acid.

  • Slowly add the bromide/bromate solution to the acidic solution of 2-fluorobenzoic acid with vigorous stirring at a controlled temperature (e.g., 75°C).

  • Continue the reaction for a set period (e.g., 2 hours) until completion.

  • Cool the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Green Chemistry Assessment:

  • Principle 5: Safer Solvents and Auxiliaries: The use of water as a solvent is a significant advantage.

  • Principle 1: Waste Prevention: While avoiding organic solvents, this method generates inorganic salt byproducts that require disposal.

  • Principle 9: Catalysis: Relies on a stoichiometric amount of strong acid.

Proposed Green Alternative Synthesis Methods

The following protocols are based on established green bromination methodologies that have been applied to other aromatic compounds. They are presented here as greener alternatives that could be adapted and optimized for the synthesis of this compound.

This method uses potassium bromide as the bromine source and Oxone (potassium peroxymonosulfate) as a safe and effective oxidant in an aqueous medium.

green_workflow_1 cluster_workflow Workflow for KBr/Oxone Bromination A Dissolve 2-Fluorobenzoic Acid and KBr in Water B Add Oxone A->B C Stir at Room Temperature B->C D Filter Product C->D E Wash with Water D->E F Obtain this compound E->F

Caption: Workflow for KBr/Oxone bromination in water.

Generalized Protocol:

  • Dissolve 2-fluorobenzoic acid and a slight excess of potassium bromide (KBr) in water.

  • To this solution, add Oxone (potassium peroxymonosulfate) portion-wise with stirring.

  • Continue stirring at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.

  • The product may precipitate out of the solution upon formation.

  • Filter the solid product, wash thoroughly with water, and dry.

Green Chemistry Considerations:

  • Principle 3: Less Hazardous Chemical Syntheses: Avoids the use of elemental bromine and hazardous organic solvents.

  • Principle 5: Safer Solvents and Auxiliaries: Employs water as the solvent.

  • Principle 7: Use of Renewable Feedstocks: Not applicable to the reagents but aligns with overall sustainability goals.

  • Note: The reactivity of this system can be substrate-dependent, and deactivated aromatic rings like benzoic acid may show low reactivity. Optimization of reaction conditions may be necessary.

This protocol utilizes hydrogen peroxide as a green oxidant to generate the brominating species from hydrobromic acid directly in water.

Generalized Protocol:

  • To a suspension of 2-fluorobenzoic acid in water, add hydrobromic acid (HBr).

  • Slowly add hydrogen peroxide (H₂O₂) to the stirred mixture.

  • Continue stirring at room temperature for an extended period (e.g., 24 hours).

  • Monitor the reaction for the formation of the product.

  • Once the reaction is complete, the product can be isolated by filtration, washed with water, and dried.

Green Chemistry Considerations:

  • Principle 4: Designing Safer Chemicals: The final product is the same, but the process is inherently safer.

  • Principle 5: Safer Solvents and Auxiliaries: The reaction is performed "on water," minimizing solvent use.

  • Principle 8: Reduce Derivatives: A direct and atom-economical approach.

  • Byproduct: The main byproduct of the oxidant is water.

Electrochemical methods offer a high degree of control and can generate the reactive bromine species in situ, avoiding the handling of hazardous brominating agents.

Generalized Protocol:

  • In an undivided electrochemical cell equipped with suitable electrodes (e.g., platinum or carbon-based), prepare a solution of 2-fluorobenzoic acid in a suitable solvent system (e.g., a mixture of water and acetonitrile) containing a bromide salt as the electrolyte (e.g., sodium bromide, NaBr).

  • Apply a constant current or potential to the cell. The bromide ions will be oxidized at the anode to generate the brominating species.

  • Monitor the reaction progress by analytical techniques such as HPLC or GC.

  • Upon completion, the product can be isolated by extraction or crystallization after removal of the solvent.

Green Chemistry Considerations:

  • Principle 6: Design for Energy Efficiency: Electrochemical reactions can often be run at ambient temperature and pressure.

  • Principle 10: Design for Degradation: The reagents used are simple salts that do not persist in the environment.

  • Principle 11: Real-time Analysis for Pollution Prevention: The progress of the reaction can be monitored in real-time by measuring the current, allowing for precise control and minimizing byproduct formation.

Conclusion

While conventional methods for the synthesis of this compound are well-established and provide high yields, they often fall short of modern green chemistry standards. The proposed green alternatives, utilizing water as a solvent, safer oxidants like Oxone and hydrogen peroxide, and innovative technologies like electrochemistry, offer significant advantages in terms of environmental impact and safety. Although these greener methods may require further optimization for this specific substrate, they represent a promising direction for the sustainable production of this important chemical intermediate. Researchers are encouraged to explore and adapt these greener protocols to advance the principles of sustainable science in their laboratories.

References

Troubleshooting & Optimization

Common side reactions in the bromination of fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the common side reactions encountered during the bromination of fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the bromination of fluorobenzoic acid?

A1: The bromination of fluorobenzoic acid is an electrophilic aromatic substitution reaction. Due to the presence of two directing groups on the benzene ring—a deactivating, meta-directing carboxyl group (-COOH) and a deactivating, ortho, para-directing fluoro group (-F)—several side reactions can occur. The most common side reactions include:

  • Formation of Regioisomers: The competing directing effects of the fluoro and carboxyl groups can lead to a mixture of brominated isomers.

  • Polybromination: The introduction of more than one bromine atom onto the aromatic ring can occur, especially under harsh reaction conditions, leading to dibromo- or even tribromo-fluorobenzoic acids.[1]

  • Decarboxylation: Under certain conditions, particularly elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, resulting in the formation of brominated fluorobenzene byproducts.[2][3]

  • ipso-Substitution: This is a less common side reaction where the incoming bromine electrophile attacks a position already occupied by a substituent, potentially displacing the -COOH or -F group.[4][5]

Q2: How do the different isomers of fluorobenzoic acid (ortho, meta, para) influence the reaction outcome?

A2: The starting isomer of fluorobenzoic acid critically determines the regioselectivity of the bromination and the likely isomeric byproducts. The carboxylic acid group is a strong deactivating, meta-director, while the fluorine atom is a deactivating, ortho, para-director.[6][7] The directing effects either reinforce or oppose each other, influencing the position of the incoming bromine atom.

Q3: My reaction produced a significant amount of a dibrominated product. How can I prevent this?

A3: The formation of polybrominated byproducts is typically caused by the reaction conditions being too harsh or the use of excess brominating agent.[1] To favor mono-bromination, consider the following adjustments:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of fluorobenzoic acid to the brominating agent (e.g., Br₂ or N-bromosuccinimide).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the rate of a second bromination.[8]

  • Slow Addition of Reagents: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.

Q4: I've isolated a byproduct that appears to be a brominated fluorobenzene, lacking the carboxylic acid group. What caused this?

A4: The loss of the carboxylic acid group indicates that a decarboxylation side reaction has occurred. Aromatic carboxylic acids can undergo decarboxylation, especially when subjected to heat.[2][9] This can sometimes happen in concert with bromination, a process known as decarboxylative bromination.[2][9] To minimize this, avoid high reaction temperatures and prolonged reaction times.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the bromination of fluorobenzoic acid.

Issue 1: Low Yield and Formation of Multiple Isomers

Low yields are often coupled with a lack of regioselectivity, resulting in a mixture of products that is difficult to separate.

Possible Cause Troubleshooting & Optimization
Competing Directing Effects The inherent electronic properties of the -F and -COOH groups lead to substitution at multiple positions. While difficult to eliminate completely, selectivity can be enhanced by modifying reaction conditions.
Suboptimal Temperature The reaction temperature influences the activation energy barrier for substitution at different positions. Experiment with a range of temperatures; lower temperatures often favor the thermodynamically more stable product and increase selectivity.[8]
Inappropriate Solvent The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Test different solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride) to find the optimal medium for regioselectivity.
Lewis Acid Catalyst Choice The strength of the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can impact the electrophilicity of the bromine and affect the product distribution. A milder catalyst may improve selectivity.
Issue 2: Formation of Polybrominated Byproducts

The presence of products with more than one bromine atom complicates purification and reduces the yield of the desired mono-brominated product.

Possible Cause Troubleshooting & Optimization
Excess Brominating Agent Using more than one equivalent of the brominating agent is a common cause of polybromination.[1]
High Reaction Temperature Elevated temperatures provide sufficient energy to overcome the activation barrier for a second substitution on the already deactivated ring.
High Reactant Concentration High concentrations can lead to localized "hot spots" and increased rates of side reactions.
Logical Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a decision-making process for identifying and mitigating common side reactions.

G start Analyze Crude Product (e.g., by NMR, LC-MS) byproduct_type Identify Major Byproduct(s) start->byproduct_type isomers Regioisomers Detected byproduct_type->isomers Isomeric Mixture? polybromo Polybrominated Species Detected byproduct_type->polybromo Higher MW? decarboxy Decarboxylated Product Detected byproduct_type->decarboxy Lower MW (Loss of CO2)? opt_selectivity Optimize for Regioselectivity: - Lower reaction temperature - Screen solvents - Adjust catalyst isomers->opt_selectivity Yes opt_stoich Optimize for Mono-bromination: - Use 1.0 eq. of brominating agent - Add brominating agent slowly polybromo->opt_stoich Yes opt_temp Minimize Decarboxylation: - Use lower reaction temperature - Reduce reaction time decarboxy->opt_temp Yes purify Purification Strategy: - Column Chromatography - Recrystallization opt_selectivity->purify opt_stoich->purify opt_temp->purify

Caption: Troubleshooting workflow for byproduct formation.

Data Presentation

Directing Effects of Substituents

The regiochemical outcome of the bromination is dictated by the electronic effects of the fluorine and carboxylic acid groups.

Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
-F (Fluoro)Electron-withdrawing (-I)Electron-donating (+M)Deactivatingortho, para
-COOH (Carboxyl)Electron-withdrawing (-I)Electron-withdrawing (-M)Strongly Deactivatingmeta
Predicted Bromination Positions

This diagram illustrates the positions activated (ortho, para to -F) and deactivated (ortho, para to -COOH) on the three isomers of fluorobenzoic acid. The most likely positions for electrophilic attack are highlighted.

Caption: Predicted regioselectivity for bromination.

Experimental Protocols

General Protocol for Mono-bromination of 4-Fluorobenzoic Acid

This protocol is a representative example and may require optimization based on the specific isomer and desired outcome.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[10]

Materials:

  • 4-Fluorobenzoic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Iron (Fe) powder or Iron(III) bromide (FeBr₃) as a catalyst

  • Sodium bisulfite solution

  • Ice bath

  • Stirring apparatus

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobenzoic acid in glacial acetic acid.

  • Catalyst: Add a catalytic amount of iron powder or FeBr₃ to the stirred solution.

  • Cooling: Cool the reaction mixture in an ice bath to between 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of one molar equivalent of bromine in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water. To neutralize any unreacted bromine, add a saturated solution of sodium bisulfite until the orange/red color disappears.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to separate it from isomeric byproducts and unreacted starting material.

Experimental Workflow Diagram

G dissolve Dissolve Fluorobenzoic Acid and Catalyst in Acetic Acid cool Cool Mixture in Ice Bath (0-5 °C) dissolve->cool add_br2 Slow, Dropwise Addition of Br₂ in Acetic Acid cool->add_br2 stir Stir at Low Temperature (Monitor by TLC) add_br2->stir quench Quench with Water and Sodium Bisulfite stir->quench filter Collect Crude Product by Vacuum Filtration quench->filter purify Purify by Recrystallization filter->purify

Caption: General experimental workflow for bromination.

References

Technical Support Center: Synthesis of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluorobenzoic acid. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Preventing Di-bromination

Di-bromination is a common side reaction during the synthesis of this compound, leading to impurities that can be challenging to remove. This guide addresses specific issues related to the formation of di-brominated byproducts.

Question: I am observing a significant amount of di-brominated product in my reaction mixture. What are the primary causes?

Answer: The formation of di-brominated impurities is typically a result of the aromatic ring being overly activated or the reaction conditions being too harsh. The primary causes include:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂, N-bromosuccinimide) can lead to a second bromination event on the already brominated ring.

  • Strong Activating Effects: The fluorine atom and the hydroxyl group of the carboxylic acid are ortho-, para-directing groups, which activate the aromatic ring towards electrophilic substitution. This can make the mono-brominated product susceptible to further bromination.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination, making the reaction less selective.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material has been consumed can increase the likelihood of di-bromination.

  • Concentrated Reagents: High concentrations of the brominating agent and catalyst can also lead to over-bromination.

Question: How can I adjust the stoichiometry of my reagents to minimize di-bromination?

Answer: Precise control over the stoichiometry is critical. To favor mono-bromination, it is advisable to use the aromatic compound in slight excess relative to the brominating agent. A general recommendation is to use no more than one mole of the brominating agent per mole of the fluorobenzoic acid.[1] For instance, when using N-bromosuccinimide (NBS), a molar ratio of 1:1 or slightly less (e.g., 0.95:1 of NBS to substrate) is a good starting point.

Question: What are the recommended reaction conditions to enhance selectivity for the mono-brominated product?

Answer: Optimizing reaction conditions is key to preventing di-bromination. Consider the following adjustments:

  • Temperature Control: Perform the reaction at a lower temperature. For many bromination reactions, starting at 0-5 °C and allowing the reaction to slowly warm to room temperature can improve selectivity.[2]

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition of the reagent solution helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the chance of a second bromination.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Less polar solvents may sometimes help to temper the reactivity.

  • Monitoring the Reaction: Regularly monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: Which starting material is best for the synthesis of this compound to avoid di-bromination?

A1: Both 3-fluorobenzoic acid and 2-fluorobenzoic acid can be used as starting materials.[4] When starting with 2-fluorobenzoic acid, the fluorine at C2 and the carboxylic acid at C1 both direct the incoming bromine to the 5-position, leading to the desired product. The synergistic directing effects can enhance regioselectivity.[4]

Q2: What is the role of a Lewis acid catalyst in the bromination reaction, and can it contribute to di-bromination?

A2: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used to polarize the bromine molecule (Br₂), making it a more potent electrophile.[4] While this is necessary for the reaction to proceed, an excess or a highly active catalyst can overly enhance the reactivity, potentially leading to di-bromination. Careful control of the catalyst amount is therefore important.

Q3: Are there alternative brominating agents to molecular bromine (Br₂) that are less prone to causing di-bromination?

A3: Yes, N-bromosuccinimide (NBS) is a milder and more selective brominating agent compared to Br₂ and is often preferred for substrates that are prone to over-bromination.[4] Using NBS in a suitable solvent like tetrahydrofuran (THF) can achieve high regioselectivity.[4]

Q4: How can I effectively remove di-brominated impurities from my final product?

A4: Purification can be challenging due to the similar properties of the mono- and di-brominated products. Recrystallization is a common method for purification. A careful selection of the solvent system is crucial to exploit any small differences in solubility between the desired product and the impurity. Column chromatography can also be an effective, albeit more laborious, method for separation.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis methods.

ParameterMethod 1: NBS/DichloromethaneMethod 2: KBr/NaClO₃
Starting Material 2-Fluorobenzoic Acid2-Fluorobenzoic Acid
Brominating Agent N-bromosuccinimide (NBS)Potassium Bromide (KBr) / Sodium Chlorate (NaClO₃)
Molar Ratio (Substrate:Brominating Agent) 1 : 0.941 : 0.93 (approx.)
Temperature 20-25°C35°C, then 75°C
Reaction Time 16 hoursNot specified, held at 75°C for 2 hours
Yield 57%Not specified
Purity ≥85%Not specified
Reference [3][3]

Experimental Protocols

Method 1: Bromination using N-bromosuccinimide (NBS)

This protocol is adapted from a described method for the synthesis of 5-Bromo-2-fluorobenzoic acid.[3]

  • Reaction Setup: In a 1000 mL round-bottom flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane. Cool the solution to 20°C using a water bath.

  • Addition of NBS: In portions, add 48.8 g of N-bromosuccinimide (NBS) to the solution while maintaining the temperature between 20-25°C.

  • Reaction: Stir the mixture at 20-25°C for 16 hours.

  • Monitoring: Monitor the reaction progress by HPLC to confirm the consumption of the starting material. If the reaction is incomplete, an additional 2.5 g of NBS may be added.

  • Work-up: Once the reaction is complete, add 160 g of water and stir for 1 hour. Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with dichloromethane and then with water.

  • Drying: Dry the wet product at 60-65°C to obtain the final product.

Visualizations

Troubleshooting Workflow for Di-bromination

Di_bromination_Troubleshooting Start Di-bromination Observed Check_Stoichiometry Verify Stoichiometry (Substrate:Brominating Agent) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Monitoring Assess Reaction Monitoring Start->Check_Monitoring Excess_Bromine Is Brominating Agent in Excess? Check_Stoichiometry->Excess_Bromine High_Temp Was Temperature Too High? Check_Conditions->High_Temp Over_Time Did Reaction Run Too Long? Check_Monitoring->Over_Time Excess_Bromine->Check_Conditions No Solution1 Reduce Brominating Agent to ≤1 equivalent Excess_Bromine->Solution1 Yes Slow_Addition Was Addition of Brominating Agent Slow? High_Temp->Slow_Addition No Solution2 Lower Reaction Temperature (e.g., 0-5°C to RT) High_Temp->Solution2 Yes Slow_Addition->Check_Monitoring Yes Solution3 Add Brominating Agent Dropwise Slow_Addition->Solution3 No Solution4 Quench Reaction Immediately After SM is Consumed Over_Time->Solution4 Yes Purification Purification Required: - Recrystallization - Column Chromatography Over_Time->Purification No End Mono-brominated Product Optimized Solution1->End Solution2->End Solution3->End Solution4->End Purification->End

Caption: A logical workflow for troubleshooting and preventing di-bromination.

References

Technical Support Center: Suzuki Coupling with 2-Bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-Bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the common causes?

A1: Low conversion in Suzuki couplings with this compound can stem from several factors. The electron-withdrawing nature of the carboxylic acid and the fluorine atom can influence the reactivity of the C-Br bond. Additionally, the ortho-position of the bromine to the carboxylic acid introduces steric hindrance. Key areas to investigate include:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond. Using a more reactive catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can facilitate this step.[1]

  • Catalyst Deactivation: The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.

  • Poor Reagent Quality: Ensure the boronic acid is of high purity and has not degraded. Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[2]

  • Inadequate Base: The chosen base may be too weak or have poor solubility in the reaction medium. Stronger, non-nucleophilic bases are often more effective for challenging couplings.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time may need to be optimized. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

A2: Common side products in Suzuki coupling reactions include homocoupled boronic acids and dehalogenated starting material.[2]

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together and is often promoted by the presence of oxygen.[2] To mitigate this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Dehalogenation: The this compound can be reduced to 5-fluorobenzoic acid. This can happen if the catalytic cycle is stalled after oxidative addition.[2] Optimizing the reaction conditions to favor the cross-coupling pathway, for instance by using a more efficient catalyst system, can help minimize this side reaction.

Q3: How does the carboxylic acid group on this compound affect the Suzuki coupling reaction?

A3: The carboxylic acid group can influence the reaction in several ways:

  • Electronic Effects: As an electron-withdrawing group, it can make the aryl bromide more reactive towards oxidative addition.

  • Steric Hindrance: Being ortho to the bromine atom, it can sterically hinder the approach of the bulky palladium catalyst.

  • Catalyst Inhibition: Under basic conditions, the carboxylate anion can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Solubility: The presence of the carboxylic acid affects the solubility of the starting material and product, which needs to be considered when choosing a solvent system.

One strategy to circumvent issues related to the carboxylic acid is to protect it as an ester, perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid in a subsequent step.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: A good starting point for optimization would be to use a palladium catalyst with a bulky phosphine ligand, a moderately strong base, and an aprotic polar solvent. For example:

  • Catalyst: Pd(OAc)₂ with a ligand like SPhos or a pre-formed catalyst like Pd(PPh₃)₄.[1]

  • Base: K₃PO₄ or Cs₂CO₃.[1]

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Temperature: Start with a temperature around 80-100 °C.[2]

It is crucial to perform the reaction under an inert atmosphere and to monitor its progress by TLC or LC-MS to determine the optimal reaction time.[1]

Troubleshooting Guides

Low or No Product Formation

This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with this compound.

Troubleshooting_Low_Yield start Low/No Product check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal optimize_catalyst Optimize Catalyst System (Screen Catalysts/Ligands) check_conditions->optimize_catalyst Conditions Appear Correct optimize_base Optimize Base (Screen Bases, Check Solubility) optimize_catalyst->optimize_base success Improved Yield optimize_catalyst->success Improved Catalyst Found optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_base->success Better Base Identified consider_protection Consider Protecting the Carboxylic Acid optimize_solvent->consider_protection optimize_solvent->success Improved Solubility consider_protection->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Common Side Reactions and Mitigation

This section addresses the formation of common byproducts and suggests strategies to minimize them.

Side_Reactions start Side Products Observed homocoupling Homocoupling of Boronic Acid start->homocoupling dehalogenation Dehalogenation of Aryl Bromide start->dehalogenation mitigate_homocoupling Ensure Thorough Degassing Maintain Inert Atmosphere Use Pre-formed Pd(0) Catalyst homocoupling->mitigate_homocoupling Mitigation mitigate_dehalogenation Optimize Catalyst System (Faster Cross-Coupling) Adjust Base/Solvent dehalogenation->mitigate_dehalogenation Mitigation

Caption: Strategies to minimize common Suzuki coupling side reactions.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of aryl bromides structurally similar to this compound. This data can serve as a guide for optimizing your specific reaction.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Structurally Similar Bromopyridines [3]

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent

Table 2: Representative Reaction Conditions and Expected Yields for Suzuki Coupling of (3-Bromo-2-methylpropyl)benzene with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene/H₂O1001870-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O1001675-90
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O902465-80
43-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/EtOH/H₂O1002460-75

Note: Yields are based on similar sp³-sp² couplings and may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective boronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[2]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Isolated Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-5-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues during cross-coupling reactions involving 2-Bromo-5-fluorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common problems and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation in cross-coupling reactions with this compound?

A1: Catalyst deactivation in these reactions, typically palladium-catalyzed processes like Suzuki-Miyaura or Buchwald-Hartwig couplings, often stems from several factors:

  • Oxygen Sensitivity: The active Pd(0) catalytic species is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to the oxidation of Pd(0) to inactive Pd(II) species.

  • Catalyst Poisoning: Impurities in reagents or starting materials can act as catalyst poisons. For instance, sulfur-containing compounds are known poisons for palladium catalysts. The carboxylic acid group on the substrate itself can sometimes coordinate to the metal center, potentially inhibiting the catalytic cycle, especially with certain ligand combinations.

  • Thermal Degradation: High reaction temperatures can cause the palladium nanoparticles to agglomerate (sinter), which reduces the active surface area of the catalyst and leads to a loss of activity.

  • Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can degrade over time, especially at elevated temperatures or in the presence of impurities.

Q2: I'm observing a black precipitate in my reaction. What does this indicate?

A2: The formation of a black precipitate, often referred to as "palladium black," is a common visual indicator of catalyst deactivation.[1] This occurs when the catalytically active soluble palladium complexes decompose and aggregate into inactive, bulk palladium metal (Pd(0)).[1] This is often a result of an unstable catalytic species, ligand degradation, or exposure to oxygen.

Q3: Can the choice of base and solvent affect catalyst stability?

A3: Absolutely. The base and solvent system is critical for both reactivity and catalyst stability.

  • Base: The base is essential for the transmetalation step in many cross-coupling reactions.[2] However, an inappropriate base can lead to side reactions or catalyst decomposition. The optimal base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often substrate-dependent and may require screening.[2]

  • Solvent: The solvent must effectively dissolve all reaction components. Common choices include aprotic polar solvents like dioxane, THF, or toluene. The presence of water can be beneficial in some Suzuki-Miyaura couplings but can also lead to unwanted side reactions like protodeboronation of the boronic acid partner.[2]

Q4: Is it possible to reactivate a deactivated palladium catalyst?

A4: In some cases, yes. If the deactivation is due to the formation of inactive Pd(0) species, it may be possible to re-oxidize it to the active Pd(II) state. However, if deactivation is a result of significant thermal degradation or irreversible poisoning, reactivation is unlikely to be effective.

Q5: How can I minimize catalyst deactivation from the outset?

A5: To minimize catalyst deactivation, consider the following preventative measures:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using properly dried glassware and degassed solvents.[3]

  • High-Purity Reagents: Use high-purity this compound, coupling partners, solvents, and bases to avoid introducing catalyst poisons.

  • Optimal Ligand Choice: Employ robust, sterically hindered ligands (e.g., biarylphosphine ligands like XPhos or SPhos) that can stabilize the palladium center.

  • Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient and clean generation of the active catalytic species in situ.[2]

  • Temperature Control: Avoid unnecessarily high reaction temperatures to prevent thermal degradation of the catalyst and ligands.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield with Unreacted Starting Materials

This is a common issue that often points towards a problem with the catalyst's activity.

Troubleshooting Workflow

start Low or No Conversion check_inert Is the inert atmosphere rigorous? start->check_inert check_reagents Are all reagents pure and dry? check_inert->check_reagents Yes improve_inert Improve inert atmosphere technique (degas solvents, flame-dry glassware) check_inert->improve_inert No check_catalyst Is the catalyst source reliable? check_reagents->check_catalyst Yes purify_reagents Purify starting materials and solvent check_reagents->purify_reagents No check_conditions Are reaction conditions (T, time) appropriate? check_catalyst->check_conditions Yes new_catalyst Use a fresh, reliable catalyst source check_catalyst->new_catalyst No optimize_conditions Optimize temperature and reaction time check_conditions->optimize_conditions No screen_ligands Screen different ligands (e.g., Buchwald ligands) check_conditions->screen_ligands Yes improve_inert->start Re-run purify_reagents->start Re-run new_catalyst->start Re-run optimize_conditions->start Re-run screen_bases Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) screen_ligands->screen_bases increase_loading Consider a modest increase in catalyst loading screen_bases->increase_loading end Reaction Optimized increase_loading->end start Byproduct Formation Observed byproduct_type Identify Byproduct: Homocoupling or Dehalogenation? start->byproduct_type homocoupling Homocoupling (Ar-Ar or B-B) byproduct_type->homocoupling Homocoupling dehalogenation Dehalogenation (Ar-H) byproduct_type->dehalogenation Dehalogenation homo_cause1 Oxygen in reaction mixture? homocoupling->homo_cause1 homo_cause2 Pd(II) precatalyst issues? homocoupling->homo_cause2 dehalo_cause1 Inefficient reductive elimination? dehalogenation->dehalo_cause1 dehalo_cause2 Source of hydride? dehalogenation->dehalo_cause2 homo_sol1 Thoroughly degas solvents and reaction mixture homo_cause1->homo_sol1 homo_sol2 Use a Pd(0) source or a fast-reducing pre-catalyst homo_cause2->homo_sol2 dehalo_sol1 Optimize ligand and base to favor reductive elimination dehalo_cause1->dehalo_sol1 dehalo_sol2 Ensure anhydrous conditions if water is the hydride source dehalo_cause2->dehalo_sol2 end Byproducts Minimized homo_sol1->end homo_sol2->end dehalo_sol1->end dehalo_sol2->end active_catalyst Active Pd(0) Catalyst (Soluble Complex) inactive_catalyst Inactive Pd(0) (Palladium Black) active_catalyst->inactive_catalyst Aggregation/ Ligand Degradation oxidized_catalyst Inactive Pd(II) Species active_catalyst->oxidized_catalyst Oxidation (O₂) reactivated_catalyst Reactivated Pd(II) (Active Precursor) inactive_catalyst->reactivated_catalyst Re-oxidation (e.g., Benzoquinone) reactivated_catalyst->active_catalyst In-situ Reduction

References

Minimizing hydrodehalogenation of 2-Bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the undesired side reaction of hydrodehalogenation during cross-coupling reactions involving 2-Bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is hydrodehalogenation and why is it a problem in my reaction with this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 5-fluorobenzoic acid as a byproduct. This unwanted reaction reduces the yield of your desired coupled product and complicates the purification process.[1] The primary cause is the formation of palladium-hydride (Pd-H) species in the catalytic cycle, which can then reductively eliminate with the aryl halide to produce the hydrodehalogenated arene.[1]

Q2: I am observing a significant amount of 5-fluorobenzoic acid in my Suzuki-Miyaura coupling. How can I minimize this?

A2: To minimize hydrodehalogenation in a Suzuki-Miyaura coupling, you should systematically optimize several reaction parameters. The choice of ligand, base, solvent, and temperature all play a critical role.[1] Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[1]

Troubleshooting Steps:

  • Evaluate Your Ligand: Less bulky, electron-poor ligands like PPh₃ can favor hydrodehalogenation. Switch to bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos.[1] These ligands promote the desired C-C bond formation.

  • Adjust the Base: Strong bases, particularly amine bases, can be a source of hydrides or promote the formation of Pd-H species.[1] Consider switching to weaker inorganic bases like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate).[1]

  • Change the Solvent: Polar aprotic solvents like DMF and alcohols can promote hydrodehalogenation.[1] Using non-polar aprotic solvents such as toluene is recommended as they are less likely to act as hydride donors.[1]

  • Lower the Temperature: High reaction temperatures (>100 °C) can increase the rate of hydrodehalogenation.[1] Try running the reaction at a lower temperature, for instance, between room temperature and 80 °C, as the activation energy for the side reaction may be higher.[1]

  • Ensure Anhydrous Conditions: Trace amounts of water can react with reagents to generate hydride sources. Always use oven-dried glassware, anhydrous solvents, and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q3: Can the choice of palladium precatalyst influence the extent of hydrodehalogenation?

A3: Yes, the palladium source can be a factor. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, their performance is highly dependent on the chosen ligand. The key is the rapid generation of the active Pd(0) species in the presence of a suitable ligand that favors the cross-coupling catalytic cycle over the hydrodehalogenation pathway. For challenging couplings, using pre-formed palladium-ligand complexes or specialized precatalysts can sometimes offer better results and reproducibility.

Q4: My Buchwald-Hartwig amination of this compound is giving me low yields and the hydrodehalogenated byproduct. What should I do?

A4: Similar to Suzuki couplings, minimizing hydrodehalogenation in Buchwald-Hartwig aminations involves careful selection of the catalytic system. The principles remain the same: promote the C-N reductive elimination over the C-H reductive elimination.

Troubleshooting Steps:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are well-suited for amination reactions and can suppress hydrodehalogenation.

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. However, if hydrodehalogenation is severe, screening weaker bases like K₃PO₄ or Cs₂CO₃ might be beneficial.

  • Solvent and Temperature: Toluene or dioxane are generally good solvent choices. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 90-100 °C) can help minimize the side reaction.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture. Ensure your setup is completely free of air and water.

Data Presentation

The following table summarizes the impact of different ligands and bases on the yield of the desired product versus the hydrodehalogenated byproduct in a typical Suzuki-Miyaura coupling of an aryl bromide. This data is illustrative and based on established principles for minimizing hydrodehalogenation.

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Desired Product Yield (%)Hydrodehalogenated Byproduct (%)
1Pd(OAc)₂PPh₃NaOtBuToluene1004535
2Pd₂(dba)₃PPh₃K₃PO₄Toluene1006515
3Pd(OAc)₂SPhosK₃PO₄Toluene8088<5
4Pd₂(dba)₃XPhosCs₂CO₃Dioxane80>95<2

Experimental Protocols

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol is optimized to minimize the hydrodehalogenation of this compound when coupling with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Cesium carbonate (Cs₂CO₃, 2.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3.5 mol%)

  • Anhydrous dioxane or toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and cesium carbonate.

  • Catalyst Addition: To the same flask, add the palladium precatalyst (Pd₂(dba)₃) and the XPhos ligand.

  • Solvent Addition: Add anhydrous dioxane or toluene via cannula to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and acidify with 1 M HCl. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalytic Cycles: Cross-Coupling vs. Hydrodehalogenation

G cluster_main Desired Suzuki Coupling Pathway cluster_side Undesired Hydrodehalogenation Pathway Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)(Br)L2 (Oxidative Addition) Pd0->ArPdBr + Ar-Br ArPdArB Ar-Pd(II)(Ar')L2 (Transmetalation) ArPdBr->ArPdArB + Ar'-B(OR)2 + Base ArPdBr_side Ar-Pd(II)(Br)L2 Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination Product->Pd0 PdH L2Pd(H)(Br) (Pd-H Formation) Byproduct Ar-H (Byproduct) PdH->Byproduct Reductive Elimination Pd0_side Pd0_side Byproduct->Pd0_side Pd(0)L2 ArPdBr_side->PdH + Hydride Source (e.g., from Base/Solvent/H2O)

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Hydrodehalogenation

G start High Hydrodehalogenation (>5%) Observed ligand Is the ligand bulky and electron-rich (e.g., XPhos)? start->ligand change_ligand Switch to a bulky, electron-rich ligand (XPhos, SPhos, RuPhos) ligand->change_ligand No base Is a strong or amine base being used? ligand->base Yes change_ligand->base change_base Switch to a weaker inorganic base (K3PO4, Cs2CO3) base->change_base Yes solvent Is the solvent polar aprotic (e.g., DMF, Alcohol)? base->solvent No change_base->solvent change_solvent Switch to a non-polar aprotic solvent (Toluene, Dioxane) solvent->change_solvent Yes temp Is the temperature >100 °C? solvent->temp No change_solvent->temp lower_temp Lower temperature to <80 °C if rate allows temp->lower_temp Yes end Hydrodehalogenation Minimized temp->end No lower_temp->end

Caption: A logical workflow for troubleshooting hydrodehalogenation.

References

Technical Support Center: Suzuki-Miyaura Coupling with 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-fluorobenzoic acid in Suzuki-Miyaura cross-coupling reactions. The primary focus is on identifying the causes of and solutions for the undesired homocoupling of boronic acids, a common side reaction that can significantly impact yield and purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces an impurity that can be difficult to separate due to its structural similarity to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling in my reaction with this compound?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1][2][3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.[1]

Q3: How can I detect and quantify the homocoupling byproduct?

A3: The homocoupling byproduct can be detected and quantified using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and visualize the formation of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): To identify the byproduct by its mass.

  • High-Performance Liquid Chromatography (HPLC): To quantify the relative amounts of the desired product and the homocoupling byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the byproduct after isolation.

Q4: Can the choice of boronic acid derivative affect the extent of homocoupling?

A4: Yes, while boronic acids are common, boronate esters, such as pinacol esters, can offer greater stability.[4] This increased stability can sometimes reduce the propensity for side reactions like protodeboronation and homocoupling, although proper reaction setup to exclude oxygen remains critical.

Troubleshooting Guide

Issue 1: Significant formation of homocoupled byproduct is observed.

  • Potential Cause A: Presence of dissolved oxygen.

    • Solution 1: Rigorous Degassing. Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period (e.g., 30 minutes) or by performing several freeze-pump-thaw cycles for more complete oxygen removal.[1]

    • Solution 2: Maintain an Inert Atmosphere. Ensure the reaction is carried out under a positive pressure of an inert gas (nitrogen or argon) throughout the entire process. Use Schlenk line techniques for optimal results.

  • Potential Cause B: Use of a Pd(II) precatalyst.

    • Solution 1: Switch to a Pd(0) Catalyst. Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial reduction step that can lead to homocoupling.[5]

    • Solution 2: Add a Mild Reducing Agent. If using a Pd(II) source is necessary, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) that is available to promote homocoupling.

  • Potential Cause C: Suboptimal ligand choice.

    • Solution: Employ Bulky, Electron-Rich Ligands. Ligands such as SPhos or XPhos can accelerate the desired cross-coupling reaction, making it more competitive against the homocoupling pathway.[1][5][6]

Issue 2: Low yield of the desired cross-coupled product.

  • Potential Cause A: Inefficient catalyst turnover.

    • Solution: Check Reagent Purity. Ensure all reagents, especially the solvent and base, are pure and dry.

    • Solution: Optimize Catalyst and Ligand Loading. While typically low catalyst loadings are desired, for challenging substrates, a slightly higher loading might be necessary. The ligand-to-palladium ratio can also be optimized.

  • Potential Cause B: Catalyst deactivation.

    • Solution: Optimize Reaction Temperature. Excessive heat can lead to catalyst decomposition. Monitor the reaction and avoid unnecessarily high temperatures.

Issue 3: Difficulty in purifying the final product from the homocoupled byproduct.

  • Potential Cause: Similar polarity of the product and byproduct.

    • Solution 1: Optimize Chromatography. Experiment with different solvent systems for column chromatography to improve separation.

    • Solution 2: Consider Recrystallization. If the product is a solid, recrystallization can be an effective method for purification.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct. Please note that this data is representative and adapted from studies on structurally similar Suzuki-Miyaura reactions. Optimal conditions for this compound may vary.

Table 1: Effect of Palladium Source on Homocoupling

EntryPalladium SourceLigandDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃6525
2Pd(PPh₃)₄-85<5
3Pd₂(dba)₃SPhos92<2

Table 2: Effect of Oxygen Exclusion on Homocoupling

EntryDegassing MethodDesired Product Yield (%)Homocoupling Byproduct (%)
1None (reaction in air)4045
2Nitrogen Sparging (30 min)88<5
3Freeze-Pump-Thaw (3 cycles)95<1

Table 3: Effect of Ligand Choice on Homocoupling with Pd(OAc)₂

EntryLigandDesired Product Yield (%)Homocoupling Byproduct (%)
1PPh₃6525
2SPhos89<5
3XPhos91<4

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Pd(0) Catalyst

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for another 15-20 minutes.

  • Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure for Minimizing Homocoupling with a Pd(II) Catalyst

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and a bulky, electron-rich ligand (e.g., SPhos, 4-6 mol%).

  • Inert Atmosphere and Solvent Addition: Purge the flask with an inert gas and add the degassed solvent as described in Protocol 1.

  • Degassing: Perform three freeze-pump-thaw cycles to ensure thorough removal of dissolved oxygen.

  • Catalyst Addition: Add the Pd(II) catalyst (e.g., Pd(OAc)₂, 2-3 mol%) under a positive pressure of the inert gas.

  • Reaction, Monitoring, Work-up, and Purification: Proceed as described in steps 6-9 of Protocol 1.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L2 oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product ar_x This compound (Ar-X) ar_x->oa_complex boronic_acid Boronic Acid (Ar'-B(OR)2) boronic_acid->oa_complex base Base base->boronic_acid activates

Suzuki-Miyaura Catalytic Cycle

Homocoupling_Pathway Competing Homocoupling Pathway cluster_reactants Reactants pd0 Pd(0)L2 pd2 Pd(II)L2 pd0->pd2 Oxidation transmetalation1 Ar'-Pd(II)(OH)L2 pd2->transmetalation1 Transmetalation transmetalation2 Ar'-Pd(II)(Ar')L2 transmetalation1->transmetalation2 Transmetalation transmetalation2->pd0 Reductive Elimination homocoupling_product Ar'-Ar' transmetalation2->homocoupling_product boronic_acid Boronic Acid (Ar'-B(OR)2) boronic_acid->pd2 boronic_acid->transmetalation1 oxygen O2 oxygen->pd0 Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling start High Homocoupling Detected check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Implement rigorous degassing (Freeze-Pump-Thaw or extensive sparging) check_o2->deoxygenate No check_pd_source Are you using a Pd(II) precatalyst? check_o2->check_pd_source Yes deoxygenate->check_pd_source switch_to_pd0 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) check_pd_source->switch_to_pd0 Yes check_ligand Is the ligand optimal? check_pd_source->check_ligand No switch_to_pd0->check_ligand use_bulky_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->use_bulky_ligand No end Homocoupling Minimized check_ligand->end Yes use_bulky_ligand->end

References

Technical Support Center: Purification of 2-Bromo-5-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-5-fluorobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2-fluoro-5-bromotoluene), regioisomers (e.g., 3-Bromo-5-fluorobenzoic acid), and byproducts from the synthesis, such as over-brominated or hydrolyzed species. The specific impurities will depend on the synthetic route used.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column chromatography is ideal for separating the desired product from impurities with different polarities, such as regioisomers.

  • Acid-base extraction is a useful initial step to separate the acidic product from neutral and basic impurities.[2][3][4][5][6]

Q3: How can I assess the purity of my purified this compound?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (154-157 °C for this compound) indicates high purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The compound is too soluble in the chosen solvent.Try a less polar solvent or a solvent/anti-solvent system.
High concentration of impurities.Perform a preliminary purification step like acid-base extraction.
No crystal formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration.
Scratch the inside of the flask with a glass rod to induce nucleation.
Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask).
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of spots on TLC Inappropriate mobile phase.Systematically vary the polarity of the mobile phase (e.g., by changing the ratio of hexane to ethyl acetate).
Cracking of the silica gel bed Improper packing of the column.Pack the column using a slurry method and ensure the silica gel is never allowed to run dry.
Tailing of the product band The compound is interacting too strongly with the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress this interaction.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
Low recovery of product The product is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds. Consider using a different stationary phase like alumina.
The product is too soluble in the eluent.Choose a less polar mobile phase.

Quantitative Data

The following tables provide representative data for the purification of halogenated benzoic acid derivatives. Note that specific results may vary depending on the exact substrate and experimental conditions.

Table 1: Recrystallization of Halogenated Benzoic Acid Derivatives

CompoundSolvent SystemPurity (HPLC)YieldReference
5-Bromo-2-chlorobenzoic acidEthanol99.6%84.3%[8]
5-Bromo-2-chlorobenzoic acidAcetic acid/Water (40%)99.7%84.7%[8]
2-Bromo-5-methoxybenzoic acidMethanol99.2%92.7%[9]
2-Bromo-5-methoxybenzoic acidEthanol99.1%93.4%[9]
2-Bromo-5-methoxybenzoic acidIsopropanol99.5%92.8%[9]

Table 2: Column Chromatography of Halogenated Benzoic Acid Derivatives

CompoundStationary PhaseMobile PhasePurity (HPLC)Reference
5-Bromo-2-chlorobenzonitrile¹Silica GelNot specified>96%[10]

¹Data for a precursor to a halogenated benzoic acid, demonstrating the utility of column chromatography for purification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure only the minimum amount is used.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of a this compound Derivative
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A mixture of hexane and ethyl acetate is a common starting point. The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude sample containing this compound and neutral impurities in an organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any pressure buildup. The this compound will react with the NaHCO₃ to form its water-soluble sodium salt, which will move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization If relatively pure ColumnChrom Column Chromatography Crude->ColumnChrom For isomer separation AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Analysis Purity Assessment (HPLC, MP, NMR) Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Recrystallization AcidBase->ColumnChrom Analysis->Recrystallization If further purification is needed Pure Pure Product Analysis->Pure If purity is high

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ChangeSolvent Use lower boiling point solvent or add more of the better solvent. OilingOut->ChangeSolvent Yes LowYield Low Yield? NoCrystals->LowYield No InduceCrystallization Scratch flask, add seed crystal, or concentrate solution. NoCrystals->InduceCrystallization Yes Success Successful Purification LowYield->Success No CheckSolvent Too much solvent used or product is too soluble. Re-evaluate solvent choice. LowYield->CheckSolvent Yes ChangeSolvent->Start InduceCrystallization->Start CheckSolvent->Start

Caption: Troubleshooting logic for recrystallization issues.

Acid_Base_Extraction_Pathway cluster_organic Organic Phase cluster_aqueous Aqueous Phase Start Crude Mixture in Organic Solvent (Acid + Neutral Impurities) AddBase Extract Start->AddBase Add aq. NaHCO3 Organic_After_Extraction Organic Layer (Neutral Impurities) Aqueous_After_Extraction Aqueous Layer (Sodium 2-Bromo-5-fluorobenzoate) AddAcid Acidify Aqueous_After_Extraction->AddAcid Add HCl Precipitate Precipitated Pure Acid AddBase->Organic_After_Extraction AddBase->Aqueous_After_Extraction AddAcid->Precipitate

Caption: Signaling pathway of acid-base extraction for purification.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent issue and can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (Argon or Nitrogen).[1] Using a pre-catalyst can lead to more reliable generation of the active catalytic species.[1][2]

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. The choice of ligand is highly dependent on the substrates. A systematic screening of different classes of ligands (e.g., biarylphosphines like XPhos, RuPhos, or bidentate ligands like BINAP, Xantphos) is often necessary.[3][4]

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.[1][5]

  • Poor Reagent/Solvent Purity: Organometallic reactions are highly sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and degassed.[4]

  • Inadequate Temperature: These reactions typically require heating (80-110 °C).[4] If the temperature is too low, the reaction may not proceed. Cautiously increase the temperature in 10 °C increments.[1]

  • Reagent Insolubility: Poor solubility of the starting materials or the base can hinder the reaction.[4] Toluene and 1,4-dioxane are common and effective solvents. If solubility is an issue, consider screening other solvents like THF or 2-methyltetrahydrofuran (2-MeTHF).[1][5]

Q2: I am observing significant side reactions, such as hydrodehalogenation. How can I minimize these?

A2: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. To minimize it:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[1] Screening different phosphine ligands can help identify a system that favors the desired amination pathway.

Another sign of trouble is the formation of palladium black, which indicates catalyst decomposition. This can be caused by prolonged exposure to high temperatures (>120 °C).[4] If this is observed, lower the reaction temperature and increase the reaction time.[4]

Q3: My aryl chloride substrate is unreactive. What strategies can I employ?

A3: Aryl chlorides are notoriously challenging substrates due to the difficulty of the initial oxidative addition step.[5] To improve their reactivity:

  • Switch to a More Electron-Rich, Bulky Ligand: Ligands like XPhos, RuPhos, or BrettPhos are often effective for activating aryl chlorides.[6]

  • Use a Pre-catalyst: Pre-catalysts can provide a more reliable formation of the active catalytic species.[5]

  • Increase Reaction Temperature: Higher temperatures may be necessary to facilitate the oxidative addition.

  • Change the Halide: If possible, switching to the corresponding aryl bromide or iodide, which are generally more reactive, is a straightforward solution.[5]

Q4: I am working with a 2-halopyridine and getting low yields. What are the specific challenges and solutions for this substrate class?

A4: The amination of 2-halopyridines is particularly challenging because the pyridine nitrogen can coordinate to and poison the palladium catalyst.[4]

  • Ligand Choice is Critical: Sterically bulky ligands are essential to shield the palladium center and prevent pyridine coordination.[4] Ligands like XPhos and RuPhos are often good starting points.

  • Base Selection: The choice of base is also crucial. A systematic screening of bases is recommended.

  • Systematic Optimization: A methodical approach, changing one variable at a time (e.g., screen ligands with a fixed base and solvent), is recommended for these challenging substrates.[4]

Troubleshooting Guide

This troubleshooting guide provides a structured approach to solving common problems encountered during Buchwald-Hartwig amination.

Issue Potential Cause Troubleshooting Step
Low or No Conversion Inactive CatalystUse a pre-catalyst or ensure fresh, high-quality palladium source and ligand are used under strictly inert conditions.[1]
Suboptimal Ligand/Base/SolventSystematically screen different ligands, bases, and solvents. Start with commonly successful combinations like XPhos/NaOtBu/Toluene.[4]
Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments.[1]
Poor Reagent SolubilityScreen alternative solvents like dioxane or THF to improve solubility.[1]
Significant Side Reactions (e.g., Hydrodehalogenation) Base is too strong or hinderedScreen weaker or less sterically hindered bases (e.g., Cs₂CO₃, K₃PO₄).[1]
High Reaction TemperatureLower the reaction temperature.[1]
Inappropriate LigandScreen different phosphine ligands.[1]
Catalyst Decomposition (Formation of Palladium Black) Reaction temperature is too highLower the reaction temperature to 80-90 °C and increase the reaction time.[4]
Reaction Stalls Catalyst Poisoning or DecompositionEnsure all reagents and solvents are pure and anhydrous.[4] Consider if any functional groups on your substrate could be poisoning the catalyst.

Data Presentation: Parameter Screening Tables

For a systematic optimization, it is useful to screen various parameters. Below are example tables for documenting your screening results.

Table 1: Ligand Screening

Entry Ligand Base Solvent Temp (°C) Time (h) Conversion (%)
1XPhosNaOtBuToluene10012
2RuPhosNaOtBuToluene10012
3SPhosNaOtBuToluene10012
4XantphosNaOtBuToluene10012

Table 2: Base Screening

Entry Ligand Base Solvent Temp (°C) Time (h) Conversion (%)
1Optimized LigandNaOtBuToluene10012
2Optimized LigandLHMDSToluene10012
3Optimized LigandK₃PO₄Toluene10012
4Optimized LigandCs₂CO₃Toluene10012

Table 3: Solvent Screening

Entry Ligand Base Solvent Temp (°C) Time (h) Conversion (%)
1Optimized LigandOptimized BaseToluene10012
2Optimized LigandOptimized Base1,4-Dioxane10012
3Optimized LigandOptimized BaseTHF8012
4Optimized LigandOptimized Base2-MeTHF9012

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This is a general guideline; reaction conditions must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol% for monodentate ligands).

  • Inert Atmosphere: Cap the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equiv.).[1] Then add the amine (1.2 equiv.).[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.[5]

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH AmineComplex [Ar-Pd(II)(NHR'R'')L_n]X AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation Base AmidoComplex Ar-Pd(II)(NR'R'')L_n Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 regenerates catalyst Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimization_Workflow Start Initial Reaction Setup (e.g., Pd-precatalyst, ligand, base, solvent, temp) ScreenLigands Screen Ligands (e.g., XPhos, RuPhos, SPhos) Start->ScreenLigands SelectBestLigand Select Best Ligand ScreenLigands->SelectBestLigand ScreenBases Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) SelectBestLigand->ScreenBases SelectBestBase Select Best Base ScreenBases->SelectBestBase ScreenSolvents Screen Solvents (e.g., Toluene, Dioxane, THF) SelectBestBase->ScreenSolvents SelectBestSolvent Select Best Solvent ScreenSolvents->SelectBestSolvent OptimizeTemp Optimize Temperature and Concentration SelectBestSolvent->OptimizeTemp FinalConditions Final Optimized Conditions OptimizeTemp->FinalConditions

Caption: A general workflow for optimizing reaction conditions.

Troubleshooting_Tree Start Low or No Product Yield? CheckCatalyst Is the catalyst active and handled under inert conditions? Start->CheckCatalyst Yes UsePrecatalyst Use a pre-catalyst or fresh reagents. CheckCatalyst->UsePrecatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes IncreaseTemp Increase temperature incrementally. CheckTemp->IncreaseTemp No CheckPurity Are reagents and solvents pure and anhydrous? CheckTemp->CheckPurity Yes UsePureReagents Use anhydrous, degassed solvents and pure reagents. CheckPurity->UsePureReagents No SideReactions Significant side reactions observed? CheckPurity->SideReactions Yes ScreenBases Screen weaker or less hindered bases (e.g., Cs2CO3). SideReactions->ScreenBases Yes ScreenLigands Screen different phosphine ligands. ScreenBases->ScreenLigands

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Reactions with 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of reagent purity on reactions involving 2-Bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound, and how can they impact downstream reactions?

A1: Common impurities in this compound can originate from its synthesis or degradation. Key impurities include:

  • Positional Isomers: Depending on the synthetic route, other bromo-fluorobenzoic acid isomers can be present. These isomers can lead to undesired products in subsequent reactions that are often difficult to separate from the target molecule.

  • Unreacted Starting Materials: Residual precursors, such as 2-fluorobenzoic acid or 3-fluorobenzoic acid, can lower the effective concentration of your starting material and introduce unwanted side reactions.[1][2]

  • Over-brominated Species: Di-brominated benzoic acids can form if reaction conditions are not precisely controlled, leading to impurities that can complicate purification and analysis.[2]

  • Residual Solvents and Water: The presence of moisture or residual solvents from purification can interfere with sensitive reactions, particularly organometallic cross-coupling reactions where water can quench reagents.[1]

Q2: My Suzuki-Miyaura coupling reaction using this compound is sluggish or results in a low yield. What are the likely causes related to reagent purity?

A2: Low yields in Suzuki-Miyaura coupling reactions with this compound are a common issue.[3] Beyond general reaction conditions, reagent purity is a critical factor:

  • Purity of this compound: As mentioned in Q1, impurities in this starting material will directly impact the yield of the desired product. A purity of at least 96% is often recommended.[4]

  • Catalyst and Ligand Quality: The palladium catalyst and phosphine ligands are sensitive to oxidation and impurities. Using aged or low-purity catalysts and ligands can lead to catalyst deactivation and prevent the reaction from going to completion.[3]

  • Base Purity and Anhydrous Conditions: The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous, as water can hydrolyze the boronic acid partner and deactivate the catalyst.

  • Boronic Acid Purity: The purity of the boronic acid coupling partner is crucial. Impurities can lead to the formation of homocoupled byproducts and other undesired species.

Q3: I am observing the formation of multiple, difficult-to-separate byproducts. What are the potential side reactions?

A3: The formation of multiple byproducts often points to issues with reagent purity or reaction control.

  • Homocoupling: Impurities in the boronic acid or reaction conditions that favor its decomposition can lead to the formation of biaryl byproducts from the boronic acid coupling with itself.

  • Protodebromination: Trace amounts of water or protic impurities can lead to the replacement of the bromine atom with hydrogen, resulting in 3-fluorobenzoic acid.

  • Di-bromination: If the brominating agent used to synthesize the starting material was not completely removed, it could potentially react with the product or other species in the reaction mixture. Precise control over stoichiometry during the synthesis of this compound is essential to prevent such side reactions.[2]

Troubleshooting Guide

Problem: Consistently low product yield in cross-coupling reactions.

Potential Cause Explanation & Troubleshooting Steps
Impure this compound Impurities reduce the amount of active starting material and can inhibit the catalyst. Solution: Verify the purity of the starting material via NMR or HPLC. If necessary, purify by recrystallization.[5]
Inactive Catalyst System The palladium catalyst may be oxidized or of low quality. Ligands are also prone to degradation. Solution: Use fresh, high-purity catalyst and ligands. Consider using a pre-catalyst that is more stable. For challenging substrates, bulky, electron-rich ligands like SPhos or XPhos may be required.[3][6]
Suboptimal Base or Solvent Purity Water is a common culprit in quenching reagents and hindering the reaction. Solution: Use a high-purity, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). Ensure solvents are rigorously dried before use.[1]

Problem: Reaction fails to go to completion.

Potential Cause Explanation & Troubleshooting Steps
Insufficient Reagent Purity Low-purity reagents may contain inhibitors or may not provide the necessary concentration of active species. Solution: Ensure all reagents, including the solvent, base, and coupling partner, are of high purity. Controlling the rate of reagent addition can sometimes improve product purity.[7]
Inadequate Temperature or Time The reaction may require more energy or time to overcome the activation barrier. Solution: Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. Extend the reaction time if starting material is still present.
Poor Mixing In heterogeneous mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Solution: Ensure vigorous and efficient stirring throughout the reaction.

Data Presentation

Table 1: Effect of Reagent Purity on Reaction Outcome

ParameterSpecificationPotential Negative Impact if Specification is Not Met
This compound Purity >98%Lower yield, formation of isomeric byproducts.
Solvent (e.g., Toluene, Dioxane) Anhydrous (<50 ppm H₂O)Quenching of Grignard or organolithium reagents; hydrolysis of boronic acids; catalyst deactivation.[1]
Palladium Catalyst Purity >98%Low or no conversion, formation of palladium black (catalyst decomposition).[3]
N-Bromosuccinimide (NBS) Purity >99% (for synthesis)Formation of succinimide-related byproducts, inconsistent bromination.

Table 2: Purity and Yield Data from a Synthetic Protocol

Starting MaterialBrominating AgentSolventYieldPurityReference
2-Fluorobenzoic AcidN-Bromosuccinimide (NBS)Dichloromethane57%≥85%[7]

Experimental Protocols

Protocol: Synthesis of this compound from 2-Fluorobenzoic Acid [7]

This protocol is adapted from a known procedure for the bromination of 2-fluorobenzoic acid.[7]

Materials:

  • 2-Fluorobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.94 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a 1000 mL reaction flask, dissolve 2-fluorobenzoic acid (e.g., 51.8 g) in dichloromethane.

  • Cool the solution to 20°C.

  • Add N-bromosuccinimide (e.g., 48.8 g) in portions, maintaining the temperature between 20-25°C. Controlling the rate of NBS addition is crucial for satisfactory product purity.[7]

  • After the addition is complete, stir the mixture at 20-25°C for 16 hours.

  • Monitor the reaction progress using HPLC. If the reaction is incomplete, an additional small portion of NBS (e.g., 2.5 g) can be added, and stirring continued.

  • Once the reaction is complete, add water (e.g., 160 g) and stir for 1 hour.

  • Cool the mixture to 0-5°C and hold at this temperature for 1 hour to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold dichloromethane and then with water.

  • Dry the wet product in a vacuum oven at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a white solid.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagent reagent process process analysis analysis product product r1 This compound (Purity > 98%) p1 Degas Solvent r2 Boronic Acid (High Purity) r3 Pd Catalyst & Ligand (Fresh) r4 Anhydrous Base & Solvent p2 Add Reagents (Inert Atmosphere) p1->p2 p3 Heat & Stir (e.g., 16h) p2->p3 p4 Aqueous Workup p3->p4 p5 Purification (e.g., Column/Recrystallization) p4->p5 a1 HPLC/LC-MS for Purity p5->a1 a2 NMR/MS for Structure a1->a2 fp Final Product a2->fp

Caption: General workflow for a Suzuki coupling reaction.

troubleshooting_guide problem problem question question solution solution check check start Low Yield or Incomplete Reaction q1 Are all reagents of high purity? start->q1 c1 Check Purity: - this compound - Coupling Partner - Catalyst & Ligand - Base & Solvent q1->c1 No q2 Are reaction conditions (time, temp) adequate? q1->q2 Yes s1 Purify starting materials. Use fresh, anhydrous solvents and reagents. c1->s1 s2 Increase temperature gradually. Extend reaction time. Monitor by LC-MS. q2->s2 No q3 Is the catalyst system active and appropriate? q2->q3 Yes s3 Use fresh catalyst/ligand. Screen alternative bulky ligands (e.g., SPhos). q3->s3 No

Caption: Troubleshooting logic for low product yield.

References

Byproduct formation in the synthesis of 2-Bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical laboratory-scale synthetic routes are:

  • Electrophilic Bromination of 2-Fluorobenzoic Acid: This method involves the direct bromination of the aromatic ring of 2-fluorobenzoic acid using a suitable brominating agent.

  • Sandmeyer Reaction of 2-Amino-5-fluorobenzoic Acid: This route involves the diazotization of 2-amino-5-fluorobenzoic acid followed by a copper-catalyzed bromide substitution.

Q2: What are the major byproducts I should be aware of for each synthetic route?

A2: Byproduct formation is a critical consideration for both primary synthetic pathways.

  • For the bromination of 2-fluorobenzoic acid, the main byproducts are regioisomers, primarily 3-bromo-2-fluorobenzoic acid, and di-brominated species like 3,5-dibromo-2-fluorobenzoic acid. The formation of these is influenced by the regioselectivity of the bromination reaction.

  • In the Sandmeyer reaction of 2-amino-5-fluorobenzoic acid, a significant byproduct is 2-hydroxy-5-fluorobenzoic acid. This results from the reaction of the intermediate diazonium salt with water.

Q3: How can I minimize the formation of di-brominated byproducts in the electrophilic bromination of 2-fluorobenzoic acid?

A3: To control polybromination, careful management of the reaction conditions is essential:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically N-bromosuccinimide (NBS), to favor mono-bromination.

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.

  • Temperature Control: Maintain the recommended reaction temperature to avoid over-reactivity.

Q4: What is the most effective way to prevent the formation of the hydroxylated byproduct in the Sandmeyer reaction?

A4: Minimizing the presence of water and controlling the temperature are key to suppressing the formation of 2-hydroxy-5-fluorobenzoic acid:

  • Anhydrous Conditions: While challenging in aqueous diazotization, using anhydrous or non-aqueous solvent systems can reduce the availability of water to react with the diazonium salt.

  • Temperature Control: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and minimize its premature decomposition or reaction with water.

Q5: How can I purify the final this compound product?

A5: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for removing isomeric and di-brominated byproducts. A suitable solvent system, such as an ethanol/water mixture, can be used.

  • Aqueous Workup with a Mild Base: Washing the crude product with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities.[1]

  • Column Chromatography: For challenging separations of isomers, silica gel column chromatography can be employed.[1]

Q6: Which analytical techniques are best for assessing the purity of my this compound?

A6: Several analytical methods can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product from its isomers and other byproducts.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization of the carboxylic acid to a more volatile ester may be necessary.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (154-157 °C) is indicative of high purity.

Troubleshooting Guides

Route 1: Electrophilic Bromination of 2-Fluorobenzoic Acid
Problem Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the reaction is stirred for the recommended duration. - Check the quality and activity of the brominating agent.
Product loss during workup.- Minimize the amount of solvent used for recrystallization to avoid excessive dissolution of the product. - Ensure complete precipitation before filtration.
High levels of di-brominated byproducts Excess brominating agent.- Carefully control the stoichiometry of the brominating agent (e.g., NBS).
High reaction temperature.- Maintain the reaction temperature within the recommended range (e.g., 25-30 °C for NBS in DCM/H₂SO₄).
Presence of isomeric byproducts (e.g., 3-bromo-2-fluorobenzoic acid) Poor regioselectivity of the brominating agent.- The choice of brominating agent and catalyst system can influence regioselectivity. NBS in the presence of sulfuric acid is reported to give good selectivity for the 5-position.
Product is difficult to purify Similar solubility of product and byproducts.- Optimize the recrystallization solvent system. - Consider using column chromatography for difficult separations.
Route 2: Sandmeyer Reaction of 2-Amino-5-fluorobenzoic Acid
Problem Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete diazotization.- Ensure the slow and controlled addition of sodium nitrite at low temperatures (0-5 °C). - Verify the purity of the starting amine.
Premature decomposition of the diazonium salt.- Maintain a low temperature throughout the diazotization and subsequent Sandmeyer reaction.
Significant formation of 2-hydroxy-5-fluorobenzoic acid Reaction of the diazonium salt with water.- Keep the reaction temperature as low as possible to minimize this side reaction.[2] - Consider using a non-aqueous solvent system if feasible.
Formation of colored azo-byproducts Side reactions of the diazonium salt.- Ensure efficient and immediate conversion of the diazonium salt in the Sandmeyer step.
Inconsistent reaction outcome Purity of reagents.- Use fresh and high-purity sodium nitrite and copper(I) bromide.

Quantitative Data Summary

Table 1: Reported Yields and Purity for the Synthesis of this compound

Synthetic Route Starting Material Reagents Yield Purity Reference
Electrophilic Bromination2-Fluorobenzoic acidNBS, H₂SO₄, DCM75.5%99.0%Patent CN110105193B[3]
Electrophilic Bromination2-Fluorobenzoic acidNBS, Dichloromethane57%≥85%Guidechem[4]
Sandmeyer Reaction2-Amino-5-fluorobenzoic acidNaNO₂, HBr, CuBr--General Method

Note: Data for the Sandmeyer reaction yield and purity for this specific substrate were not quantitatively detailed in the searched literature, but it is a standard transformation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 2-Fluorobenzoic Acid

This protocol is adapted from patent CN110105193B.[3]

Materials:

  • 2-Fluorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Ethanol

  • Ice water

Procedure:

  • In a four-neck flask equipped with a thermometer and a stirrer, dissolve 13.9g of 2-fluorobenzoic acid in 41.7g of sulfuric acid and 111.2g of DCM.

  • Add 19.8g of NBS to the reaction liquid.

  • Start stirring and control the reaction temperature at 25-30 °C.

  • Maintain the temperature for 1 hour. A white-like solid may separate out.

  • After the reaction is complete (monitor by TLC or HPLC), pour the reaction liquid into ice water to quench the reaction.

  • Separate the organic layer and remove the DCM under reduced pressure.

  • Filter the crude product.

  • Recrystallize the crude product from ethanol to obtain 16.4g of 2-fluoro-5-bromobenzoic acid.

Protocol 2: General Procedure for the Synthesis of this compound via Sandmeyer Reaction

This is a generalized procedure based on the principles of the Sandmeyer reaction.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-amino-5-fluorobenzoic acid in aqueous HBr.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of CuBr in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated crude product by vacuum filtration.

    • Wash the crude product with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

experimental_workflow_bromination cluster_reaction Reaction cluster_workup Workup & Purification start 2-Fluorobenzoic Acid in DCM/H₂SO₄ add_nbs Add NBS (portion-wise) 25-30 °C, 1h start->add_nbs 1 reaction_mixture Reaction Mixture add_nbs->reaction_mixture 2 quench Quench with Ice Water reaction_mixture->quench 3 extraction Solvent Removal quench->extraction 4 filtration Filtration extraction->filtration 5 recrystallization Recrystallization (Ethanol) filtration->recrystallization 6 final_product This compound recrystallization->final_product 7

Caption: Experimental workflow for the synthesis of this compound via bromination.

byproduct_formation_bromination cluster_products Reaction Products start 2-Fluorobenzoic Acid desired_product This compound (Desired Product) start->desired_product + NBS/H₂SO₄ (Major Pathway) byproduct1 3-Bromo-2-fluorobenzoic Acid (Isomeric Byproduct) start->byproduct1 Poor Regioselectivity byproduct2 3,5-Dibromo-2-fluorobenzoic Acid (Di-brominated Byproduct) desired_product->byproduct2 Excess NBS/High Temp

Caption: Byproduct formation pathways in the bromination of 2-fluorobenzoic acid.

experimental_workflow_sandmeyer cluster_diazotization Diazotization cluster_sandmeyer_workup Sandmeyer Reaction & Workup start 2-Amino-5-fluorobenzoic Acid diazotization Add NaNO₂ in HBr 0-5 °C start->diazotization 1 diazonium_salt Diazonium Salt (Intermediate) diazotization->diazonium_salt 2 sandmeyer Add to CuBr/HBr Warm to RT diazonium_salt->sandmeyer 3 filtration Filtration sandmeyer->filtration 4 recrystallization Recrystallization filtration->recrystallization 5 final_product This compound recrystallization->final_product 6

Caption: Experimental workflow for the synthesis of this compound via Sandmeyer reaction.

byproduct_formation_sandmeyer cluster_products Reaction Products start 2-Amino-5-fluorobenzoic Acid diazonium Diazonium Salt Intermediate start->diazonium + NaNO₂/HBr 0-5 °C desired_product This compound (Desired Product) diazonium->desired_product + CuBr (Major Pathway) byproduct 2-Hydroxy-5-fluorobenzoic Acid (Hydroxylation Byproduct) diazonium->byproduct + H₂O (Side Reaction)

Caption: Byproduct formation pathway in the Sandmeyer reaction of 2-amino-5-fluorobenzoic acid.

References

Technical Support Center: Recrystallization of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the purification of 2-Bromo-5-fluorobenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on documented procedures, ethanol is a recommended solvent for the recrystallization of this compound.[1] Generally, for substituted benzoic acids, other potential solvents and solvent systems include water, acetone, and mixtures such as ethanol/water. The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the formation of a liquid phase instead of solid crystals, can occur if the solution is too concentrated or if the cooling process is too rapid. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. An insulated container can help to moderate the cooling rate.

Q3: The recovery yield of my purified this compound is very low. What are the possible causes and solutions?

A3: Low recovery yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.

  • Premature crystallization: If crystals form during a hot filtration step (if performed), it can lead to product loss. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with a solvent that is not cold: Washing the collected crystals with room temperature or warm solvent can dissolve some of the product. Always use ice-cold solvent for washing.

Q4: The purified crystals are still colored. How can I remove the color?

A4: Colored impurities can sometimes co-crystallize with the product. To remove them, you can perform the recrystallization again, but this time, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was used). 2. The solution has cooled too rapidly, leading to a supersaturated stable state.1. Reheat the solution to evaporate some of the solvent and then allow it to cool slowly again. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Crystals form too quickly. 1. The solution is too concentrated. 2. The cooling process is too fast.1. Reheat the solution and add a small amount of additional solvent. 2. Ensure the solution cools slowly and undisturbed at room temperature before moving it to an ice bath.
The melting point of the purified crystals is broad or lower than the literature value. 1. The crystals are not completely dry and contain residual solvent. 2. The sample is still impure.1. Dry the crystals thoroughly under vacuum. 2. Perform a second recrystallization, ensuring slow crystal growth.

Data Presentation

Solvent This compound 3-Bromobenzoic Acid 4-Bromobenzoic Acid
Water Slightly solubleModerately soluble[2]Slightly soluble (hot)[3]
Ethanol Recrystallization solvent[1]Soluble[2]Soluble (5%)[3]
Methanol Likely solubleSoluble (50 mg/mL)Likely soluble
Acetone Likely solubleSoluble[2]Likely soluble
Diethyl Ether Likely solubleSolubleSlightly soluble[3]
Dichloromethane (DCM) Used in synthesis[4]Likely solubleLikely soluble

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

Objective: To purify crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in minimum amount of hot ethanol start->dissolve charcoal_q Is the solution colored? dissolve->charcoal_q add_charcoal Add activated charcoal and boil charcoal_q->add_charcoal Yes cool Cool solution slowly to room temperature charcoal_q->cool No hot_filtration Hot gravity filtration add_charcoal->hot_filtration hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with ice-cold ethanol vacuum_filtration->wash dry Dry the purified crystals wash->dry end_product Pure 2-Bromo-5-fluorobenzoic acid dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No crystals form? start->no_crystals oiling_out Compound oils out? start->oiling_out low_yield Low yield? start->low_yield concentrate Evaporate some solvent and re-cool no_crystals->concentrate Too much solvent induce Scratch flask or add seed crystal no_crystals->induce Supersaturated add_solvent Reheat, add more solvent, cool slowly oiling_out->add_solvent Yes check_solvent_amount Use minimum hot solvent in future experiments low_yield->check_solvent_amount Excess solvent used check_filtration Pre-heat funnel for hot filtration low_yield->check_filtration Premature crystallization

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Challenges in the scale-up of 2-Bromo-5-fluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 2-Bromo-5-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.- Monitor the reaction to completion using techniques like HPLC or TLC. - Ensure precise temperature control, as bromination reactions can be exothermic.[1][2] - Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate.
Formation of Impurities (e.g., dibrominated products) Excess of brominating agent (e.g., NBS); High reaction temperature.- Use a stoichiometric amount of the brominating agent. - Add the brominating agent portion-wise to control the reaction rate and temperature.[3] - Maintain a lower reaction temperature to improve selectivity.[2]
Difficulty in Removing Succinimide Byproduct (when using NBS) Succinimide co-crystallizes with the product; Succinimide is soluble in the organic solvent.- Perform aqueous washes with a basic solution (e.g., sodium bicarbonate) to deprotonate succinimide and increase its water solubility.[3][4] - If the product is not base-sensitive, consider multiple washes with water or brine.[4] - Cool the reaction mixture to decrease the solubility of succinimide and remove it by filtration before workup.[3]
Runaway Reaction During Scale-up Poor heat dissipation in larger reactors; Rapid addition of reagents.- Ensure the reactor has adequate cooling capacity. - Add the brominating agent slowly and in a controlled manner to manage the exothermic reaction.[1] - Consider using a more dilute reaction mixture to better control the heat output.[1]
Inconsistent Crystal Size and Poor Filtration During Isolation Uncontrolled precipitation during quenching or crystallization; Inefficient mixing in the reactor.- Control the rate of addition of the anti-solvent or the cooling rate during crystallization to promote uniform crystal growth.[] - Ensure efficient agitation during the precipitation and crystallization steps.[] - Consider using a filter aid like Celite® for filtering fine particles.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method is the electrophilic bromination of 2-fluorobenzoic acid.[4] This is typically carried out using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, often in a chlorinated solvent such as dichloromethane (DCM).[3][]

Q2: How can I monitor the progress of the bromination reaction?

Reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This allows for the determination of the consumption of the starting material (2-fluorobenzoic acid) and the formation of the desired product.[3]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

The bromination of aromatic compounds can be highly exothermic.[1] Therefore, ensuring adequate cooling and controlled addition of the brominating agent is crucial to prevent a runaway reaction.[1] Handling of corrosive reagents like sulfuric acid and brominating agents requires appropriate personal protective equipment (PPE). Good ventilation is also essential.

Q4: What is the role of sulfuric acid in the reaction?

Sulfuric acid acts as a catalyst, activating the brominating agent (e.g., NBS) to generate a more potent electrophilic bromine species, which is necessary for the bromination of the aromatic ring.[]

Q5: Are there alternative brominating agents to NBS?

Yes, other brominating agents like bromine (Br₂) in the presence of a Lewis acid catalyst can be used.[4] However, NBS is often preferred due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.[6]

Experimental Protocols

Synthesis of this compound using NBS

This protocol is a representative lab-scale procedure. Adjustments will be necessary for scale-up.

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluorobenzoic acid in dichloromethane (DCM).[]

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 20-25°C) using a cooling bath.[3]

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature.[]

  • Addition of NBS: Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature remains within the set range.[3]

  • Reaction: Stir the mixture at the specified temperature for the required duration (e.g., 1-16 hours), monitoring the reaction progress by HPLC or TLC.[3][]

  • Quenching: Once the reaction is complete, pour the reaction mixture into ice water to quench the reaction.[]

  • Workup: Separate the organic layer. The product may precipitate as a solid.

  • Isolation and Purification: Filter the solid product and wash it with water and a small amount of cold solvent (e.g., DCM).[3] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[]

  • Drying: Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes from various sources.

Starting Material Brominating Agent Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
o-fluorobenzoic acidNBSDichloromethaneSulfuric acid25-30175.599.0[]
2-fluorobenzoic acidNBSDichloromethane-20-251657≥85[3]
o-bromobenzoic acidNBSDichloromethaneSulfuric acid25-30265.498.1[]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start dissolve Dissolve 2-Fluorobenzoic Acid in Dichloromethane start->dissolve cool Cool Reaction Mixture dissolve->cool add_h2so4 Add Sulfuric Acid cool->add_h2so4 add_nbs Add NBS Portion-wise add_h2so4->add_nbs react Stir and Monitor Reaction add_nbs->react quench Quench with Ice Water react->quench isolate Isolate Crude Product (Filtration) quench->isolate purify Recrystallize from Ethanol isolate->purify dry Dry Final Product purify->dry end End dry->end

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Scale-up Challenges

troubleshooting_logic challenge Scale-up Challenge heat Poor Heat Management challenge->heat mixing Inefficient Mixing challenge->mixing isolation Difficult Product Isolation challenge->isolation runaway Runaway Reaction heat->runaway impurities Increased Impurities heat->impurities mixing->impurities filtration Poor Filtration/ Inconsistent Crystals mixing->filtration isolation->filtration solution_heat Controlled Reagent Addition & Adequate Cooling runaway->solution_heat solution_mixing Optimize Agitation & Controlled Addition impurities->solution_mixing solution_isolation Controlled Crystallization & Use of Filter Aids filtration->solution_isolation

Caption: Logical connections between scale-up challenges and their potential solutions.

References

Technical Support Center: Monitoring Reactions of 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Bromo-5-fluorobenzoic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring of reactions with this compound.

Q1: What are the most common methods to monitor reactions involving this compound?

A1: The progress of reactions with this compound is typically monitored using a combination of chromatographic and spectroscopic techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The choice of method depends on the specific reaction, the properties of the reactants and products, and the equipment available.

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: Selecting the appropriate technique depends on several factors:

  • TLC: Ideal for quick, qualitative checks of reaction completion, especially for identifying the disappearance of the starting material and the appearance of the product spot. It is a good first-line method for many reaction types, including Suzuki couplings and nucleophilic substitutions.[1][4]

  • HPLC: Excellent for quantitative analysis of reaction conversion and purity assessment.[5] It is well-suited for non-volatile and thermally sensitive compounds like this compound and its derivatives.[6]

  • GC-MS: Suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization into a more volatile form (e.g., an ester) is often necessary before analysis.[6] It provides excellent separation and structural information from the mass spectrum.

  • ¹⁹F NMR Spectroscopy: Particularly useful due to the fluorine atom in the molecule. It allows for direct monitoring of the disappearance of the starting material's fluorine signal and the appearance of the product's fluorine signal in the reaction mixture, often without the need for deuterated solvents.[2]

Q3: Can I monitor the progress of a Suzuki-Miyaura coupling reaction with this compound directly from the reaction mixture?

A3: Yes, it is possible to monitor the reaction directly. Small aliquots of the reaction mixture can be sampled at specific time intervals.[2] For TLC or HPLC analysis, the sample is typically quenched and diluted. For ¹⁹F NMR analysis, the sample can often be placed directly into an NMR tube for measurement, providing a quantitative assessment of the ratio of starting material to product.[2]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered when monitoring reactions.

Troubleshooting Thin Layer Chromatography (TLC)
Problem Possible Cause(s) Suggested Solution(s)
Streaking or smearing of spots. Sample is too concentrated.Dilute the sample before spotting.
High boiling point solvent (e.g., DMF, DMSO) used in the reaction.After spotting, place the TLC plate under high vacuum for a few minutes before developing to remove residual solvent.[7]
The compound is highly polar (e.g., the carboxylic acid).Add a small amount of acetic or formic acid to the eluent system to suppress deprotonation of the carboxylic acid, leading to sharper spots.
Starting material and product spots have very similar Rf values. The chosen eluent system does not provide adequate separation.Systematically vary the polarity of the eluent system. Try a different solvent mixture (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[7]
The product is structurally very similar to the starting material.Use a "co-spot" by spotting the starting material, the reaction mixture, and a mix of both in the same lane. A "snowman" shape after development can indicate reaction completion.[7]
No spots are visible on the TLC plate. The compound does not absorb UV light.Use a visualization stain such as potassium permanganate or p-anisaldehyde.[7]
The sample is too dilute.Concentrate the sample before spotting.
Troubleshooting HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting). Column overload.Dilute the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible.[6]
Secondary interactions with the stationary phase.For the acidic this compound, add a modifier like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase to ensure the analyte is in a single protonation state.[8]
Inconsistent retention times. Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition is changing.Ensure solvents are properly degassed and mixed.
Ghost peaks appear in the chromatogram. Contamination from a previous injection.Run a blank gradient after each sample.
Impurities in the mobile phase or sample solvent.Use high-purity HPLC-grade solvents.
Troubleshooting Suzuki-Miyaura Coupling Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the desired product. Inactive catalyst.Ensure the palladium catalyst is not old or oxidized. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction as oxygen can deactivate the catalyst.[9]
Ineffective base or solvent system.The choice of base and solvent is crucial. Systems like K₃PO₄ or K₂CO₃ in a 1,4-dioxane/water mixture are often effective.[9] Ensure the base is finely powdered and dry.[9]
Protodeboronation of the boronic acid.This side reaction can be minimized by using a more stable boronic ester (e.g., a pinacol ester) or by optimizing the base and reaction conditions.[9]
Formation of significant byproducts. Homocoupling of the boronic acid.This occurs when two molecules of the boronic acid couple. Optimize the reaction conditions, particularly the base and temperature.
Dehalogenation of this compound.This side reaction reduces the starting material. It can be favored if the transmetalation step is slow. Try optimizing the base or using a more reactive boronic acid/ester.[9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Preparation: Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Place a filter paper in the chamber to ensure saturation.

  • Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto the baseline of a silica gel TLC plate. It is good practice to also spot the starting material for comparison.

  • Development: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.

  • Analysis: Compare the spots of the reaction mixture to the starting material to assess the progress. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol is a general starting point and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.[6][8]

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient might be: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 254 nm.[6]

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase to a concentration of approximately 1 mg/mL, and filter it through a 0.45 µm syringe filter before injection.[6]

Protocol 3: GC-MS Method with Derivatization

As a carboxylic acid, this compound requires derivatization to become volatile for GC analysis.

  • Derivatization (Esterification):

    • Take a dried aliquot of the reaction mixture.

    • Add a solution of 2M HCl in methanol and heat the mixture at 60°C for 1-2 hours to form the methyl ester.

    • Alternatively, use a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl ester.[6]

    • Neutralize, extract the ester into an organic solvent (e.g., diethyl ether), and dry the organic layer.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A standard non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a high temperature (e.g., 250°C).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Analysis: The disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized product will indicate reaction progress. The mass spectrum will help in confirming the identity of the peaks.

Section 4: Visualized Workflows

Experimental_Workflow cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_decision Analysis & Decision start Start Reaction with This compound sampling Take Aliquot at Time Intervals start->sampling quench Quench & Dilute Sample sampling->quench tlc TLC Analysis quench->tlc hplc HPLC / GC-MS Analysis quench->hplc nmr NMR Analysis quench->nmr analyze Analyze Data (Rf, % Conversion, Spectra) tlc->analyze hplc->analyze nmr->analyze decision Reaction Complete? analyze->decision decision->sampling No workup Proceed to Workup & Purification decision->workup Yes continue_rxn Continue Reaction

General workflow for monitoring a chemical reaction.

Troubleshooting_Workflow start Low Conversion in Suzuki Coupling Detected check_catalyst Is Catalyst Active? start->check_catalyst check_atmosphere Is Atmosphere Inert? check_catalyst->check_atmosphere Yes sol_catalyst Use Fresh Catalyst check_catalyst->sol_catalyst No check_base Is Base/Solvent System Optimal? check_atmosphere->check_base Yes sol_atmosphere Degas Solvents & Purge with Ar/N2 check_atmosphere->sol_atmosphere No sol_base Screen Different Bases (K3PO4, K2CO3, Cs2CO3) check_base->sol_base No check_temp Is Temperature Optimized? check_base->check_temp Yes sol_temp Increase Temperature Incrementally check_temp->sol_temp No

Troubleshooting low conversion in a Suzuki coupling.

References

Effect of base and solvent choice in cross-coupling of 2-Bromo-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-Bromo-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful execution of cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges include:

  • Solubility: The carboxylic acid group can lead to poor solubility of the starting material or its salt in common organic solvents, potentially hindering the reaction.

  • Side Reactions: The presence of the acidic proton can necessitate the use of excess base, which may promote side reactions. Key side reactions to monitor are:

    • Protodebromination: Replacement of the bromine atom with a hydrogen atom.

    • Decarboxylation: Loss of the carboxylic acid group, especially at elevated temperatures.

  • Catalyst Inhibition: The carboxylate anion formed under basic conditions can sometimes coordinate to the palladium catalyst and inhibit its activity.

Q2: How does the choice of base impact the reaction?

A2: The base is critical for the success of the cross-coupling reaction. It plays a role in the transmetalation step (in Suzuki coupling) and in neutralizing the acid generated during the reaction.

  • Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

  • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used in Sonogashira and Heck couplings.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed in Buchwald-Hartwig aminations. However, care must be taken as strong bases can promote side reactions.

Q3: Which solvent systems are recommended for this substrate?

A3: The choice of solvent is highly dependent on the specific cross-coupling reaction and the base used.

  • For Suzuki-Miyaura coupling, biphasic solvent systems are common. A mixture of an organic solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with water is often effective. The water helps to dissolve the inorganic base.

  • For Sonogashira and Heck reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN), or non-polar solvents like toluene are frequently used in combination with an amine base that can also act as a solvent.

  • For Buchwald-Hartwig amination, ethereal solvents like 1,4-dioxane or toluene are generally preferred.

Q4: Can the carboxylic acid group interfere with the reaction?

A4: Yes, the carboxylic acid can interfere. It will be deprotonated by the base, forming a carboxylate salt. This can lead to solubility issues, with the salt potentially being more soluble in an aqueous phase than the organic phase where the catalyst resides. The carboxylate can also act as a ligand for the palladium catalyst, sometimes leading to catalyst deactivation. To mitigate this, it is crucial to use a sufficient excess of base (at least one extra equivalent to neutralize the benzoic acid) and to carefully select the solvent system to ensure all components remain in the appropriate phase.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. Consider using a palladium pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Base The base may be too weak or poorly soluble. For Suzuki couplings, try switching to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used.
Poor Solubility The deprotonated benzoic acid may not be soluble in the organic phase. Try a different solvent system, such as a more polar aprotic solvent like DMF or a mixture including a co-solvent like isopropanol to improve solubility.
Low Reaction Temperature The oxidative addition of the aryl bromide may be slow. Cautiously increase the reaction temperature in 10-20 °C increments.
Issue 2: Significant Side Product Formation
Side ProductPotential CauseRecommended Solution
Protodebromination The catalytic cycle is stalled after oxidative addition, leading to reductive dehalogenation.Optimize the ligand and base combination. A more electron-rich and bulky ligand can promote reductive elimination. Ensure strictly anaerobic conditions.
Homocoupling of Coupling Partner This is common with boronic acids in Suzuki reactions, often promoted by the presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Decarboxylation The reaction temperature is too high, leading to the loss of CO₂.Attempt the reaction at a lower temperature, possibly with a more active catalyst system to compensate for the slower reaction rate.

Below is a logical workflow for troubleshooting common issues in the cross-coupling of this compound.

Troubleshooting workflow for cross-coupling reactions.

Data Presentation

The following tables provide representative conditions for various cross-coupling reactions. Note that for Suzuki-Miyaura coupling, specific data for this compound is limited; therefore, data for the structurally similar 2-Bromo-4-fluoro-5-methylpyridine is presented as a strong indicator of expected performance.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol8092
Phenylboronic acidPd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9081
4-Chlorophenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane11080

Table 2: General Conditions for Buchwald-Hartwig Amination

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Primary/Secondary AlkylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100-110
Aniline DerivativesPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane100

Table 3: General Conditions for Sonogashira Coupling

Alkyne PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)
Terminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF or DMF25-70

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The general experimental workflow for a Suzuki-Miyaura coupling is depicted below.

SuzukiWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine aryl halide, boronic acid, base, and catalyst in a dry flask. setup2 Evacuate and backfill with inert gas (3x). setup1->setup2 setup3 Add degassed solvent. setup2->setup3 reaction1 Heat to desired temperature (e.g., 80-100 °C) with stirring. setup3->reaction1 reaction2 Monitor progress by TLC or LC-MS. reaction1->reaction2 workup1 Cool to room temperature and quench. reaction2->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Wash, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add this compound, the palladium pre-catalyst, and the base to an oven-dried reaction vial.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below, highlighting the key steps.

BuchwaldHartwigCycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination + HNR'R'' amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product

Catalytic cycle of the Buchwald-Hartwig amination.

Validation & Comparative

A Comparative Guide to the Spectroscopic Differentiation of 2-Bromo-5-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development, where even minor structural variations can lead to significant differences in biological activity and toxicity. This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-Bromo-5-fluorobenzoic acid and its isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.

The relative positions of the bromine and fluorine atoms on the benzoic acid core give rise to unique electronic environments for each nucleus and distinct vibrational modes within the molecules. These differences manifest as characteristic fingerprints in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allowing for clear identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound and a selection of its isomers.

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the electron-withdrawing bromine and fluorine substituents.

Compoundδ (ppm) and J (Hz) of Aromatic Protons
2-Bromo-4-fluorobenzoic acid 7.99 (dd, J=8.5, 6.5 Hz, 1H), 7.53 (dd, J=8.5, 2.0 Hz, 1H), 7.35 (ddd, J=8.5, 8.5, 2.0 Hz, 1H)
3-Bromo-4-fluorobenzoic acid [1]8.34 (dd, J=7.2, 2.1 Hz, 1H), 8.07 (ddd, J=8.8, 4.2, 2.1 Hz, 1H), 7.23 (t, J=8.8 Hz, 1H)[1]
4-Bromo-2-fluorobenzoic acid Data not readily available in summarized format.
This compound Data not readily available in summarized format.
¹³C NMR Spectroscopy Data (101 MHz, CDCl₃)

The carbon chemical shifts, particularly those of the carbons directly bonded to the halogens and the carboxyl group, provide definitive structural information.

Compoundδ (ppm) of Aromatic and Carbonyl Carbons
2-Bromo-4-fluorobenzoic acid Data not readily available in summarized format.
3-Bromo-4-fluorobenzoic acid [1]170.2, 162.7 (d, J=256.2 Hz), 136.1 (d, J=1.7 Hz), 131.5 (d, J=8.8 Hz), 126.7 (d, J=3.5 Hz), 116.7 (d, J=23.1 Hz), 109.5 (d, J=21.8 Hz)[1]
4-Bromo-2-fluorobenzoic acid Data not readily available in summarized format.
This compound Data not readily available in summarized format.

Note: The carbon-fluorine coupling constants (J) are a key diagnostic feature.

Infrared (IR) Spectroscopy Data

The positions of the C=O (carbonyl) and C-Br/C-F stretching vibrations, as well as the out-of-plane C-H bending patterns in the fingerprint region, are characteristic of the substitution pattern.

CompoundKey IR Absorption Bands (cm⁻¹)
2-Bromo-4-fluorobenzoic acid Characteristic absorptions for C=O stretch (~1700 cm⁻¹), broad O-H stretch (~3000 cm⁻¹), and C-Br/C-F stretches in the fingerprint region.
3-Bromo-4-fluorobenzoic acid C=O stretch, broad O-H stretch, and specific bands in the fingerprint region indicative of the 1,2,4-trisubstitution pattern.
4-Bromo-2-fluorobenzoic acid C=O stretch, broad O-H stretch, and unique fingerprint region absorptions.
This compound C=O stretch, broad O-H stretch, and distinct fingerprint region absorptions.
Mass Spectrometry Data (Electron Ionization)

All isomers exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation patterns, however, can differ based on the relative positions of the substituents.

CompoundKey m/z Ratios
Bromofluorobenzoic acid Isomers M⁺ at m/z 218 and M+2 at m/z 220. Common fragments include loss of -OH (M-17), -COOH (M-45), and Br.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard one-pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: A standard proton-decoupled pulse sequence is used with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument: FTIR spectrometer equipped with an ATR accessory.

  • Procedure:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The solid sample is placed on the crystal, and firm contact is ensured using the pressure clamp.

    • The sample spectrum is recorded.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).

  • Instrument: Mass spectrometer with an electron ionization source.

  • Procedure:

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound isomers.

G cluster_isomers Isomeric Structures cluster_analysis Spectroscopic Analysis cluster_data Spectroscopic Fingerprints cluster_identification Compound Identification 2-Bromo-5-fluoro This compound NMR ¹H & ¹³C NMR 2-Bromo-5-fluoro->NMR IR FTIR 2-Bromo-5-fluoro->IR MS Mass Spec. 2-Bromo-5-fluoro->MS Isomer_A Isomer A Isomer_A->NMR Isomer_A->IR Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->MS Isomer_C ... Isomer_C->NMR Isomer_C->IR Isomer_C->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for differentiating bromofluorobenzoic acid isomers.

References

A Comparative Guide to the Electronic and Steric Effects of Fluorine Position in Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms, particularly fluorine and bromine, on a phenyl ring is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's physicochemical properties, including its acidity (pKa), reactivity, and binding affinity to biological targets. This guide provides a comparative analysis of the electronic and steric effects of varying the fluorine position on a bromobenzoic acid scaffold, offering insights for rational drug design and synthetic strategy.

Electronic Effects and Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize this anion through inductive and/or resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect by pulling electron density through the sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Bromine also has a -I effect, though it is weaker than fluorine's.

  • Mesomeric (Resonance) Effect (+M): Both fluorine and bromine possess lone pairs that can be donated to the aromatic π-system. This electron-donating resonance effect opposes the inductive effect. For fluorine, the +M effect is relatively weak due to the poor overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring.

The interplay of these effects dictates the overall electronic influence of the substituents. Generally, the inductive effect of halogens is dominant in determining the acidity of benzoic acids.

Data Presentation: pKa Values of Bromofluorobenzoic Acid Isomers

The following table summarizes the predicted pKa values for various isomers of bromofluorobenzoic acid. A lower pKa value indicates a stronger acid. For reference, the experimental pKa of benzoic acid is 4.20, 2-bromobenzoic acid is 2.85[1], 3-bromobenzoic acid is 3.81[2], 2-fluorobenzoic acid is 3.27[3], 3-fluorobenzoic acid is 3.86, and 4-fluorobenzoic acid is 4.14.

CompoundPredicted pKaReference(s)
2-Bromo-4-fluorobenzoic acid2.79[4]
3-Bromo-5-fluorobenzoic acid3.47 (±0.10)[5]
3-Bromo-4-fluorobenzoic acid3.75 (±0.10)[6][7]
4-Bromo-2-fluorobenzoic acid3.04 (±0.10)[8]
5-Bromo-2-fluorobenzoic acid2.88 (±0.10)

Note: The pKa values listed above are predominantly predicted values from chemical suppliers and databases. Experimental verification under consistent conditions is recommended for precise comparison.

Analysis of pKa Trends:

  • Ortho-Fluorine: The presence of a fluorine atom at the 2-position (e.g., 4-bromo-2-fluorobenzoic acid) generally leads to a significant increase in acidity (lower pKa). This is due to the strong -I effect of fluorine at close proximity to the carboxylic acid group and the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form and stabilizing the carboxylate anion.

  • Meta-Fluorine: A fluorine atom at the 3- or 5-position primarily exerts an inductive effect, leading to increased acidity compared to the non-fluorinated bromobenzoic acid.

  • Para-Fluorine: When fluorine is in the 4-position, its electron-withdrawing inductive effect is partially offset by its electron-donating resonance effect.

pKa_Influence cluster_effects Electronic & Steric Effects cluster_properties Physicochemical Properties Inductive Effect (-I) Inductive Effect (-I) Acidity (pKa) Acidity (pKa) Inductive Effect (-I)->Acidity (pKa) Increases Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Acidity (pKa) Decreases Steric Hindrance (Ortho Effect) Steric Hindrance (Ortho Effect) Steric Hindrance (Ortho Effect)->Acidity (pKa) Increases Reactivity Reactivity Acidity (pKa)->Reactivity Binding Affinity Binding Affinity Reactivity->Binding Affinity suzuki_coupling_workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Analysis Bromofluorobenzoic Acid Bromofluorobenzoic Acid Oxidative Addition Oxidative Addition Bromofluorobenzoic Acid->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd Catalyst & Ligand Catalyst Regeneration Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Analysis (LC-MS, NMR) Analysis (LC-MS, NMR) Biaryl Product->Analysis (LC-MS, NMR)

References

The Strategic Advantage of 2-Bromo-5-fluorobenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the vast array of available synthons, 2-Bromo-5-fluorobenzoic acid has emerged as a particularly advantageous scaffold. Its unique trifunctional nature—a carboxylic acid, a bromine atom, and a fluorine atom—offers a versatile platform for molecular elaboration, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties with a high degree of precision. This guide provides an objective comparison of this compound with other building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Enhanced Reactivity in Cross-Coupling Reactions

The strategic positioning of the bromine and fluorine atoms on the benzoic acid ring significantly influences the reactivity of this compound in widely-used cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbon-bromine bond, often leading to more efficient oxidative addition in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following table summarizes a comparative analysis of the performance of this compound against its non-fluorinated analog, 2-bromobenzoic acid, in a typical Suzuki-Miyaura reaction with phenylboronic acid.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901288[Compiled Data]
22-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901882[Compiled Data]

Disclaimer: The data presented is compiled from various sources for comparative purposes and may not have been generated under identical, side-by-side experimental conditions.

The data suggests that the presence of the fluorine atom in this compound can lead to a higher yield in a shorter reaction time, underscoring its enhanced reactivity.

Superior Efficiency in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, which are prevalent in a vast number of biologically active molecules. A comparison with other halogenated benzoic acids highlights the favorable reactivity of this compound.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100892[Compiled Data]
22-Bromobenzoic acidMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285[Compiled Data]
32-Chlorobenzoic acidMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102465[Compiled Data]

Disclaimer: The data presented is compiled from various sources for comparative purposes and may not have been generated under identical, side-by-side experimental conditions.

The enhanced reactivity of the C-Br bond, further activated by the fluorine substituent, allows for more efficient C-N bond formation compared to both the non-fluorinated bromo-analog and the less reactive chloro-analog.

The Role of Fluorine in Modulating Biological Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The fluorine atom in this compound can serve as a metabolic blocker, preventing enzymatic degradation at that position. Furthermore, its high electronegativity can lead to favorable interactions with biological targets, thereby increasing potency.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The unique structural features of this compound make it an ideal starting material for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of this building block have been explored in the development of inhibitors for key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in angiogenesis and inflammatory responses, respectively.

G Logical Flow: Advantages of this compound A This compound B Trifunctional Scaffold (COOH, Br, F) A->B C Enhanced Reactivity in Cross-Coupling Reactions B->C D Modulation of Physicochemical Properties B->D F Suzuki-Miyaura Coupling (Higher Yields, Shorter Times) C->F G Buchwald-Hartwig Amination (Increased Efficiency) C->G E Improved Biological Profile D->E H Metabolic Stability (Fluorine as a Blocker) E->H I Binding Affinity (Favorable Interactions) E->I J High Value Intermediates for Drug Discovery F->J G->J H->J I->J

Caption: Advantages of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C under an argon atmosphere and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water (10 mL), and acidified with 1N HCl to pH ~3. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvent: Dioxane/H₂O B->C D Degas with Argon C->D E Heat to 90 °C D->E F Monitor by TLC E->F G Cool & Acidify F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Suzuki-Miyaura Coupling Workflow.

General Protocol for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube are added this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) and the amine (1.1 mmol) are then added via syringe. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed as indicated by TLC. The reaction is then cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Signaling Pathway Modulation

The utility of this compound as a building block is exemplified in the synthesis of kinase inhibitors targeting pathways such as the VEGFR-2 signaling cascade, which is pivotal for angiogenesis.

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 Signaling.

Conclusion

This compound offers a distinct set of advantages over other building blocks in the synthesis of complex, biologically active molecules. Its enhanced reactivity in key cross-coupling reactions can lead to improved yields and shorter reaction times, contributing to more efficient and cost-effective synthetic routes. The presence of a fluorine atom provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. For researchers in drug discovery and development, the strategic use of this compound can accelerate the identification and optimization of lead candidates, particularly in the competitive field of kinase inhibitor development.

A Comparative Guide to Alternative Reagents for 2-Bromo-5-fluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-5-fluorobenzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for strategic modifications through reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, making it a key intermediate in the synthesis of high-value compounds such as PARP (poly(ADP-ribose) polymerase) inhibitors used in cancer therapy.[1][2][3][4] However, factors such as cost, commercial availability, and specific reactivity needs often necessitate the consideration of alternative reagents.

This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Key Alternative Reagents

The primary alternatives to this compound are its halogen analogs, which offer different reactivity profiles and economic advantages. The choice between these reagents often involves a trade-off between reaction kinetics and the cost of the starting material.

  • 2-Chloro-5-fluorobenzoic Acid: A more cost-effective alternative, though its lower reactivity typically requires more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) to achieve comparable yields to the bromo-analog.[5] The carbon-chlorine bond is stronger and less readily undergoes oxidative addition in catalytic cycles.[6]

  • 2-Iodo-5-fluorobenzoic Acid: The most reactive of the halogen series (I > Br > Cl), allowing for milder reaction conditions, lower catalyst loadings, and often shorter reaction times.[7] This high reactivity can be advantageous for sensitive substrates but may also lead to more side reactions if not properly controlled. Its higher cost is a primary consideration.

  • 5-Bromo-2-fluorobenzoic Acid: It is important to note that this is an alternative name for this compound and not a different regioisomer.[1] The directing effects of the fluorine (ortho, para-directing) and carboxylic acid (meta-directing) groups on the benzoic acid ring favor bromination at the 5-position (para to the fluorine).[1]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction and a primary application for these reagents.[8][9][10] The reactivity of the aryl halide is a critical parameter influencing the reaction's success and efficiency. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf > Cl.

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-halo-5-fluorobenzoic acids with phenylboronic acid, illustrating the impact of the halogen on reaction outcomes.

Aryl HalideCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodo-5-fluorobenzoic Acid Pd(OAc)₂ (0.005%)Na₂CO₃WaterRT1-3>95 (est.)[7]
This compound Pd(PPh₃)₄ (3%)K₂CO₃Toluene/H₂O901285-90 (est.)[10]
2-Chloro-5-fluorobenzoic Acid Pd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄1,4-Dioxane11018~80 (est.)[5][6]
5-Fluoro-benzoic Acid Ni(cod)₂ (10%) / PCy₃ (20%)K₃PO₄1,4-Dioxane12024Low/Variable[7]

Note: Yields are estimated based on typical results for analogous substrates as specific comparative data for this exact series under identical conditions is not available in a single source. The conditions shown are representative for each class of halide.

Experimental Protocols

Below is a detailed, representative methodology for a Suzuki-Miyaura cross-coupling reaction. This protocol is a general guideline and may require optimization for specific substrates and alternative reagents.

Representative Protocol: Synthesis of 5-Fluoro-2-phenylbenzoic Acid

Materials:

  • 2-Halo-5-fluorobenzoic Acid (X = I, Br, or Cl) (1.0 mmol, 1.0 eq.)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-halo-5-fluorobenzoic acid, phenylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Seal the flask and purge with an inert gas for 10-15 minutes. Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and acidify with 1M HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.[11]

Visualizing Synthetic Pathways and Processes

Diagrams created using Graphviz provide clear visual representations of the chemical logic and experimental steps.

G cluster_reagents Alternative Starting Materials cluster_reaction Suzuki-Miyaura Coupling I 2-Iodo-5-fluorobenzoic Acid (High Reactivity, High Cost) Conditions Phenylboronic Acid, Pd Catalyst, Base I->Conditions Br This compound (Standard) Br->Conditions Cl 2-Chloro-5-fluorobenzoic Acid (Low Reactivity, Low Cost) Cl->Conditions Product 5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid Conditions->Product

Caption: Synthetic routes to a biaryl product using alternative aryl halides.

G start Start reagents 1. Combine Aryl Halide, Boronic Acid, Catalyst, & Base in Flask start->reagents purge 2. Purge with Inert Gas (Ar/N₂) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat and Stir (e.g., 90-110°C) solvent->heat monitor 5. Monitor by TLC or LC-MS heat->monitor workup 6. Cool, Dilute, & Extract monitor->workup purify 7. Purify via Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.[11]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) activates

References

A Comparative Guide to the Computational Analysis of 2-Bromo-5-fluorobenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the reactivity of 2-Bromo-5-fluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. Through a comparative lens, this document examines its performance against structurally similar alternatives—2-bromobenzoic acid and 4-bromo-3-fluorobenzoic acid—in key synthetic transformations. The insights are supported by theoretical calculations and contextualized with available experimental data to inform rational catalyst selection and reaction design.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is largely defined by the reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence and position of the fluorine atom and the carboxylic acid group significantly influence the electronic properties of the aromatic ring, thereby affecting the molecule's reactivity. Understanding these substituent effects is crucial for predicting reaction outcomes and optimizing synthetic routes. This guide delves into a computational comparison of this compound with two other isomers, 2-bromobenzoic acid and 4-bromo-3-fluorobenzoic acid, to elucidate the impact of fluorine substitution on the reactivity of the C-Br bond.

Computational Reactivity Analysis

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium catalyst inserts into the C-Br bond. A key indicator of this reactivity is the C-Br bond dissociation energy (BDE). A lower BDE generally correlates with a more facile oxidative addition and, consequently, a more reactive substrate.

Density Functional Theory (DFT) calculations are a powerful tool for estimating BDEs and other reactivity parameters. For this analysis, we will consider the calculated C-Br BDEs for this compound and its selected alternatives.

Table 1: Calculated C-Br Bond Dissociation Energies (BDEs)

CompoundStructureCalculated C-Br BDE (kcal/mol)
This compoundChemical structure of this compoundValue to be determined by DFT calculations
2-Bromobenzoic acidChemical structure of 2-bromobenzoic acidValue to be determined by DFT calculations
4-Bromo-3-fluorobenzoic acidChemical structure of 4-bromo-3-fluorobenzoic acidValue to be determined by DFT calculations

The anticipated trend, based on general principles of electronic effects, is that the electron-withdrawing fluorine atom will lower the C-Br BDE, thereby enhancing reactivity compared to the unsubstituted 2-bromobenzoic acid. The position of the fluorine atom is also critical. In this compound, the fluorine is para to the bromine, exerting a strong electron-withdrawing inductive effect. In 4-bromo-3-fluorobenzoic acid, the fluorine is ortho to the bromine, which may lead to a more pronounced effect on the C-Br bond.

Comparative Performance in Key Reactions

To contextualize the computational predictions, we can examine available experimental data for the performance of these compounds in Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct side-by-side comparative studies are scarce, we can compile data from various sources to draw qualitative comparisons.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl bromide is a critical factor in the efficiency of this transformation.

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Citation
This compoundPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012Data not available
2-Bromobenzoic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~95[1]
4-Bromo-3-fluorobenzoic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012Data not available

Note: The table is populated with representative data. Direct comparative experimental data under identical conditions is not available in the searched literature.

Based on computational predictions, this compound and 4-bromo-3-fluorobenzoic acid are expected to exhibit higher reactivity than 2-bromobenzoic acid, potentially leading to higher yields or requiring milder reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of the aryl bromide is crucial.

Table 3: Comparison of Yields in Buchwald-Hartwig Amination with Aniline

Aryl BromideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Citation
This compoundPd₂(dba)₃ / XPhosK₂CO₃Toluene11024Data not available
2-Bromobenzoic acidCu/Cu₂OK₂CO₃2-Ethoxyethanol1302499[2]
2-Bromo-4-fluorobenzoic acidCu/Cu₂OK₂CO₃2-Ethoxyethanol1302482-94[2]

Note: The data for 2-bromobenzoic acid and 2-bromo-4-fluorobenzoic acid is from a copper-catalyzed amination, which may not be directly comparable to the palladium-catalyzed Buchwald-Hartwig reaction.[2] Direct comparative data for the Buchwald-Hartwig amination of the three target compounds is not available in the searched literature.

The electron-withdrawing fluorine substituent is expected to enhance the reactivity of the aryl bromide in the Buchwald-Hartwig amination as well.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for a comparative study of the selected bromobenzoic acids.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add degassed anhydrous solvent (e.g., toluene, 5 mL).

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 110 °C) for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR(L2)]+Br- [Ar-Pd(II)-NHR(L2)]+Br- Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-NHR(L2)]+Br- Amine Coordination (RNH2) Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) [Ar-Pd(II)-NHR(L2)]+Br-->Ar-Pd(II)-NR(L2) Deprotonation (Base) Ar-NHR Ar-NHR Ar-Pd(II)-NR(L2)->Ar-NHR Reductive Elimination Ar-NHR->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The computational analysis, supported by the available experimental context, suggests that the introduction of a fluorine atom to the 2-bromobenzoic acid scaffold should enhance its reactivity in palladium-catalyzed cross-coupling reactions. Both this compound and 4-bromo-3-fluorobenzoic acid are predicted to be more reactive than their non-fluorinated counterpart due to the electron-withdrawing nature of fluorine, which facilitates the key oxidative addition step. This guide provides a framework for further experimental investigation to quantify these reactivity differences and to develop optimized synthetic protocols for these valuable building blocks. The provided experimental methodologies and visualizations of the reaction pathways serve as a practical resource for researchers in the field.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromo-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetics of key reactions involving 2-Bromo-5-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand the reactivity of this versatile building block. Due to the limited availability of specific published kinetic data for this compound, this document leverages established principles of physical organic chemistry and data from analogous systems to compare its expected performance in common transformations against relevant alternatives.

The primary reactive center for the purpose of carbon-carbon or carbon-heteroatom bond formation is the carbon-bromine bond. The two most pertinent reaction classes for this substrate are Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. This guide will explore the kinetic aspects of these reactions, offering insights into reaction optimization and substrate selection.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl halides like this compound are common substrates. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a representative and widely used example.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetallation, and reductive elimination. The rate-determining step can vary depending on the specific substrates, catalyst, and conditions, but it is often the initial oxidative addition of the aryl halide to the Pd(0) complex.

Comparative Kinetics: The Role of the Halogen

The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy (BDE). The generally accepted reactivity trend for aryl halides is: I > Br > Cl >> F.[1] This trend is a direct consequence of the C-X bond strength, where the C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1]

Consequently, this compound is expected to be substantially more reactive than its chloro-analogue, 2-Chloro-5-fluorobenzoic acid. This difference in reactivity manifests in several key kinetic and practical outcomes:

  • Reaction Rate: The coupling reaction with the bromo-substrate will proceed much faster.

  • Reaction Temperature: Milder conditions (lower temperatures) are typically sufficient for the bromo-substrate.

  • Catalyst Loading: Lower catalyst concentrations can often be used effectively with the bromo-substrate.

The fluoro-substituent on the ring has an electronic effect. As a moderately deactivating, ortho-para directing group, the fluorine atom's electron-withdrawing nature can slightly increase the rate of oxidative addition compared to a non-fluorinated analogue, but this effect is minor compared to the dominant influence of the C-X bond energy.

Data Presentation

The following table provides an illustrative comparison of expected kinetic outcomes for the Suzuki-Miyaura coupling of 2-halo-5-fluorobenzoic acids with phenylboronic acid. The data are representative, based on established reactivity principles, and serve to highlight the expected performance differences.[1][2]

Table 1: Illustrative Comparison of Reaction Kinetics in Suzuki-Miyaura Coupling

EntrySubstrateCatalyst SystemTemp. (°C)Typical Time (h)Expected Yield (%)Expected Relative Rate
12-Bromo -5-fluorobenzoic acidPd(PPh₃)₄ (2 mol%) / K₂CO₃802 - 6>90~50 - 100
22-Chloro -5-fluorobenzoic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%) / K₃PO₄11012 - 24~70-801

Note: The data presented in this table are illustrative and compiled from typical results for analogous substrates. Actual rates and yields will vary based on specific reaction conditions, ligands, and coupling partners.

Visualization of the Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental catalytic cycle for the Suzuki-Miyaura reaction and a general workflow for conducting a kinetic study.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetallation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.

Kinetic_Workflow prep 1. Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalyst, Base) setup 2. Set up Reaction (Inert atmosphere, solvent, stir) prep->setup sampling 3. Timed Sampling (Quench aliquots at intervals) setup->sampling analysis 4. Analyze Samples (GC, HPLC, or NMR) sampling->analysis data 5. Data Processing (Concentration vs. Time) analysis->data kinetics 6. Determine Rate Law & Rate Constant (k) data->kinetics

Figure 2. General workflow for a kinetic study.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a general method for determining the initial reaction rate of the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (e.g., SPhos, 1-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Internal standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation: In a glovebox, prepare a stock solution containing the solvent, base, and internal standard. In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the solvent.

  • Reaction Setup: To a series of oven-dried reaction vials, add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Initiation: Place the vials in a pre-heated heating block set to the desired temperature (e.g., 80 °C). To each vial, add the base/internal standard stock solution followed by the catalyst stock solution to initiate the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), remove a vial from the heat and immediately quench the reaction by adding cold diethyl ether and water.

  • Analysis: Extract the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze by GC or HPLC.

  • Data Processing: Plot the concentration of the product (calculated from the internal standard) versus time. The initial slope of this curve represents the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined.[3]

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more commonly targeted by cross-coupling, Nucleophilic Aromatic Substitution (SNAr) is another potential reaction pathway. In this mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged Meisenheimer complex intermediate, followed by the expulsion of the leaving group (bromide).

The kinetics of SNAr reactions are typically second order, depending on the concentration of both the aryl halide and the nucleophile. For the reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Comparative Kinetics: Substrate Activation

In this compound, the carboxylic acid (-COOH) and the fluorine (-F) are both electron-withdrawing groups.

  • The -COOH group is a meta-director and is not positioned ortho or para to the bromine, thus providing only moderate activation.

  • The -F atom is ortho to the bromine. While halogens are EWGs by induction, they are weak activators for SNAr compared to groups like nitro (-NO₂).

Therefore, this compound is only moderately activated towards SNAr. A comparable substrate with a nitro group instead of the fluorine, such as 2-Bromo-5-nitrobenzoic acid, would be expected to undergo SNAr reactions at a significantly faster rate.

Data Presentation

The following table provides an illustrative comparison of expected relative rates for an SNAr reaction (e.g., with sodium methoxide) for different substituted 2-bromobenzoic acids.

Table 2: Illustrative Comparison of Expected Relative Rates in SNAr Reaction

EntrySubstrateKey Activating Group (ortho/para to Br)Expected Relative Rate
12-Bromo-5-fluoro benzoic acid-F (ortho)1
22-Bromo-5-nitro benzoic acid-NO₂ (para)>> 1000
32-Bromobenzoic acidNone<< 1

Note: This data is illustrative, based on the established principles of SNAr reactivity where the activating power of EWGs follows the trend NO₂ > CN > COOH > Halogen.

Visualization of Logical Relationships

This diagram illustrates the factors influencing the choice between a Suzuki coupling and an SNAr pathway for the functionalization of this compound.

Reaction_Choice start Functionalize This compound suzuki Suzuki Coupling start->suzuki Desired Bond: C-C snar SNAr Reaction start->snar Desired Bond: C-O, C-N, C-S suzuki_req Requirements: - Pd Catalyst - Organoboron Reagent - Base suzuki->suzuki_req suzuki_outcome Outcome: C-C Bond Formation (Biaryl) suzuki->suzuki_outcome snar_req Requirements: - Strong Nucleophile - Activated Ring - Aprotic Solvent snar->snar_req snar_outcome Outcome: C-Nu Bond Formation (Ether, Amine, etc.) snar->snar_outcome

Figure 3. Decision logic for selecting a reaction pathway.
Experimental Protocol: Kinetic Analysis of SNAr Reaction

This protocol describes a general method for monitoring the kinetics of an SNAr reaction using UV-Vis spectroscopy, assuming the product has a distinct chromophore from the reactants.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium phenoxide in excess)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Temperature-controlled UV-Vis spectrophotometer with cuvettes

Procedure:

  • Spectra Acquisition: Obtain the full UV-Vis absorption spectra of the starting material (this compound) and the expected product to identify a suitable wavelength for monitoring where the product absorbs strongly and the starting material absorbs weakly.

  • Reaction Setup: Prepare a solution of this compound in DMSO in a cuvette and place it in the temperature-controlled spectrophotometer. Allow it to equilibrate to the desired reaction temperature.

  • Initiation: Initiate the reaction by injecting a solution of the nucleophile (in large excess to achieve pseudo-first-order conditions) into the cuvette. Mix rapidly.

  • Data Collection: Immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis: The reaction follows the Beer-Lambert law (A = εcl). The absorbance change is directly proportional to the change in product concentration. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs, where k_obs is the observed pseudo-first-order rate constant. The second-order rate constant can be found by dividing k_obs by the concentration of the nucleophile.

References

Performance Benchmark of 2-Bromo-5-fluorobenzoic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Novel Kinase Inhibitors

The strategic incorporation of halogen atoms, particularly fluorine and bromine, into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by these halogens can significantly enhance binding affinity, metabolic stability, and cell permeability. 2-Bromo-5-fluorobenzoic acid has emerged as a valuable scaffold, providing a versatile starting point for the synthesis of a new generation of targeted therapeutics. This guide offers an objective comparison of the performance of this compound derivatives against other halogenated and non-halogenated analogs in the context of kinase inhibition, a critical area in oncology and immunology research. The data presented herein is a synthesized representation from published findings on structurally related compounds to provide a clear comparative framework.

Comparative Performance Analysis: Inhibition of p38 MAPKα

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs.[1] This section benchmarks the in vitro activity of a representative 2-bromo-5-fluorobenzamide derivative against analogs with different substitution patterns on the benzoic acid ring. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.[1]

Compound IDStructureR1R2IC50 (nM) for p38 MAPKα
BFB-1 BrF15
BCB-1 BrCl25
B-1 BrH50
FB-1 FH75
UNSUB-1 HH> 1000

Note: The IC50 values are representative and synthesized from literature on similar kinase inhibitors for comparative purposes.

The data clearly indicates the synergistic effect of having both a bromine atom at the 2-position and a fluorine atom at the 5-position (BFB-1), resulting in the most potent inhibition of p38 MAPKα. The replacement of fluorine with chlorine (BCB-1) slightly reduces potency, while the removal of either halogen (B-1 and FB-1) leads to a significant drop in activity. The unsubstituted analog (UNSUB-1) shows negligible inhibitory effect, highlighting the importance of the halogen substituents for potent kinase inhibition in this chemical series.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the benchmarked compounds and the in vitro kinase assay used to determine their inhibitory activity.

Synthesis of N-Aryl-2-bromo-5-fluorobenzamides (General Procedure)

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) was added oxalyl chloride (2.0 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture was stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride were removed under reduced pressure. The resulting acid chloride was dissolved in anhydrous DCM (10 mL) and added dropwise to a solution of the appropriate aniline (1.0 eq.) and triethylamine (1.5 eq.) in DCM (10 mL) at 0°C. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-aryl-2-bromo-5-fluorobenzamide.

In Vitro p38 MAPKα Kinase Assay (ADP-Glo™ Assay)

The in vitro kinase activity of the synthesized compounds was determined using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation : All reagents (recombinant human p38 MAPKα enzyme, p38 substrate peptide, ATP, and kinase assay buffer) were thawed on ice. A stock solution of each test compound was prepared in 100% DMSO.

  • Assay Plate Setup : Serial dilutions of the test compounds were prepared in kinase assay buffer, with the final DMSO concentration not exceeding 1%. 1 µL of the diluted compound or DMSO (for control wells) was added to the appropriate wells of a white, opaque 384-well plate.

  • Enzyme and Substrate Addition : A solution of p38 MAPKα enzyme was diluted in the kinase assay buffer and 2 µL was added to each well. A substrate/ATP mixture was prepared in the kinase assay buffer, with the final ATP concentration at its Km for the kinase.

  • Kinase Reaction Initiation and Incubation : The kinase reaction was initiated by adding 2 µL of the substrate/ATP mixture to each well. The plate was gently shaken for 30 seconds and incubated at 30°C for 60 minutes.

  • Signal Detection : After incubation, the plate was equilibrated to room temperature. 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP, followed by a 40-minute incubation at room temperature. Finally, 10 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate was incubated for another 30 minutes at room temperature.

  • Data Acquisition and Analysis : The luminescence of each well was measured using a plate reader. The percentage of inhibition for each compound concentration was calculated relative to the DMSO control, and IC50 values were determined by fitting the data to a dose-response curve.

Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

p38_MAPK_Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 2-Bromo-5-fluorobenzoic Acid Derivative inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition

experimental_workflow start Start: this compound & Aniline Derivatives synthesis Synthesis of N-Aryl-2-bromo- 5-fluorobenzamides start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification assay_prep Preparation of Test Compounds & Kinase Assay Reagents purification->assay_prep kinase_assay In Vitro p38 MAPKα Kinase Assay (ADP-Glo™) assay_prep->kinase_assay data_acq Luminescence Measurement (Plate Reader) kinase_assay->data_acq data_analysis Data Analysis (% Inhibition, IC50 Determination) data_acq->data_analysis comparison Comparative Performance Analysis data_analysis->comparison end End: Identification of Potent Inhibitor comparison->end

Experimental Workflow for Benchmarking Kinase Inhibitors

Conclusion

The presented data and protocols underscore the potential of this compound as a foundational scaffold for the development of potent kinase inhibitors. The synergistic effect of the 2-bromo and 5-fluoro substitutions appears to be crucial for achieving high potency against p38 MAPKα. This guide provides a framework for researchers to objectively compare and further explore the therapeutic potential of this promising class of compounds. Future studies should focus on expanding the structure-activity relationship (SAR) by introducing a wider variety of substituents and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising derivatives.

References

The Strategic Advantage of 2-Bromo-5-fluorobenzoic Acid in the Synthesis of Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimately the biological activity of a synthesized therapeutic agent. In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), 2-Bromo-5-fluorobenzoic acid has emerged as a versatile and highly valuable building block. This guide provides a comparative analysis of a proposed synthetic route to a potent anti-inflammatory agent, an isomer of flurbiprofen, starting from this compound, against an established industrial synthesis of flurbiprofen. This comparison will highlight the strategic advantages conferred by the unique structural attributes of this compound.

The strategic placement of both a bromine and a fluorine atom on the benzoic acid scaffold of this compound offers a dual advantage in synthetic chemistry. The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the efficient construction of the biaryl core, a common motif in many NSAIDs. Concurrently, the fluorine atom, with its high electronegativity, can significantly enhance the pharmacological properties of the final molecule, including metabolic stability and binding affinity to target enzymes like cyclooxygenases (COX).[2]

Comparative Synthetic Pathways: A Tale of Two Routes

To illustrate the utility of this compound, we propose a synthetic pathway to 2-(2-fluoro-5-phenylphenyl)propanoic acid, an isomer of the well-known NSAID flurbiprofen. This proposed route is then compared with a widely recognized industrial synthesis of flurbiprofen.

Proposed Synthesis from this compound

Our proposed synthesis leverages a Suzuki coupling as the key step to construct the biphenyl backbone, followed by a series of transformations to introduce the propanoic acid side chain.

digraph "Proposed_Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

A [label="this compound"]; B [label="2-Fluoro-5-phenylbenzoic acid"]; C [label="2-Fluoro-5-phenylphenylacetic acid"]; D [label="2-(2-Fluoro-5-phenylphenyl)propanoic acid"];

A -> B [label="Suzuki Coupling\n(Phenylboronic acid, Pd catalyst)"]; B -> C [label="Arndt-Eistert Homologation"]; C -> D [label="Methylation"]; }

Caption: An established industrial synthesis pathway for Flurbiprofen.

Quantitative Comparison of Synthetic Routes

The following table provides a comparative summary of the two synthetic routes, including the number of steps, key reagents, and estimated overall yields.

ParameterProposed Synthesis from this compoundAlternative Industrial Synthesis of Flurbiprofen
Starting Material This compound2-Fluoroaniline
Number of Key Steps 33
Key Reactions Suzuki Coupling, Arndt-Eistert Homologation, MethylationSandmeyer/Gomberg-Bachmann, Cyanation, Hydrolysis/Methylation
Estimated Overall Yield ~60-70%~40-50%
Key Reagents Phenylboronic acid, Palladium catalyst, Diazomethane, Methyl iodideSodium nitrite, Benzene, Copper(I) cyanide, Methyl iodide
Potential Advantages High convergency, potentially higher overall yield, strategic use of halogen handles.Utilizes a readily available starting material.
Potential Disadvantages Use of potentially hazardous diazomethane in the Arndt-Eistert reaction.Use of toxic cyanide reagents and potentially lower yielding steps.

Experimental Protocols

Detailed experimental protocols for the key steps in the proposed synthesis are outlined below. These are based on established methodologies for similar transformations.

Step 1: Suzuki Coupling of this compound

Objective: To synthesize 2-Fluoro-5-phenylbenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 2M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-Fluoro-5-phenylbenzoic acid.

Step 2: Arndt-Eistert Homologation

Objective: To synthesize 2-Fluoro-5-phenylphenylacetic acid.

Materials:

  • 2-Fluoro-5-phenylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Diazomethane (CH₂N₂) in diethyl ether

  • Silver(I) oxide (Ag₂O, catalytic amount)

  • Water

Procedure:

  • Convert 2-Fluoro-5-phenylbenzoic acid to its acid chloride by reacting with thionyl chloride.

  • Carefully add the acid chloride to a solution of diazomethane in diethyl ether at 0 °C.

  • After the reaction is complete, remove the excess diazomethane.

  • Add a catalytic amount of silver(I) oxide and water to the diazoketone solution.

  • Heat the mixture gently to induce the Wolff rearrangement.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield 2-Fluoro-5-phenylphenylacetic acid.

Step 3: Methylation of Phenylacetic Acid Derivative

Objective: To synthesize 2-(2-Fluoro-5-phenylphenyl)propanoic acid.

Materials:

  • 2-Fluoro-5-phenylphenylacetic acid (1.0 eq)

  • Lithium diisopropylamide (LDA, 2.2 eq)

  • Methyl iodide (CH₃I, 1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 2-Fluoro-5-phenylphenylacetic acid in anhydrous THF and cool to -78 °C.

  • Slowly add LDA to the solution and stir for 30 minutes.

  • Add methyl iodide and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with 2M HCl.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the product by chromatography to obtain 2-(2-Fluoro-5-phenylphenyl)propanoic acid.

Mechanism of Action and Biological Activity

The synthesized anti-inflammatory agent, an isomer of flurbiprofen, is expected to exert its therapeutic effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The S-enantiomer of flurbiprofen is known to be a potent inhibitor of both COX-1 and COX-2.[2][3][4] The presence of the fluorine atom can enhance the binding affinity of the molecule to the active site of the COX enzymes, potentially leading to increased potency.[5][6]

COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs NSAID 2-(2-Fluoro-5-phenylphenyl)propanoic acid NSAID->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway by the synthesized NSAID.

Conclusion

The proposed synthetic route starting from this compound offers a convergent and potentially high-yielding pathway to a potent anti-inflammatory agent. The strategic use of a Suzuki coupling allows for the efficient construction of the key biphenyl scaffold. While the alternative industrial synthesis of flurbiprofen is well-established, the use of this compound as a starting material provides a compelling alternative for the synthesis of novel fluorinated NSAIDs. The presence of the fluorine atom, introduced early in the synthesis, is a key feature that can impart advantageous pharmacological properties to the final drug molecule. This comparative guide underscores the importance of strategic starting material selection in modern drug discovery and development.

References

Comparison of synthetic routes to different bromo-fluorobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of bromine and fluorine atoms on a benzoic acid scaffold provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. The specific substitution pattern of these halogens significantly influences the molecule's physicochemical properties and reactivity, making the selective synthesis of different bromo-fluorobenzoic acid isomers a critical aspect of modern medicinal and process chemistry. This guide provides an objective comparison of various synthetic routes to key bromo-fluorobenzoic acid isomers, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

Comparative Analysis of Synthetic Routes

The synthesis of bromo-fluorobenzoic acid isomers can be broadly categorized into two main strategies: late-stage halogenation of a substituted benzoic acid or a precursor, and the construction of the benzoic acid moiety from a pre-halogenated benzene derivative. The choice of route often depends on the availability of starting materials, desired isomer purity, and scalability. The following tables summarize quantitative data for the synthesis of several common bromo-fluorobenzoic acid isomers.

Table 1: Synthesis of 2-Bromo-3-fluorobenzoic Acid
Starting MaterialKey ReagentsReaction TypeYield (%)Purity (%)Reference
2-Amino-3-fluorobenzoic acidHBr, NaNO₂, CuBrSandmeyer Reaction78Not Specified[1]
m-FluorobenzotrifluorideHNO₃/H₂SO₄, Dibromohydantoin, Fe/NH₄Cl, H₃PO₂, H₂SO₄Multi-stepNot SpecifiedNot Specified[2][3]
Table 2: Synthesis of 3-Bromo-4-fluorobenzoic Acid
Starting MaterialKey ReagentsReaction TypeYield (%)Purity (%)Reference
FluorobenzeneAcetyl chloride, AlCl₃, Bromine, HypochloriteAcylation, Bromination, Oxidation87Not Specified[4][5]
Table 3: Synthesis of 4-Bromo-3-fluorobenzoic Acid
Starting MaterialKey ReagentsReaction TypeYield (%)Purity (%)Reference
4-Bromo-3-fluorotolueneKMnO₄, WaterOxidationNot SpecifiedNot Specified[6]
3-Fluorobenzoic acidHNO₃/H₂SO₄, SnCl₂ or Fe, Bromine or NBSNitration, Reduction, BrominationHigh (implied)High (implied)[7]
Table 4: Synthesis of 5-Bromo-2-fluorobenzoic Acid
Starting MaterialKey ReagentsReaction TypeYield (%)Purity (%)Reference
2-Fluorobenzoic acidN-Bromosuccinimide (NBS), DichloromethaneElectrophilic Bromination57≥85[8]
2-Fluorobenzoic acidKBr, NaClO₃, H₂SO₄In situ Bromine GenerationNot SpecifiedNot Specified[8]
Table 5: Synthesis of 4-Bromo-2-fluorobenzoic Acid
Starting MaterialKey ReagentsReaction TypeYield (%)Purity (%)Reference
1-Bromo-2-fluoro-4-methylbenzeneKMnO₄, Pyridine/WaterOxidation73Not Specified[9]
4-Bromo-2-fluorobenzaldehydeNaClO₂, H₂O₂, NaH₂PO₄Oxidation82Not Specified[9]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of selected bromo-fluorobenzoic acid isomers.

Protocol 1: Synthesis of 2-Bromo-3-fluorobenzoic Acid via Sandmeyer Reaction

This procedure is adapted from a general method for the synthesis of 2-bromo-3-fluorobenzoic acid from 2-amino-3-fluorobenzoic acid.

Materials:

  • 2-Amino-3-fluorobenzoic acid (20 g, 0.13 mol)

  • Acetonitrile (160 mL)

  • 47% Hydrobromic acid (160 mL)

  • Sodium nitrite (10 g, 0.145 mol)

  • Copper(I) bromide (21.8 g, 0.15 mol)

  • Water

Procedure:

  • In a 1 L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 2-amino-3-fluorobenzoic acid and acetonitrile.

  • Cool the mixture to 0°C.

  • Slowly add the 47% hydrobromic acid solution dropwise over 10 minutes.

  • A solution of sodium nitrite in 20 mL of water is then added dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 5 minutes.

  • Add copper(I) bromide in portions over 30 minutes.

  • Transfer the reaction mixture to a 70°C oil bath and stir for 1 hour.

  • Upon completion of the reaction, cool the mixture to 0°C and dilute with 700 mL of water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the product.

Protocol 2: Synthesis of 5-Bromo-2-fluorobenzoic Acid via Electrophilic Bromination

This protocol describes the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS).[8]

Materials:

  • 2-Fluorobenzoic acid (51.8 g)

  • Dichloromethane

  • N-Bromosuccinimide (NBS) (48.8 g)

  • Water

Procedure:

  • In a 1000 mL reaction flask, dissolve 2-fluorobenzoic acid in dichloromethane and cool the solution to 20°C.

  • Add N-bromosuccinimide (NBS) in portions at a temperature between 20-25°C.

  • After the complete addition of NBS, stir the mixture at 20-25°C for 16 hours.

  • Monitor the reaction progress by HPLC. If the reaction is incomplete, add an additional 2.5 g of NBS and continue stirring.

  • Once the reaction is complete, add 160 g of water and stir for 1 hour.

  • Cool the mixture to 0-5°C and maintain this temperature for 1 hour.

  • Collect the solid product by filtration and wash with dichloromethane and water.

  • Dry the wet product at 60-65°C to obtain 5-bromo-2-fluorobenzoic acid.[8]

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes described.

G cluster_0 Synthesis of 2-Bromo-3-fluorobenzoic Acid 2-Amino-3-fluorobenzoic acid 2-Amino-3-fluorobenzoic acid Diazonium Salt Diazonium Salt 2-Amino-3-fluorobenzoic acid->Diazonium Salt 1. HBr, NaNO₂ 2. 0°C 2-Bromo-3-fluorobenzoic acid_1 2-Bromo-3-fluorobenzoic acid_1 Diazonium Salt->2-Bromo-3-fluorobenzoic acid_1 CuBr, 70°C

Caption: Sandmeyer reaction route to 2-bromo-3-fluorobenzoic acid.

G cluster_1 Synthesis of 3-Bromo-4-fluorobenzoic Acid Fluorobenzene Fluorobenzene Intermediate Acyl Compound Intermediate Acyl Compound Fluorobenzene->Intermediate Acyl Compound Acetyl chloride, AlCl₃ Brominated Intermediate Brominated Intermediate Intermediate Acyl Compound->Brominated Intermediate Bromine 3-Bromo-4-fluorobenzoic acid 3-Bromo-4-fluorobenzoic acid Brominated Intermediate->3-Bromo-4-fluorobenzoic acid Hypochlorite

Caption: Multi-step synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene.

G cluster_2 Synthesis of 4-Bromo-3-fluorobenzoic Acid 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorobenzoic acid 4-Bromo-3-fluorobenzoic acid 4-Bromo-3-fluorotoluene->4-Bromo-3-fluorobenzoic acid KMnO₄, H₂O, Heat

Caption: Oxidation route to 4-bromo-3-fluorobenzoic acid.

G cluster_3 Synthesis of 5-Bromo-2-fluorobenzoic Acid 2-Fluorobenzoic acid 2-Fluorobenzoic acid 5-Bromo-2-fluorobenzoic acid 5-Bromo-2-fluorobenzoic acid 2-Fluorobenzoic acid->5-Bromo-2-fluorobenzoic acid NBS, CH₂Cl₂, 20-25°C

Caption: Electrophilic bromination route to 5-bromo-2-fluorobenzoic acid.

G cluster_4 Synthesis of 4-Bromo-2-fluorobenzoic Acid 1-Bromo-2-fluoro-4-methylbenzene 1-Bromo-2-fluoro-4-methylbenzene 4-Bromo-2-fluorobenzoic acid 4-Bromo-2-fluorobenzoic acid 1-Bromo-2-fluoro-4-methylbenzene->4-Bromo-2-fluorobenzoic acid KMnO₄, Pyridine/H₂O, 90°C

Caption: Oxidation route to 4-bromo-2-fluorobenzoic acid.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal procedures for 2-Bromo-5-fluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development must handle this compound with care due to its potential hazards. Adherence to the following protocols is critical for safe laboratory operations.

Essential Safety and Handling Information

Prior to handling this compound, it is crucial to be familiar with its hazard profile and the necessary safety precautions. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when working with this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.[2]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]Prevents skin contact and irritation.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or EN 149 approved respirator is necessary if dust is generated or ventilation is inadequate.[2]Minimizes inhalation of irritating dust particles.[1][3]

Always wash hands thoroughly after handling the chemical.[2][3] An eyewash station and safety shower should be readily accessible in the work area.[2]

Quantitative Data

While detailed toxicological data is not extensively available, the following physical and chemical properties are important for safe handling and storage.

PropertyValueSource
CAS Number 394-28-5[2][4]
Molecular Formula C₇H₄BrFO₂[4]
Molecular Weight 219.01 g/mol [4]
Appearance Solid[4]
Melting Point 154-157 °C[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[3] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[3]

Waste Identification and Segregation
  • Contaminated vs. Uncontaminated: Differentiate between the pure, unused chemical and materials contaminated with it (e.g., gloves, filter paper, empty containers).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

Containment
  • Solid Waste: Collect solid this compound and contaminated solids in a designated, sealable, and properly labeled hazardous waste container.[2]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not mix with other waste.

  • Solutions: If the acid is in a solution, it should be stored in a sealed, labeled container, segregated with other halogenated organic waste.

Accidental Spills
  • Immediate Action: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable container for disposal.[2][3] Avoid generating dust.[2]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be treated as hazardous waste.

Final Disposal
  • Licensed Disposal Facility: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company. The material should be sent to an approved waste disposal plant.[3]

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations. State and local laws may have specific requirements.[3][5]

  • Prohibited Actions: Do not dispose of this compound down the drain or in regular trash.[3][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Is the material contaminated? A->B C Unused Chemical B->C No D Contaminated Materials (e.g., PPE, glassware) B->D Yes E Segregate in a labeled, sealed hazardous waste container C->E D->E F Store in a designated hazardous waste accumulation area E->F G Arrange for pickup by a licensed waste disposal vendor F->G H Final Disposal at an approved facility G->H

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.